Product packaging for 3-Nitro-1H-pyrazolo[3,4-b]pyridine(Cat. No.:CAS No. 116855-00-6)

3-Nitro-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B170278
CAS No.: 116855-00-6
M. Wt: 164.12 g/mol
InChI Key: BAUHQAOOAIVBTO-UHFFFAOYSA-N
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Description

3-Nitro-1H-pyrazolo[3,4-b]pyridine is a high-value nitrogen-rich heterocyclic building block for advanced chemical synthesis and drug discovery research. This compound belongs to the pyrazolo[3,4-b]pyridine family, a scaffold of high interest in medicinal chemistry due to its structural similarity to purine bases, allowing it to interact with a variety of biological targets . Researchers utilize this nitro-substituted derivative as a key synthetic intermediate. The nitro group serves as a versatile chemical handle for further functionalization, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies . The core pyrazolo[3,4-b]pyridine structure is a privileged scaffold in pharmaceutical research, with derivatives demonstrating a broad spectrum of pharmacological activities. These include potent anticancer effects through mechanisms such as inhibition of Topoisomerase IIα, a critical enzyme for DNA replication in rapidly dividing cancer cells . Other research avenues explore its antimicrobial potential, including the design of novel antitubercular agents that target essential bacterial enzymes like DprE1 . The planar, aromatic structure of the fused bicyclic system facilitates interaction with enzymatic active sites and genetic material, making it a compelling subject for the development of new therapeutic agents . This compound is intended for use in research and development laboratories solely for experimental purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N4O2 B170278 3-Nitro-1H-pyrazolo[3,4-b]pyridine CAS No. 116855-00-6

Properties

IUPAC Name

3-nitro-2H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-10(12)6-4-2-1-3-7-5(4)8-9-6/h1-3H,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAUHQAOOAIVBTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NN=C2N=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556418
Record name 3-Nitro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116855-00-6
Record name 3-Nitro-1H-pyrazolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties of 3-Nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the versatile pyrazolo[3,4-b]pyridine scaffold, it serves as a key building block in the synthesis of compounds with a wide range of biological activities, including potential anticancer and kinase inhibitory effects. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, reactivity, and spectral characterization. Detailed experimental protocols and structured data tables are presented to facilitate further research and development.

Core Chemical Properties

The fundamental chemical properties of this compound are summarized in the table below. Currently, detailed experimental data for some physical properties, such as melting and boiling points, are not extensively reported in publicly available literature. The data presented is based on available supplier information and computational predictions.

PropertyValueSource
Molecular Formula C₆H₄N₄O₂Commercial Suppliers
Molecular Weight 164.12 g/mol Commercial Suppliers
CAS Number 116855-00-6Commercial Suppliers
Appearance Solid (Form may vary)General Chemical Knowledge
Solubility Expected to be soluble in polar organic solvents like DMSO and DMF.General Chemical Knowledge

Synthesis and Reactivity

The primary method for the synthesis of this compound is through the electrophilic nitration of the parent 1H-pyrazolo[3,4-b]pyridine ring system. The pyrazolo[3,4-b]pyridine nucleus is susceptible to electrophilic attack, and the position of nitration can be influenced by the reaction conditions and the presence of substituents on the ring.

Experimental Protocol: Nitration of 1-Methyl-1H-pyrazolo[3,4-b]pyridine

Reaction Scheme:

G cluster_reactants Reactants cluster_products Products reactant1 1-Methyl-1H-pyrazolo[3,4-b]pyridine product1 1-Methyl-3-nitro-1H-pyrazolo[3,4-b]pyridine reactant1->product1 Nitration reactant2 Fuming Nitric Acid (d 1.5) reactant2->product1 reactant3 Concentrated Sulfuric Acid reactant3->product1

Figure 1: General workflow for the nitration of 1-Methyl-1H-pyrazolo[3,4-b]pyridine.

Procedure:

  • Reaction Setup: A solution of 1-methyl-1H-pyrazolo[3,4-b]pyridine is prepared in concentrated sulfuric acid.

  • Nitrating Agent Addition: The solution is cooled, and fuming nitric acid (d 1.5) is added dropwise while maintaining a low temperature to control the exothermic reaction.

  • Reaction Conditions: The reaction mixture is stirred at a controlled temperature for a specified period to ensure complete nitration.

  • Work-up: The reaction mixture is then carefully poured onto crushed ice, leading to the precipitation of the crude product.

  • Purification: The crude product is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the pure 1-methyl-3-nitro-1H-pyrazolo[3,4-b]pyridine.

Note: This protocol serves as a general guideline. The specific temperatures, reaction times, and purification methods may need to be optimized for the nitration of the N-unsubstituted 1H-pyrazolo[3,4-b]pyridine.

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available. The following table summarizes the expected characteristic spectral features based on the analysis of the parent compound and related nitroaromatic structures.

Spectroscopic TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyridine and pyrazole rings. The introduction of the nitro group at the 3-position is expected to cause a downfield shift of the adjacent proton signals.
¹³C NMR Resonances for the carbon atoms of the bicyclic system. The carbon atom bearing the nitro group (C3) is expected to show a significant downfield shift.
IR Spectroscopy Characteristic absorption bands for N-H stretching (for the 1H-tautomer), aromatic C-H stretching, C=C and C=N stretching of the heterocyclic rings, and strong asymmetric and symmetric stretching vibrations for the nitro group (typically in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (164.03 g/mol for the exact mass). Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the heterocyclic core.

Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of pyrazolo[3,4-b]pyridine derivatives has been extensively investigated for its therapeutic potential, particularly as kinase inhibitors in cancer therapy.

The pyrazolo[3,4-b]pyridine scaffold is considered a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. Derivatives have shown inhibitory activity against a range of kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.

Potential Signaling Pathway Involvement:

The introduction of a nitro group can significantly influence the electronic properties and binding interactions of the parent molecule. It is plausible that this compound or its derivatives could act as inhibitors of various kinase-mediated signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.

G cluster_pathway Hypothetical Kinase Inhibition Pathway Molecule This compound Derivative Kinase Target Kinase (e.g., VEGFR, EGFR, etc.) Molecule->Kinase Binds to ATP-binding site Arrow_Inhibit Substrate Substrate Protein Kinase->Substrate Catalyzes Phosphorylation Phosphorylation Substrate->Phosphorylation Downstream Downstream Signaling Phosphorylation->Downstream CellularResponse Cellular Response (e.g., Proliferation, Survival) Downstream->CellularResponse Inhibition Inhibition Arrow_Inhibit->Phosphorylation Blocks

Figure 2: A generalized diagram illustrating the potential mechanism of action for a this compound derivative as a kinase inhibitor.

This diagram illustrates a hypothetical scenario where a derivative of this compound binds to the ATP-binding site of a target kinase, thereby inhibiting the phosphorylation of its substrate and blocking downstream signaling pathways that lead to cellular responses like proliferation and survival. The specific kinases and pathways would need to be determined through experimental studies.

Conclusion

This compound represents a valuable starting point for the development of novel therapeutic agents. While detailed characterization data for this specific compound is not yet abundant in the public domain, the established chemistry of the pyrazolo[3,4-b]pyridine scaffold provides a strong foundation for its synthesis and derivatization. Further research is warranted to fully elucidate its chemical and biological properties, which could lead to the discovery of new and effective drugs for the treatment of cancer and other diseases. This guide serves as a foundational resource for researchers embarking on studies involving this promising heterocyclic compound.

3-Nitro-1H-pyrazolo[3,4-b]pyridine CAS number and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its structural similarity to purine bases has made it an attractive starting point for the design of kinase inhibitors, anticancer agents, and antimicrobial compounds.[3][4] This technical guide focuses on a specific derivative, 3-Nitro-1H-pyrazolo[3,4-b]pyridine, providing an in-depth overview of its chemical identity, potential synthetic routes, and predicted biological significance based on the activities of the broader pyrazolo[3,4-b]pyridine class. Due to the limited publicly available data specifically for the 3-nitro derivative, this guide will also incorporate relevant data from closely related analogues to provide a comprehensive context for researchers.

Chemical Identity and Structure

The fundamental characteristics of this compound are summarized in the table below.

IdentifierValue
IUPAC Name This compound
CAS Number 116855-00-6
Molecular Formula C₆H₄N₄O₂
Molecular Weight 164.12 g/mol
Canonical SMILES C1=CC2=C(N=C(C=N2)--INVALID-LINK--[O-])N=C1

Structure:

Synthesis

A plausible synthetic strategy for this compound could involve the condensation of a substituted 3-aminopyrazole with a suitable β-dicarbonyl compound or its equivalent, followed by cyclization. The nitro group could be introduced either on the pyrazole precursor or on the final heterocyclic system via electrophilic nitration, although the latter may present challenges with regioselectivity and stability of the scaffold under harsh nitrating conditions.

Below is a conceptual workflow for the synthesis of a substituted 1H-pyrazolo[3,4-b]pyridine via a three-component reaction.

G General Synthesis of 1H-Pyrazolo[3,4-b]pyridines cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product aldehyde Aldehyde (R¹-CHO) condensation Condensation & Cyclization aldehyde->condensation ketone Active Methylene Ketone (R²-CO-CH₂-R³) ketone->condensation aminopyrazole 3-Aminopyrazole aminopyrazole->condensation product Substituted 1H-Pyrazolo[3,4-b]pyridine condensation->product

Caption: A generalized workflow for the synthesis of 1H-pyrazolo[3,4-b]pyridines.

Potential Biological Activity and Applications

The pyrazolo[3,4-b]pyridine core is associated with a broad spectrum of biological activities.[2] The introduction of a nitro group at the 3-position can significantly influence the electronic properties and steric profile of the molecule, potentially modulating its interaction with biological targets. While experimental data for the 3-nitro derivative is scarce, the known activities of the parent scaffold suggest several potential applications.

  • Kinase Inhibition: Many pyrazolo[3,4-b]pyridine derivatives are potent inhibitors of various kinases, including TANK-binding kinase 1 (TBK1) and Anaplastic Lymphoma Kinase (ALK).[6][7] These kinases are implicated in inflammatory diseases and cancer, making their inhibitors promising therapeutic candidates.

  • Anticancer Activity: The planar structure of the pyrazolo[3,4-b]pyridine system allows it to function as a DNA intercalator or to bind to the ATP-binding site of enzymes crucial for cancer cell proliferation, such as Topoisomerase II.[3]

  • Antimicrobial Activity: Certain derivatives have demonstrated activity against various bacterial and parasitic strains.[1]

The nitro group is a strong electron-withdrawing group and can participate in hydrogen bonding, which may enhance binding to target proteins. Furthermore, under hypoxic conditions often found in solid tumors, the nitro group can be bioreductively activated to cytotoxic species, a strategy employed in some anticancer drugs.

Quantitative Data

Specific quantitative biological data for this compound is not available in the reviewed literature. However, to provide a perspective on the potential potency of this class of compounds, the following table summarizes the activity of some representative pyrazolo[3,4-b]pyridine derivatives.

CompoundTargetActivity (IC₅₀/GI₅₀)Reference
Compound 15y TBK1IC₅₀ = 0.2 nM[6]
MRT67307 TBK1IC₅₀ = 19 nM[6]
Compound 8c K562 leukemia cellsGI₅₀ = 0.72 µM[3]
Compound 10g ALK-L1196MIC₅₀ < 0.5 nM[7]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a substituted 1H-pyrazolo[3,4-b]pyridine derivative, adapted from a general procedure for a three-component reaction.[5] This protocol is provided as an illustrative example and would require optimization for the specific synthesis of this compound.

General Procedure for the Synthesis of Substituted 1H-Pyrazolo[3,4-b]pyridines

  • To a mixture of an appropriate aldehyde (1 mmol), an active methylene compound (e.g., a β-ketoester or malononitrile derivative) (1 mmol), and a substituted 3-aminopyrazole (1 mmol) in a suitable solvent (e.g., ethanol or acetic acid, 10 mL), add a catalytic amount of a base (e.g., piperidine or triethylamine) or an acid (e.g., acetic acid).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash it with a cold solvent (e.g., ethanol), and dry it under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 1H-pyrazolo[3,4-b]pyridine derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Signaling Pathway Involvement

Given the prevalence of pyrazolo[3,4-b]pyridines as kinase inhibitors, a likely mechanism of action for a biologically active derivative such as this compound would be the inhibition of a specific kinase-mediated signaling pathway. For instance, inhibition of TBK1 would disrupt the downstream signaling cascade that leads to the production of type I interferons, which is relevant in autoimmune diseases and certain cancers.[6]

The diagram below illustrates the conceptual inhibition of a generic kinase signaling pathway by a pyrazolo[3,4-b]pyridine derivative.

G Conceptual Kinase Inhibition by a Pyrazolo[3,4-b]pyridine cluster_pathway Signaling Pathway cluster_inhibitor Inhibitor Upstream_Signal Upstream Signal Kinase Target Kinase Upstream_Signal->Kinase Substrate Substrate Kinase->Substrate ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate Downstream_Effects Downstream Cellular Effects Phosphorylated_Substrate->Downstream_Effects Inhibitor Pyrazolo[3,4-b]pyridine Derivative Inhibitor->Kinase

Caption: Inhibition of a kinase by a pyrazolo[3,4-b]pyridine derivative.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant therapeutic potential. While specific experimental data for this particular derivative is limited, the extensive research on the 1H-pyrazolo[3,4-b]pyridine scaffold provides a strong foundation for predicting its biological activities and guiding future research. The development of efficient synthetic routes and the biological evaluation of this compound are promising avenues for the discovery of novel therapeutic agents, particularly in the areas of oncology and immunology. Further investigation is warranted to elucidate the specific biological targets and mechanism of action of this compound.

References

An In-depth Technical Guide to the Predicted Spectral Properties of 3-Nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed technical overview of the predicted spectral characteristics of 3-Nitro-1H-pyrazolo[3,4-b]pyridine. Due to the absence of experimentally recorded spectral data in publicly available literature, this guide utilizes data from the parent compound, 1H-pyrazolo[3,4-b]pyridine, in conjunction with established principles of spectroscopy to forecast the spectral behavior of its 3-nitro derivative. This approach offers valuable insights for the identification and characterization of this compound in research and development settings.

Predicted Spectral Data

The introduction of a nitro (-NO₂) group at the C3 position of the 1H-pyrazolo[3,4-b]pyridine core is expected to significantly influence its spectral properties. The nitro group is a strong electron-withdrawing group, which will deshield adjacent protons and carbons, leading to downfield shifts in NMR spectra. In infrared spectroscopy, the nitro group will exhibit characteristic strong absorption bands.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H48.80 - 9.00d8.0 - 9.0
H57.40 - 7.60ddJ = 8.0 - 9.0, 4.0 - 5.0
H68.70 - 8.90d4.0 - 5.0
NH13.0 - 14.0br s-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C3150 - 160
C3a120 - 130
C4130 - 140
C5115 - 125
C6150 - 160
C7a145 - 155
Predicted Mass Spectrometry (MS) Data

The molecular weight of this compound is 164.12 g/mol . The electron ionization mass spectrum is predicted to show a prominent molecular ion peak (M⁺) at m/z 164.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

m/zPredicted Fragment
164[M]⁺
134[M - NO]⁺
118[M - NO₂]⁺
91[C₅H₃N₂]⁺
64[C₄H₂N]⁺
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by the presence of strong absorptions corresponding to the nitro group.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
3100 - 3000C-H stretch (aromatic)
1600 - 1450C=C and C=N stretching
1550 - 1500Asymmetric NO₂ stretch
1350 - 1300Symmetric NO₂ stretch
3400 - 3200N-H stretch

Experimental Protocols

While specific experimental protocols for the synthesis and spectral analysis of this compound are not available, the following represents a plausible approach based on established chemical literature for similar compounds.

Proposed Synthesis: Nitration of 1H-pyrazolo[3,4-b]pyridine

A common method for the nitration of aromatic heterocyclic compounds involves the use of a nitrating mixture, typically a combination of nitric acid and sulfuric acid.

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents cluster_reaction Reaction Conditions cluster_workup Work-up cluster_product Product A 1H-pyrazolo[3,4-b]pyridine B Fuming Nitric Acid (HNO₃) Concentrated Sulfuric Acid (H₂SO₄) A->B Add to C 0-10 °C Stirring B->C Maintain D 1. Pour onto ice 2. Neutralize with base 3. Filter and wash C->D Proceed to E This compound D->E Isolate

A plausible synthetic workflow for the preparation of this compound.

Detailed Protocol:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice-water bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring.

  • Reaction: Dissolve 1H-pyrazolo[3,4-b]pyridine in a minimal amount of concentrated sulfuric acid and cool the solution in an ice bath. Slowly add the pre-cooled nitrating mixture to the solution of the starting material, ensuring the temperature is maintained between 0 and 10 °C. Stir the reaction mixture at this temperature for a designated period (e.g., 2-4 hours).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The crude product should precipitate out of the solution. Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until the solution is slightly alkaline.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Spectral Analysis Methodology

The purified this compound would then be subjected to a suite of spectroscopic analyses to confirm its structure and purity.

SpectralAnalysisWorkflow cluster_sample Sample cluster_analyses Spectroscopic Techniques cluster_data Data Output Sample Purified 3-Nitro-1H- pyrazolo[3,4-b]pyridine NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Analyze MS Mass Spectrometry (e.g., EI-MS) Sample->MS Analyze IR Infrared Spectroscopy (e.g., KBr pellet or ATR) Sample->IR Analyze NMR_Data Chemical Shifts (δ) Coupling Constants (J) Multiplicity NMR->NMR_Data MS_Data Mass-to-charge ratio (m/z) Fragmentation Pattern MS->MS_Data IR_Data Wavenumber (cm⁻¹) Transmittance (%) IR->IR_Data

A standard workflow for the spectroscopic characterization of the synthesized product.

Instrumentation:

  • NMR: A high-resolution NMR spectrometer (e.g., 400 or 500 MHz) would be used. The sample would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Mass Spectrometry: An electron ionization (EI) mass spectrometer would be suitable for determining the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy: A Fourier-transform infrared (FTIR) spectrometer would be used, with the sample prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the spectral data for this compound. The presented data and protocols are based on established spectroscopic principles and synthetic methodologies and are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and drug development. Experimental verification of these predictions is highly recommended for definitive characterization.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-Nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Nitro-1H-pyrazolo[3,4-b]pyridine. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide presents a comprehensive prediction of the NMR data. These predictions are derived from the analysis of the unsubstituted parent compound, 1H-pyrazolo[3,4-b]pyridine, and established substituent effects of the nitro group on aromatic systems. This document also outlines a general experimental protocol for the acquisition of NMR data for N-heterocyclic compounds and includes visualizations to aid in the understanding of the molecular structure and experimental workflow.

Predicted NMR Data

The chemical shifts (δ) for this compound have been estimated based on the known values for 1H-pyrazolo[3,4-b]pyridine and the expected influence of the strongly electron-withdrawing nitro group at the C3 position. The nitro group is anticipated to cause a significant downfield shift (increase in ppm) for the protons and carbons in its vicinity, particularly H-4, C-3, and C-3a.

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data are summarized in Table 1. The introduction of the nitro group at the C3 position is expected to deshield the neighboring protons, leading to a downfield shift in their resonance frequencies.

Table 1. Predicted ¹H NMR Data for this compound (in DMSO-d₆).

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~14.0br s-
H-48.8 - 9.0d~8.0
H-57.5 - 7.7dd~8.0, ~4.5
H-68.6 - 8.8d~4.5

Note: The chemical shift of the N-H proton (H-1) can be broad and its position is highly dependent on solvent and concentration.

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectral data are presented in Table 2. The electron-withdrawing nature of the nitro group will significantly impact the chemical shifts of the carbon atoms in the pyrazole ring.

Table 2. Predicted ¹³C NMR Data for this compound (in DMSO-d₆).

CarbonPredicted Chemical Shift (δ, ppm)
C-3150 - 155
C-3a145 - 150
C-4120 - 125
C-5115 - 120
C-6148 - 152
C-7a140 - 145

Molecular Structure and Numbering

The structure of this compound with the standard numbering system used for NMR assignments is shown below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Lock, Shim, Tune) transfer->setup acquire_h1 Acquire ¹H Spectrum setup->acquire_h1 acquire_c13 Acquire ¹³C Spectrum setup->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Referencing baseline->reference assign Assign Signals reference->assign interpret Interpret Data (Structure Elucidation) assign->interpret report Report Findings interpret->report

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 3-Nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Mass Spectrometric Behavior of a Key Heterocyclic Compound for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-Nitro-1H-pyrazolo[3,4-b]pyridine. In the absence of direct experimental mass spectral data for this specific compound in publicly accessible literature, this document outlines a proposed fragmentation pathway. This projection is based on established principles of mass spectrometry and the known fragmentation behavior of related nitroaromatic and fused heterocyclic compounds. The information presented herein is intended to be a valuable resource for the identification and structural elucidation of this compound and its analogs in various research and development applications.

Proposed Mass Spectrometry Fragmentation of this compound

The fragmentation of this compound under electron ionization is anticipated to proceed through a series of characteristic neutral losses and rearrangements, driven by the stability of the resulting fragment ions. The molecular ion and key proposed fragment ions are summarized in the table below.

The molecular weight of this compound (C₆H₄N₄O₂) is 164.12 g/mol . The initial event in the mass spectrometer is the formation of the molecular ion (M⁺•) at m/z 164. The subsequent fragmentation is expected to be influenced by the nitro group and the fused pyrazolo[3,4-b]pyridine ring system.

A primary and highly characteristic fragmentation pathway for nitroaromatic compounds is the loss of the nitro group, either as a nitro radical (•NO₂) or as nitric oxide (NO).[1][2][3] The fused heterocyclic ring system is also expected to undergo characteristic fragmentation, such as the loss of hydrogen cyanide (HCN).[4][5]

Table of Proposed Fragment Ions
m/zProposed Ion StructureProposed Neutral LossNotes
164[C₆H₄N₄O₂]⁺•-Molecular Ion (M⁺•)
134[C₆H₄N₃O]⁺•NOLoss of a nitric oxide radical is a common fragmentation for nitroaromatic compounds.[1][3]
118[C₆H₄N₄]⁺•NO₂Expulsion of a nitro radical is a primary fragmentation pathway for many nitroaromatic compounds.[1][2][3]
106[C₆H₄N₂]⁺•N₂Loss of molecular nitrogen from the pyrazole ring of the ion at m/z 134.
91[C₅H₃N₂]⁺HCNLoss of hydrogen cyanide from the pyridine ring of the ion at m/z 118.[4][5]
78[C₅H₄N]⁺N₂HLoss of diazomethane from the pyrazole ring of the ion at m/z 106.

Proposed Fragmentation Pathway

The proposed fragmentation pathway of this compound begins with the molecular ion at m/z 164. This is followed by two major initial fragmentation routes: the loss of a nitric oxide radical (NO) to form the ion at m/z 134, and the loss of a nitro radical (NO₂) to yield the ion at m/z 118. Subsequent fragmentation of these initial product ions leads to a cascade of further neutral losses, primarily involving the elimination of stable small molecules such as molecular nitrogen (N₂) and hydrogen cyanide (HCN) from the heterocyclic ring system.

Fragmentation_Pathway M [M]⁺• m/z = 164 F134 [M-NO]⁺• m/z = 134 M->F134 -NO F118 [M-NO₂]⁺• m/z = 118 M->F118 -NO₂ F106 [C₆H₄N₂]⁺• m/z = 106 F134->F106 -N₂ F91 [C₅H₃N₂]⁺ m/z = 91 F118->F91 -HCN F78 [C₅H₄N]⁺ m/z = 78 F106->F78 -N₂H

Caption: Proposed EI-MS fragmentation pathway for this compound.

Experimental Protocols

While specific experimental data for this compound is not available, a general protocol for the analysis of similar heterocyclic compounds using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is provided below.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol, acetonitrile, or ethyl acetate.

  • Working Solutions: Prepare a series of working solutions by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL for generating a calibration curve and for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Speed: 1562 u/s.

Data Analysis

The acquired mass spectra should be analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern should be compared with the proposed pathway and with spectral libraries (e.g., NIST, Wiley) for confirmation.

Logical Workflow for Compound Identification

The following diagram illustrates a logical workflow for the identification and structural elucidation of this compound using mass spectrometry.

Logical_Workflow cluster_0 Experimental Analysis cluster_1 Data Interpretation cluster_2 Confirmation Sample Sample containing This compound GCMS GC-MS Analysis (EI, 70 eV) Sample->GCMS Data Acquire Mass Spectrum GCMS->Data MolIon Identify Molecular Ion (m/z = 164) Data->MolIon FragIons Identify Key Fragment Ions (m/z 134, 118, 106, 91, 78) MolIon->FragIons Pathway Propose Fragmentation Pathway FragIons->Pathway Library Compare with Spectral Libraries Pathway->Library Confirmation Confirm Structure Library->Confirmation Standard Analyze Authentic Standard Standard->Confirmation

Caption: Logical workflow for the mass spectrometric identification of this compound.

References

A Technical Guide to the Biological Activities of 3-Nitro-1H-pyrazolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse and significant biological activities. The introduction of a nitro group at the 3-position can profoundly influence the molecule's physicochemical properties and biological targets, leading to a range of therapeutic potentials. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of 3-Nitro-1H-pyrazolo[3,4-b]pyridine derivatives, with a focus on their anticancer, antimicrobial, and kinase inhibitory properties.

Anticancer Activity

Derivatives of the pyrazolo[3,4-b]pyridine nucleus have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of essential cellular enzymes and signaling pathways.

A series of novel 5-substituted pyrazolo[3,4-d]pyrimidin-4-ones were synthesized and evaluated for their cytotoxic activity against the human breast adenocarcinoma cell line MCF-7.[1] Among the tested compounds, 3,6-dimethyl-5-(4-nitrobenzylideneamino)-1-phenyl-1,5-dihydropyrazolo[3,4-d]pyrimidin-4-one (10e ) exhibited the most potent inhibitory activity, with a half-maximal inhibitory concentration (IC50) of 11 µM.[1][2] This highlights the potential of aromatic substitutions at the N5 position in enhancing anticancer efficacy.[1]

Further studies on pyrazolo[3,4-b]pyrazine derivatives also revealed promising anticancer effects.[3] Specifically, compounds 25i and 25j showed very significant inhibitory activity against the MCF-7 breast cancer cell line (p < 0.001).[3]

Compound IDCancer Cell LineIC50 (µM)Reference
10e MCF-711[1][2]
10d MCF-712[1]
C03 Km-120.304[4]
C03 MCF-7> 40[4]
C03 HUVEC> 36.69[4]
Kinase Inhibitory Activity

A significant area of investigation for pyrazolo[3,4-b]pyridine derivatives is their role as kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.

Anaplastic Lymphoma Kinase (ALK) Inhibition: Researchers have identified 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of ALK, a key target in non-small cell lung cancer (NSCLC).[5] Structure-activity relationship (SAR) studies were conducted to overcome resistance to existing drugs like crizotinib, particularly the L1196M mutation.[5]

Fibroblast Growth Factor Receptor (FGFR) Inhibition: A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives have been designed and evaluated as potent and selective FGFR kinase inhibitors.[6] Compound 7n from this series demonstrated excellent in vitro potency against FGFR1-3, good selectivity over other kinases, and favorable pharmacokinetic properties.[6] Immunoblot analysis confirmed that 7n effectively suppressed FGFR signaling in cancer cells.[6]

Tropomyosin Receptor Kinase (TRK) Inhibition: Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit TRKA.[4] Compound C03 emerged as a promising candidate with an IC50 value of 56 nM against TRKA kinase and also inhibited the proliferation of the Km-12 cell line with an IC50 of 0.304 μM.[4]

TANK-Binding Kinase 1 (TBK1) Inhibition: A series of 1H-pyrazolo[3,4-b]pyridine derivatives were discovered as potent inhibitors of TBK1, a key player in innate immunity and oncogenesis.[7] Through extensive optimization, compound 15y was identified as a highly potent TBK1 inhibitor with an IC50 value of 0.2 nM and demonstrated good selectivity.[7]

Compound IDTarget KinaseIC50 (nM)Reference
C03 TRKA56[4]
15y TBK10.2[7]
BX795 (Reference)TBK17.1[7]
MRT67307 (Reference)TBK128.7[7]
Antimicrobial Activity

The pyrazolo[3,4-b]pyridine scaffold has also been explored for its antimicrobial properties. New derivatives have been synthesized and tested against various bacterial and fungal strains.[8][9]

Investigations into new pyrazolo[3,4-b]pyrazine and -pyridine derivatives have demonstrated their potential as antibacterial agents.[10] Certain compounds exhibited elevated activity towards anaerobic bacteria, with minimal inhibitory concentration (MIC) values ranging from 22-100 µg/cm³.[10]

Compound IDBacterial/Fungal StrainMIC (µg/cm³)Reference
Various derivatives Tuberculostatic activity22-100[10]

Experimental Protocols

Synthesis of 5-Acetyl-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine (Compound 15)

This protocol is based on the synthesis described for a key intermediate in the preparation of various pyrazolopyrazine derivatives.[3]

  • A mixture of 5-amino-3-methyl-4-nitroso-1-phenyl-pyrazole (1) (6.06 g, 30 mmol) and acetylacetone (3.0 g, 30 mmol) in dry pyridine (20 mL) is prepared.

  • The reaction mixture is heated under reflux for 8 hours.

  • The volume of the mixture is then reduced to half by evaporation.

  • After cooling, the mixture is neutralized with dilute HCl (10%).

  • The resulting solid precipitate is filtered off, washed with water, and recrystallized from an ethanol-water mixture (1:3).

  • The final product is obtained as pale brown needles.

In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol for assessing the cytotoxic effects of compounds on cancer cell lines, as referenced in the evaluation of pyrazolo[3,4-b]pyrazine derivatives.[11]

  • Cancer cells (e.g., MCF-7) are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 72 hours).

  • Following incubation, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution and incubated for another 2-4 hours.

  • The MTT solution is then removed, and the formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Kinase Inhibition Assay

This is a generalized protocol for determining the in vitro inhibitory activity of compounds against a specific kinase.

  • The kinase, substrate, and test compound are incubated in a reaction buffer containing ATP.

  • The reaction is allowed to proceed for a set time at a controlled temperature.

  • The reaction is then stopped, and the amount of product formed (e.g., phosphorylated substrate) is quantified. This can be done using various methods, such as radiometric assays, fluorescence-based assays, or antibody-based detection (e.g., ELISA).

  • The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to the activity of a control reaction without the inhibitor.

  • IC50 values are determined by plotting the percentage of inhibition against a range of compound concentrations.

Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways targeted by this compound derivatives.

FGFR_Signaling_Pathway FGFR_Inhibitor Pyrazolo[3,4-b]pyridine Derivative (e.g., 7n) FGFR FGFR FGFR_Inhibitor->FGFR Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PLCg_PKC PLCγ-PKC Pathway FGFR->PLCg_PKC Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PLCg_PKC->Proliferation ALK_Signaling_Pathway ALK_Inhibitor Pyrazolo[3,4-b]pyridine Derivative ALK ALK ALK_Inhibitor->ALK Inhibits Downstream_Pathways Downstream Signaling (e.g., JAK-STAT, PI3K-AKT) ALK->Downstream_Pathways Tumor_Growth Tumor Growth and Survival Downstream_Pathways->Tumor_Growth Drug_Discovery_Workflow Synthesis Synthesis of Pyrazolo[3,4-b]pyridine Derivatives Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification Biological_Screening Biological Screening (Anticancer, Antimicrobial, Kinase Assays) Purification->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis In_Vivo_Studies In Vivo Studies Lead_Optimization->In_Vivo_Studies

References

Potential Therapeutic Targets for 3-Nitro-1H-pyrazolo[3,4-b]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the basis for numerous compounds with significant therapeutic potential. Its derivatives have demonstrated a wide array of biological activities, most notably as potent inhibitors of various protein kinases, positioning them as promising candidates for the development of targeted therapies, particularly in oncology and immunology. This technical guide explores the potential therapeutic targets for 3-Nitro-1H-pyrazolo[3,4-b]pyridine, a derivative characterized by a strongly electron-withdrawing nitro group at the 3-position. While direct experimental data for this specific molecule is limited in publicly available literature, this document extrapolates potential targets based on the well-established bioactivity of the parent scaffold. This guide summarizes key therapeutic targets, presents quantitative data from representative assays of analogous compounds, details relevant experimental protocols, and provides visualizations of key signaling pathways and experimental workflows.

Introduction to the 1H-pyrazolo[3,4-b]pyridine Scaffold

The 1H-pyrazolo[3,4-b]pyridine scaffold is a fused bicyclic heterocycle that has garnered significant attention in drug discovery. Its rigid structure and ability to form key hydrogen bond interactions with protein targets make it an ideal framework for the design of specific inhibitors. The therapeutic versatility of this scaffold is evidenced by the diverse range of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[1] A significant portion of the research on this scaffold has focused on its utility as a hinge-binding motif in ATP-competitive kinase inhibitors.[2]

Postulated Therapeutic Targets for this compound

Based on the established activities of the 1H-pyrazolo[3,4-b]pyridine core, the following protein families are proposed as high-priority potential therapeutic targets for this compound. The presence of the nitro group at the C3 position is expected to modulate the electronic properties of the heterocyclic system, potentially influencing binding affinities and selectivity for these targets.

Protein Kinases

Protein kinases are a large family of enzymes that play critical roles in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention. Derivatives of 1H-pyrazolo[3,4-b]pyridine have been successfully developed as inhibitors of several key kinases.

  • TANK-Binding Kinase 1 (TBK1): TBK1 is a non-canonical IκB kinase that is a central mediator of innate immune signaling.[3] It is involved in antiviral responses, inflammation, and autophagy. Aberrant TBK1 signaling has been implicated in autoimmune diseases and certain cancers.[3] Derivatives of 1H-pyrazolo[3,4-b]pyridine have been identified as potent TBK1 inhibitors, with some compounds exhibiting IC50 values in the nanomolar range.[3]

  • Tropomyosin Receptor Kinases (TRKs): The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) and their neurotrophin ligands are crucial for the development and function of the nervous system. Gene fusions involving TRK genes are oncogenic drivers in a variety of adult and pediatric cancers. The 1H-pyrazolo[3,4-b]pyridine scaffold has been utilized to develop pan-TRK inhibitors.[4]

  • Cyclin-Dependent Kinases (CDKs): CDKs are a family of serine/threonine kinases that regulate the cell cycle. Their overactivity is a common feature of cancer cells, leading to uncontrolled proliferation. Several 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as CDK inhibitors, showing potent and selective activity against various CDK isoforms.[5]

  • Anaplastic Lymphoma Kinase (ALK): ALK is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, acts as an oncogenic driver in several cancers, most notably non-small cell lung cancer. The 1H-pyrazolo[3,4-b]pyridine core has been explored for the development of potent ALK inhibitors, including those active against resistance mutations.[6][7]

DNA Intercalation and Topoisomerase Inhibition

Some heterocyclic scaffolds exhibit anticancer activity through direct interaction with DNA. While kinase inhibition is the most prominent mechanism for the 1H-pyrazolo[3,4-b]pyridine class, some studies suggest that certain derivatives may also act as DNA binding agents.[8] This could potentially lead to the inhibition of enzymes involved in DNA replication and maintenance, such as topoisomerases.

Quantitative Data for Representative 1H-pyrazolo[3,4-b]pyridine Derivatives

The following tables summarize quantitative data for representative 1H-pyrazolo[3,4-b]pyridine derivatives from the literature. It is important to note that these data are for analogous compounds and not for this compound itself. They are presented to illustrate the potential potency and selectivity that can be achieved with this scaffold.

Table 1: Kinase Inhibitory Activity of a Representative 1H-pyrazolo[3,4-b]pyridine Derivative (Compound 15y) [3]

Target KinaseIC50 (nM)
TBK10.2

Table 2: Antiproliferative Activity of a Representative 1H-pyrazolo[3,4-b]pyridine Derivative (Compound C03) in Cancer Cell Lines [4]

Cell LineCancer TypeIC50 (µM)
Km-12Colon Carcinoma0.304

Table 3: DNA Binding Affinity of a Representative 1H-pyrazolo[3,4-b]pyridine Derivative [8]

CompoundAssociation Constant (K)
19(Comparable to Doxorubicin)
20(Comparable to Doxorubicin)
21(Comparable to Doxorubicin)
24(Comparable to Doxorubicin)
25(Comparable to Doxorubicin)

Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the activity of 1H-pyrazolo[3,4-b]pyridine derivatives.

Kinase Inhibition Assay (FRET-based Z'-LYTE Assay)[3]

This protocol describes a common method for measuring the inhibition of kinase activity.

  • Reagents and Materials:

    • Recombinant human kinase (e.g., TBK1)

    • ATP

    • Fluorescently labeled peptide substrate

    • Test compound (this compound)

    • Development reagent

    • Assay buffer

    • 384-well microplate

  • Procedure: a. Prepare a serial dilution of the test compound in DMSO. b. Add the test compound dilutions to the microplate wells. c. Add the kinase and peptide substrate solution to the wells. d. Initiate the kinase reaction by adding ATP. e. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). f. Stop the reaction by adding the development reagent. g. Incubate for an additional period to allow for the development of the FRET signal. h. Read the plate on a fluorescence plate reader. i. Calculate the percent inhibition and determine the IC50 value.

Cell Proliferation Assay (SRB Assay)[3]

This protocol outlines a method to assess the antiproliferative effects of a compound on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line (e.g., A172, U87MG)

    • Cell culture medium and supplements

    • Test compound (this compound)

    • Trichloroacetic acid (TCA)

    • Sulphorhodamine B (SRB) solution

    • Tris base solution

    • 96-well microplate

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound. c. Incubate the cells for a specified period (e.g., 72 hours). d. Fix the cells by adding cold TCA and incubating for 60 minutes at 4°C. e. Wash the plates with water and air dry. f. Stain the cells with SRB solution for 10 minutes at room temperature. g. Wash the plates with 1% acetic acid to remove unbound dye. h. Air dry the plates and solubilize the bound dye with Tris base solution. i. Read the absorbance on a microplate reader at 510 nm. j. Calculate the percentage of cell growth inhibition and determine the GI50 value.

DNA Binding Assay (DNA/Methyl Green Assay)[8]

This protocol describes a competitive binding assay to evaluate the affinity of a compound for DNA.

  • Reagents and Materials:

    • Calf thymus DNA

    • Methyl Green dye

    • Test compound (this compound)

    • Buffer solution (e.g., Tris-HCl with NaCl)

    • Spectrophotometer

  • Procedure: a. Prepare a solution of DNA and Methyl Green dye. b. Add increasing concentrations of the test compound to the DNA/Methyl Green solution. c. Incubate the mixtures at a constant temperature. d. Measure the absorbance of the solutions at the wavelength corresponding to the DNA-Methyl Green complex. e. The displacement of Methyl Green by the test compound will result in a decrease in absorbance. f. Calculate the binding affinity (association constant) of the test compound for DNA.

Visualizations

Signaling Pathways

TBK1_Signaling_Pathway cluster_nucleus Nucleus PRR Pattern Recognition Receptor (PRR) Adaptor Adaptor Proteins (e.g., TRIF, STING) PRR->Adaptor Viral/Bacterial PAMPs or cGAMP TBK1_IKKi TBK1/IKKε Adaptor->TBK1_IKKi Activation IRF3_7 IRF3/IRF7 TBK1_IKKi->IRF3_7 Phosphorylation IFN Type I Interferons (IFN-α/β) Nucleus Nucleus IRF3_7->Nucleus Translocation Gene_Expression IFN-stimulated Gene Expression IFN->Gene_Expression Autocrine/ Paracrine Signaling Inhibitor This compound (Hypothesized) Inhibitor->TBK1_IKKi

Caption: Hypothesized inhibition of the TBK1 signaling pathway.

TRK_Signaling_Pathway Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Binding Dimerization Dimerization & Autophosphorylation TRK_Receptor->Dimerization PLC PLCγ Dimerization->PLC PI3K PI3K Dimerization->PI3K RAS_MAPK RAS-MAPK Dimerization->RAS_MAPK Downstream Downstream Signaling PLC->Downstream PI3K->Downstream RAS_MAPK->Downstream Proliferation Cell Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Inhibitor This compound (Hypothesized) Inhibitor->TRK_Receptor

Caption: Postulated inhibition of the TRK signaling pathway.

Experimental Workflows

Kinase_Inhibition_Workflow Start Start Compound_Prep Prepare Serial Dilution of Test Compound Start->Compound_Prep Assay_Setup Add Compound, Kinase, and Substrate to Plate Compound_Prep->Assay_Setup Reaction_Start Initiate Reaction with ATP Assay_Setup->Reaction_Start Incubation1 Incubate at RT Reaction_Start->Incubation1 Reaction_Stop Stop Reaction with Development Reagent Incubation1->Reaction_Stop Incubation2 Incubate for Signal Development Reaction_Stop->Incubation2 Read_Plate Read Fluorescence Incubation2->Read_Plate Analysis Calculate % Inhibition and IC50 Read_Plate->Analysis End End Analysis->End

Caption: Workflow for a FRET-based kinase inhibition assay.

Conclusion and Future Directions

The 1H-pyrazolo[3,4-b]pyridine scaffold represents a highly promising starting point for the development of novel therapeutics, particularly in the realm of kinase inhibition. While direct experimental evidence for this compound is currently lacking, the extensive body of research on analogous compounds strongly suggests that it is likely to exhibit activity against therapeutically relevant protein kinases such as TBK1, TRKs, CDKs, and ALK. The electron-withdrawing nature of the 3-nitro substituent may confer unique selectivity and potency profiles.

Future research should focus on the synthesis and in vitro biological evaluation of this compound. Initial screening against a broad panel of kinases would be instrumental in identifying its primary targets. Subsequent cell-based assays would then be necessary to confirm its on-target activity and assess its therapeutic potential. Structure-activity relationship (SAR) studies, involving modifications of the nitro group and substitutions at other positions of the pyrazolopyridine core, will be crucial for optimizing potency, selectivity, and pharmacokinetic properties. This systematic approach will be essential to fully elucidate the therapeutic potential of this intriguing molecule.

References

3-Nitro-1H-pyrazolo[3,4-b]pyridine: A Scaffold for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Discovery Professionals

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, recognized for its versatility in targeting a wide array of protein kinases, which are critical regulators of cellular processes often dysregulated in diseases like cancer.[1][2][3] The introduction of a nitro group at the 3-position of this scaffold can significantly influence its biological activity and selectivity profile, making the 3-Nitro-1H-pyrazolo[3,4-b]pyridine core a subject of interest for the development of novel kinase inhibitors. This guide provides a comprehensive overview of this scaffold, including its synthesis, structure-activity relationships, and the experimental protocols used for its evaluation.

Kinase Inhibition Profile

Derivatives of the pyrazolo[3,4-b]pyridine scaffold have demonstrated inhibitory activity against a broad spectrum of kinases. While specific data for 3-nitro substituted derivatives is part of a larger body of work on related scaffolds, the pyrazolo[3,4-b]pyridine core has been successfully targeted against numerous kinases.

Quantitative Inhibition Data

The following tables summarize the inhibitory activities of various 1H-pyrazolo[3,4-b]pyridine derivatives against several kinase targets. It is important to note that while the broader scaffold is well-studied, publicly available data specifically for a wide range of "this compound" derivatives is limited. The data presented here is for derivatives of the core scaffold and related structures to provide a comprehensive understanding of its potential.

Table 1: Inhibitory Activity against Haspin, CLK1, DYRK1A, and CDK9

CompoundTarget KinaseIC50 (nM)Reference
1b (nitro analog)Haspin57[4]
1c (nitro analog)Haspin66[4]

Note: Compounds 1b and 1c are from a series of pyrazolo[3,4-g]isoquinolines, a related scaffold where the nitro substitution showed favorable activity.

Table 2: Inhibitory Activity against Tropomyosin Receptor Kinase A (TRKA)

CompoundTarget KinaseIC50 (nM)Reference
C03TRKA56[5]
C09TRKA57[5]
C10TRKA26[5]

Table 3: Inhibitory Activity against Dual-specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B)

CompoundTarget KinaseIC50 (nM)Reference
8hDYRK1B3[6]

Table 4: Inhibitory Activity against TANK-binding kinase 1 (TBK1)

CompoundTarget KinaseIC50 (nM)Reference
15yTBK10.2[7]
15iTBK18.5[7]
15kTBK1287.7[7]

Table 5: Inhibitory Activity against Fibroblast Growth Factor Receptors (FGFR)

CompoundTarget KinaseIC50 (nM)Reference
7nFGFR1<1[8]
7nFGFR20.7[8]
7nFGFR32.0[8]
7nFGFR452.7[8]
7nVEGFR2422.7[8]

Table 6: Antiproliferative Activity in Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
C03Km-12 (colon)0.304[5]
8hHCT116 (colon)1.6[6]
9dA549 (lung)3.06[9]
28HCT-116 (colon)0.55[2]
28A375 (melanoma)0.87[2]
28HeLa (cervical)1.7[2]
8cNCI 60-cell panel (MG-MID)1.33[10]

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1H-pyrazolo[3,4-b]pyridines can be achieved through various strategies, primarily by constructing the pyridine ring onto a pre-existing pyrazole or forming the pyrazole ring on a pyridine scaffold.[2] A common method involves the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds.[2]

Key SAR insights for the 1H-pyrazolo[3,4-b]pyridine scaffold include:

  • N1-H of the Pyrazole Ring: The N(1)-H of the pyrazolopyridine moiety often participates in crucial hydrogen-bonding interactions within the kinase ATP-binding site. N-methylation of this position can lead to a complete loss of activity.[3][8]

  • Substituents at C3 and C5: The nature of the substituents at the C3 and C5 positions significantly influences the potency and selectivity of the inhibitors.[11] For instance, in a series of DYRK1A/1B inhibitors, 3,5-diaryl compounds showed excellent enzymatic inhibitory activities.[6]

  • The Nitro Group: In the context of related pyrazolo[3,4-g]isoquinolines, nitro analogs were found to be potent Haspin inhibitors, suggesting that the electron-withdrawing nature of the nitro group can be beneficial for activity against certain kinases.[4]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of kinase inhibitors. The following are generalized protocols based on cited literature for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantitatively measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Preparation: A serial dilution of the test compounds is prepared in DMSO.

  • Reaction Setup: In a 384-well plate, the following are added:

    • Test compound or control.

    • Kinase enzyme solution in an appropriate kinase buffer (e.g., 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 25 mM Tris-HCl pH 7.5, 50 µg/mL heparin).[4]

    • A mixture of ATP and the specific substrate to initiate the reaction. The final ATP concentration is typically close to its Km value for the specific kinase.[1]

  • Incubation: The reaction plate is incubated for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[1][4]

  • Detection:

    • ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.

    • Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Data Analysis: Luminescence is measured using a plate reader. The percentage of kinase inhibition is calculated relative to controls, and IC50 values are determined.

Cell Viability Assay (SRB or MTT Assay)

These assays are used to determine the antiproliferative effects of the compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[7]

  • Cell Staining (SRB):

    • Cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with sulphorhodamine B (SRB) solution.[7]

    • Unbound dye is washed away, and the protein-bound dye is solubilized.

  • Data Analysis: The absorbance is read on a plate reader, and the percentage of cell growth inhibition is calculated to determine the GI50 or IC50 values.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts relevant to the study of this compound as a kinase inhibitor scaffold.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization cluster_invivo In Vivo Evaluation synthesis Synthesis of 3-Nitro-1H- pyrazolo[3,4-b]pyridine Derivatives biochemical In Vitro Kinase Assays (e.g., ADP-Glo) synthesis->biochemical cellular Cell-Based Assays (e.g., Proliferation, Apoptosis) biochemical->cellular selectivity Kinase Selectivity Profiling cellular->selectivity sar Structure-Activity Relationship (SAR) Studies selectivity->sar sar->synthesis adme ADME/Tox Profiling sar->adme xenograft Xenograft Models adme->xenograft

Caption: General workflow for the discovery and development of kinase inhibitors.

FGFR_signaling_pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Dimerization Dimerization & Autophosphorylation FGFR->Dimerization PLCg PLCγ Dimerization->PLCg RAS_MAPK RAS-MAPK Pathway Dimerization->RAS_MAPK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT Cell_Outcomes Proliferation, Survival, Migration PLCg->Cell_Outcomes RAS_MAPK->Cell_Outcomes PI3K_AKT->Cell_Outcomes Inhibitor This compound Inhibitor Inhibitor->FGFR

Caption: Simplified FGFR signaling pathway and the point of inhibition.

AMPK_signaling_pathway AMP_ATP High AMP/ATP Ratio AMPK AMPK AMP_ATP->AMPK p70S6K p70S6K AMPK->p70S6K ACC ACC AMPK->ACC Cell_Growth Cell Growth & Proliferation p70S6K->Cell_Growth Activator Pyrazolo[3,4-b]pyridine Activator (e.g., 9d) Activator->AMPK

Caption: AMPK signaling pathway and the mechanism of action for pyrazolo[3,4-b]pyridine activators.

Conclusion

The 1H-pyrazolo[3,4-b]pyridine scaffold is a versatile and potent core for the development of kinase inhibitors targeting a range of cancers and other diseases. The introduction of a 3-nitro substituent has shown promise in related heterocyclic systems and warrants further investigation within this scaffold. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to explore the potential of this compound derivatives as next-generation kinase inhibitors. Further optimization of this scaffold, guided by detailed SAR studies and a comprehensive understanding of kinase biology, holds the potential for the discovery of novel and effective therapeutics.

References

The Ascendant Therapeutic Potential of Substituted Pyrazolo[3,4-b]pyridines in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating significant potential in the development of targeted anticancer agents.[1][2][3] This bicyclic heterocycle serves as a core moiety in numerous small-molecule inhibitors that have shown potent antiproliferative activity across a wide range of cancer cell lines.[3][4] Their therapeutic efficacy stems from the ability to selectively target and inhibit various protein kinases and other critical enzymes that are often dysregulated in cancer, thereby modulating key signaling pathways involved in cell growth, proliferation, and survival.[2][3][4] This guide provides a comprehensive overview of the anticancer properties of substituted pyrazolo[3,4-b]pyridines, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.

Core Mechanisms of Action: Targeting Cancer's Master Regulators

The anticancer activity of pyrazolo[3,4-b]pyridine derivatives is diverse, primarily revolving around the inhibition of key enzymes that drive oncogenesis. These compounds have been successfully designed to target several critical families of proteins, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (TRKs), Monopolar Spindle Kinase 1 (Mps1), and Topoisomerase IIα.

Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that are fundamental to the regulation and progression of the cell cycle.[5] Their aberrant activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. Several pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of CDKs, particularly CDK1, CDK2, and CDK9.[5][6] By blocking the activity of these kinases, the compounds can arrest the cell cycle, typically at the G0/G1 or S phase, and induce apoptosis (programmed cell death).[1][5]

CDK-mediated cell cycle progression and inhibition.
Inhibition of Tropomyosin Receptor Kinases (TRKs)

The TRK family of receptor tyrosine kinases (TRKA, TRKB, TRKC) and their neurotrophin ligands are crucial for neuronal development.[7] However, chromosomal rearrangements leading to NTRK gene fusions result in the expression of chimeric TRK proteins with constitutively active kinase domains.[7] These fusion proteins are potent oncogenic drivers in a wide array of tumors. Pyrazolo[3,4-b]pyridines have been designed as pan-TRK inhibitors, effectively blocking the downstream signaling pathways, such as MAPK and PI3K/AKT, that promote cancer cell proliferation and survival.[8][9]

TRK signaling pathway and its inhibition.
Other Key Targets

  • Monopolar Spindle Kinase 1 (Mps1): Mps1 is a critical component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[10] Inhibition of Mps1 by pyrazolo[3,4-b]pyridine derivatives disrupts this checkpoint, leading to mitotic catastrophe and cell death in cancer cells.[10]

  • Topoisomerase IIα (TOPIIα): This enzyme is essential for managing DNA topology during replication and transcription.[3] Certain pyrazolo[3,4-b]pyridine compounds inhibit the DNA relaxation activity of TOPIIα, inducing DNA damage and S-phase cell cycle arrest, ultimately triggering apoptosis.[3]

  • PIM1 Kinase: A serine/threonine kinase that promotes cell survival and proliferation. Pyrazolo[3,4-b]pyridines have been developed as dual CDK2/PIM1 inhibitors, providing a multi-pronged attack on cancer cell growth.[1]

Quantitative Analysis of Anticancer Activity

The potency of substituted pyrazolo[3,4-b]pyridines has been quantified in numerous studies. The following tables summarize the in vitro activity of representative compounds against various cancer cell lines and kinase targets.

Table 1: Activity of Pyrazolo[3,4-b]pyridines Against Various Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 / GI50 (µM)Reference
6b HCT-116ColonNot specified (High Selectivity Index)[1]
6b HepG2LiverNot specified (High Selectivity Index)[1]
C03 Km-12Colorectal0.304[8][9]
9a HelaCervical2.59[5][11]
14g MCF7Breast4.66[5]
14g HCT-116Colon1.98[5]
8c NCI-60 PanelVarious1.33 (Mean GI50)[3]
8b A-549Lung2.9[12]
8b HEPG2Liver2.6[12]
8b HCT-116Colon2.3[12]
17f NRK-49FKidney0.78[13]

Table 2: Kinase Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
C03 TRKA56[8][9]
C09 TRKA57[9]
C10 TRKA26[9]
3 (Duan et al.) TRKA1.6[9]
3 (Duan et al.) TRKB2.9[9]
3 (Duan et al.) TRKC2.0[9]
31 Mps12.596[10]
VI (Almansour et al.) CDK2/PIM1460 / 1770[11]

Experimental Protocols and Methodologies

The evaluation of these compounds involves a standardized set of in vitro and in vivo experiments.

General Synthesis of the Pyrazolo[3,4-b]pyridine Core

The synthesis of the 1H-pyrazolo[3,4-b]pyridine scaffold typically involves the condensation of a 5-aminopyrazole intermediate with an activated carbonyl compound, such as a β-ketoester or a dicarbonyl derivative.[14] Subsequent functionalization at the N-1 and/or C-3 positions allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[14]

Generalized synthetic workflow for derivatives.
In Vitro Antiproliferative Assays

The primary method for assessing the anticancer activity of these compounds is through cell viability assays on a panel of human cancer cell lines.

  • MTT/SRB Assay Protocol:

    • Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

    • Compound Treatment: The synthesized pyrazolo[3,4-b]pyridine derivatives are dissolved (typically in DMSO) and added to the wells at various concentrations. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin) are included.[5]

    • Incubation: The plates are incubated for a specified period, commonly 48 or 72 hours.

    • Viability Measurement:

      • MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to a purple formazan product. The formazan is then solubilized, and the absorbance is read using a plate reader.

      • SRB Assay: Cells are fixed with trichloroacetic acid. The cellular proteins are then stained with Sulforhodamine B (SRB) dye. After washing, the bound dye is solubilized, and the absorbance is measured.[1]

    • Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to the vehicle control. The IC50 or GI50 value (the concentration required to inhibit cell growth by 50%) is then determined by plotting a dose-response curve.[15]

In Vitro Kinase Inhibition Assays

To confirm that the compounds directly inhibit their intended molecular targets, in vitro kinase assays are performed.

  • Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This is a common method for measuring kinase activity.[9]

    • Reaction Setup: The kinase, a specific substrate (often a peptide), and ATP are combined in a reaction buffer.

    • Inhibitor Addition: The test compound (pyrazolo[3,4-b]pyridine derivative) is added at various concentrations.

    • Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature. The kinase transfers a phosphate group from ATP to the substrate.

    • Detection: The reaction is stopped, and detection reagents are added. These typically include a europium-labeled antibody that recognizes the phosphorylated substrate and an XL665-labeled antibody that recognizes another part of the substrate or a tag.

    • Signal Reading: When the antibodies bind to the same phosphorylated substrate, the europium donor and XL665 acceptor are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET). The HTRF signal is measured on a compatible plate reader.

    • IC50 Calculation: The signal intensity is inversely proportional to the kinase inhibition. IC50 values are calculated from the dose-response curves.

Cell Cycle and Apoptosis Analysis

To elucidate the mechanism of action at a cellular level, flow cytometry-based assays are employed.

  • Cell Cycle Analysis:

    • Cells are treated with the compound for 24-48 hours.

    • Cells are harvested, washed, and fixed (e.g., with cold 70% ethanol).

    • Cells are treated with RNase and stained with a DNA-intercalating dye, such as propidium iodide (PI).

    • The DNA content of individual cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified, revealing any compound-induced cell cycle arrest.[3]

  • Apoptosis Assay (Annexin V/PI Staining):

    • Cells are treated with the test compound.

    • Cells are harvested and washed.

    • Cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).

    • Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells. PI can only enter cells with compromised membranes (late apoptotic or necrotic cells).

    • Flow cytometry analysis distinguishes between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[3]

Conclusion

Substituted pyrazolo[3,4-b]pyridines represent a highly versatile and potent class of anticancer agents. Their success lies in the chemical tractability of the scaffold, which allows for precise structural modifications to achieve high affinity and selectivity for a range of clinically relevant oncology targets, including CDKs, TRKs, and Mps1. The robust data from in vitro antiproliferative and kinase inhibition assays, coupled with detailed mechanistic studies, underscore the significant therapeutic potential of this compound class. Further preclinical and clinical investigations are warranted to translate these promising findings into effective cancer therapies.

References

Antimicrobial Potential of Pyrazolo[3,4-b]pyridine Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antimicrobial agents. Among the diverse heterocyclic scaffolds explored for therapeutic potential, pyrazolo[3,4-b]pyridines have garnered significant attention due to their broad spectrum of biological activities. This technical guide provides an in-depth analysis of the antimicrobial screening of various pyrazolo[3,4-b]pyridine analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing experimental workflows. While the user's interest was in 3-Nitro-1H-pyrazolo[3,4-b]pyridine analogs, the available literature focuses more broadly on other derivatives within this class. The principles and methodologies described herein are, however, largely applicable to the screening of any novel pyrazolo[3,4-b]pyridine derivative.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of pyrazolo[3,4-b]pyridine analogs has been evaluated against a range of bacterial and fungal strains. The primary metric for quantifying this activity is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values reported for various pyrazolo[3,4-b]pyridine derivatives from several studies.

Table 1: Antibacterial Activity of Pyrazolo[3,4-b]pyridine Analogs (MIC in µg/mL)

Compound/AnalogStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
Series 1
Compound 6b--16-[1]
Compound 6d--13-[1]
Compound 6h--1213[1]
Series 2
Compound 240.25---[2]
Compound 270.25---[2]
Series 3 0.12-62.5---[3]
Standard Drugs
Ampicillin0.007-0.03---[3]
Gentamicin0.015-0.24---[3]
Tetracycline----[1]

Note: A dash (-) indicates that the data was not reported in the cited source.

Table 2: Antifungal Activity of Pyrazolo[3,4-b]pyridine Analogs (MIC in µg/mL)

| Compound/Analog | Candida albicans | Aspergillus fumigatus | Fusarium oxysporum | Reference | |---|---|---|---| | Series 1 | | | | | | Compound 7b | - | - | 0.98 |[3] | | General Series | 0.12-62.5 | - | - |[3] | | Standard Drug | | | | | | Amphotericin B | 0.03-0.98 | - | 0.03-0.98 |[3] |

Note: A dash (-) indicates that the data was not reported in the cited source.

Experimental Protocols

The antimicrobial activity of pyrazolo[3,4-b]pyridine analogs is typically determined using standardized methods such as broth microdilution or agar well diffusion. The following provides a detailed methodology based on protocols described in the literature.[3][4]

Microorganism Strains

A panel of clinically relevant microorganisms is typically used, including:

  • Gram-positive bacteria: Staphylococcus aureus, Bacillus cereus, Bacillus subtilis[1][3][5]

  • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa[1][5]

  • Fungi: Candida albicans, Aspergillus fumigatus, Aspergillus flavus, Fusarium oxysporum[3][5]

Culture Preparation

Bacterial strains are cultured on nutrient agar or broth, while fungal strains are maintained on Sabouraud dextrose agar or broth. For the assay, microbial suspensions are prepared in sterile saline and their turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi.

Broth Microdilution Method for MIC Determination

This method is widely used for quantitative assessment of antimicrobial activity.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_results Results Compound_Prep Prepare stock solutions of pyrazolo[3,4-b]pyridine analogs Serial_Dilution Perform two-fold serial dilutions in 96-well microtiter plates Compound_Prep->Serial_Dilution Dilute Inoculation Inoculate wells with microbial suspension Serial_Dilution->Inoculation Dispense into Inoculum_Prep Prepare standardized microbial inoculum Inoculum_Prep->Inoculation Add Incubation Incubate plates at 37°C for 24h (bacteria) or 28°C for 48h (fungi) Inoculation->Incubation Incubate Visual_Inspection Visually inspect for microbial growth Incubation->Visual_Inspection Observe MIC_Determination Determine MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination Analyze

Caption: Workflow for MIC determination using the broth microdilution method.

Agar Well Diffusion Method

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Plate Preparation: A standardized microbial inoculum is uniformly spread over the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Well Creation: Wells of a defined diameter (e.g., 6-8 mm) are aseptically punched into the agar.

  • Compound Application: A fixed volume of the test compound solution (at a specific concentration) is added to each well. A negative control (solvent) and a positive control (standard antimicrobial agent) are also included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48-72 hours for fungi).

  • Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[2]

Agar_Well_Diffusion_Workflow cluster_prep Plate Preparation cluster_testing Testing cluster_analysis Analysis Inoculum_Spread Spread standardized microbial inoculum on agar plate Well_Creation Create wells in the agar Inoculum_Spread->Well_Creation Then Add_Compounds Add test compounds and controls to the wells Well_Creation->Add_Compounds Followed by Incubation Incubate the plates Add_Compounds->Incubation Then Measure_Zones Measure the zones of inhibition Incubation->Measure_Zones Finally

Caption: Workflow for the agar well diffusion antimicrobial screening method.

Signaling Pathways and Mechanisms of Action

The precise molecular mechanisms by which pyrazolo[3,4-b]pyridine analogs exert their antimicrobial effects are not yet fully elucidated and appear to be diverse. However, some studies suggest potential targets and pathways. For instance, some heterocyclic compounds are known to interfere with DNA synthesis.[5] A potential mechanism of action could involve the inhibition of essential microbial enzymes, such as topoisomerase, which is crucial for DNA replication.[6] Further research, including molecular docking studies and enzymatic assays, is necessary to delineate the specific signaling pathways and molecular targets of these promising compounds.

Proposed_MoA cluster_cellular_effects Potential Cellular Effects cluster_outcome Outcome Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Analog Enzyme_Inhibition Inhibition of Essential Microbial Enzymes (e.g., Topoisomerase) Pyrazolo_Pyridine->Enzyme_Inhibition May inhibit DNA_Synthesis_Block Blockage of DNA Synthesis Pyrazolo_Pyridine->DNA_Synthesis_Block May block Cell_Wall_Disruption Disruption of Cell Wall Synthesis Pyrazolo_Pyridine->Cell_Wall_Disruption May disrupt Growth_Inhibition Inhibition of Microbial Growth (Bacteriostatic/Fungistatic) Enzyme_Inhibition->Growth_Inhibition DNA_Synthesis_Block->Growth_Inhibition Cell_Wall_Disruption->Growth_Inhibition Cell_Death Microbial Cell Death (Bactericidal/Fungicidal) Growth_Inhibition->Cell_Death Can lead to

Caption: Proposed mechanisms of antimicrobial action for pyrazolo[3,4-b]pyridine analogs.

Conclusion

Pyrazolo[3,4-b]pyridine analogs represent a promising class of compounds with significant potential for the development of new antimicrobial agents. The data presented in this guide highlight their activity against a range of pathogenic bacteria and fungi. The detailed experimental protocols provide a framework for the continued screening and evaluation of novel derivatives. Future research should focus on elucidating the specific mechanisms of action and structure-activity relationships to optimize the design of more potent and selective antimicrobial drugs based on the pyrazolo[3,4-b]pyridine scaffold.

References

Computational Docking of the 1H-Pyrazolo[3,4-b]pyridine Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. This bicyclic heterocyclic system, containing three nitrogen atoms, serves as a versatile framework for the design of potent inhibitors targeting various protein classes, including kinases and other enzymes. Computational docking studies have been instrumental in elucidating the binding modes of these derivatives and guiding the optimization of their structure-activity relationships (SAR). This technical guide provides an in-depth overview of the computational docking methodologies applied to 1H-pyrazolo[3,4-b]pyridine derivatives, supported by quantitative data and workflow visualizations.

Overview of Therapeutic Targets

Derivatives of the 1H-pyrazolo[3,4-b]pyridine scaffold have been investigated as inhibitors of a diverse array of protein targets implicated in various diseases. These include:

  • Tropomyosin Receptor Kinases (TRKs): These kinases are involved in cell proliferation and differentiation, and their dysregulation is linked to various cancers.[1][2]

  • TANK-Binding Kinase 1 (TBK1): A key player in innate immunity signaling pathways, TBK1 is a target for autoimmune diseases and cancer.[3][4]

  • Protein Kinases: This broad family of enzymes is crucial in cell signaling, and their aberrant activity is a hallmark of cancer. Specific kinases targeted include Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and Anaplastic Lymphoma Kinase (ALK).[5][6][7]

  • Monopolar Spindle Kinase 1 (Mps1): A critical component of the mitotic checkpoint, Mps1 is a target for cancer therapy.[8]

  • Topoisomerase IIα: This enzyme is essential for managing DNA topology and is a validated target for anticancer agents.[9]

  • Dihydrofolate Reductase (DHFR): An established target for antimicrobial agents.[10]

Experimental Protocols: Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The following outlines a general protocol for docking 1H-pyrazolo[3,4-b]pyridine derivatives, based on methodologies reported in the literature.[2][3]

Protein Preparation
  • Obtain Protein Structure: The three-dimensional structure of the target protein is typically obtained from the Protein Data Bank (PDB).

  • Pre-processing: The raw PDB file is processed to remove water molecules, heteroatoms, and any co-crystallized ligands. Hydrogen atoms are added, and bond orders are assigned.

  • Protonation and Optimization: The protein structure is protonated at a physiological pH and the hydrogen bond network is optimized. This step is crucial for accurately representing the protein's electrostatics.

Ligand Preparation
  • 3D Structure Generation: The 2D structures of the 1H-pyrazolo[3,4-b]pyridine derivatives are sketched and converted into 3D structures.

  • Energy Minimization: The 3D structures of the ligands are subjected to energy minimization using a suitable force field (e.g., OPLS_2005) to obtain a low-energy conformation.

  • Tautomer and Ionization State Generation: Different possible tautomeric and ionization states of the ligands at a physiological pH are generated to ensure the most relevant form is used for docking.

Docking Simulation
  • Grid Generation: A docking grid is defined around the active site of the target protein. The grid box should be large enough to encompass the entire binding pocket.

  • Docking Algorithm: A docking algorithm (e.g., Glide, AutoDock) is used to sample different conformations and orientations of the ligand within the defined grid.

  • Scoring Function: The binding poses generated by the docking algorithm are evaluated and ranked using a scoring function, which estimates the binding affinity (e.g., GlideScore, docking score in kcal/mol).

Post-Docking Analysis
  • Pose Selection: The top-ranked docking poses are visually inspected to assess their interactions with the key amino acid residues in the active site.

  • Interaction Analysis: The types of interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are analyzed to understand the molecular basis of binding.

  • Correlation with Biological Activity: The docking scores and predicted binding modes are correlated with the experimentally determined biological activities (e.g., IC50 values) to validate the docking protocol and guide further lead optimization.

Quantitative Data from Docking Studies

The following tables summarize quantitative data from various computational docking studies on 1H-pyrazolo[3,4-b]pyridine derivatives against different protein targets.

Target Protein Ligand/Compound Docking Score (kcal/mol) Reference
TRKALigand L5-14.169[2]
TRKASeries of 37 Ligands-12.672 to -14.169[2]
TRKA (Virtual Screening)ZINC000013331109-10.775[2]
TBK1Compound 6 (15a)Not explicitly stated
Mycobacterium tuberculosis-Not explicitly stated[11]
Aurora B KinaseDerivative 6 (-Br)-10.5[12]
Aurora B KinaseDerivative 7 (-NO2)-10.1[12]
Aurora B KinaseDerivative 8-9.8[12]
Aurora B KinaseAnalogue 13 (-Br)-10.2[12]
Aurora B KinaseAnalogue 14 (-NO2)-9.5[12]
Aurora B KinaseMolecule 15-8.9[12]
Aurora B KinaseMolecule 11-9.2[12]
Target Protein Compound IC50 Reference
TRKAC0356 nM[1]
Km-12 cell lineC030.304 µM[1]
TBK115y0.2 nM[3][4]
TBK1BX7957.1 nM[3]
TBK1MRT6730728.7 nM[3]
DYRK1A411 µM[5]
CDK540.41 µM[5]
GSK-341.5 µM[5]
Mps1312.596 nM[8]

Visualizations

General Computational Drug Discovery Workflow

G cluster_0 Target Identification & Validation cluster_1 Hit Identification cluster_2 Lead Optimization TID Target Identification TV Target Validation TID->TV VS Virtual Screening TV->VS HTS High-Throughput Screening Docking Molecular Docking VS->Docking FBDD Fragment-Based Drug Design SAR SAR Studies Docking->SAR ADMET ADMET Prediction SAR->ADMET Synthesis Chemical Synthesis SAR->Synthesis Bioassay Biological Assays Synthesis->Bioassay Bioassay->SAR

Caption: A generalized workflow for computational drug discovery.

Molecular Docking Protocol Workflow

G cluster_0 Input Preparation cluster_1 Docking Simulation cluster_2 Analysis PDB Protein Structure (PDB) PDB_Prep Protein Preparation (Add H, Optimize) PDB->PDB_Prep Ligands Ligand Structures (2D) Ligand_Prep Ligand Preparation (3D Conversion, Minimize) Ligands->Ligand_Prep Grid Grid Generation PDB_Prep->Grid Dock Docking Algorithm Ligand_Prep->Dock Grid->Dock Score Scoring & Ranking Dock->Score Analysis Pose Analysis & Interaction Mapping Score->Analysis SAR Correlation with SAR Analysis->SAR

Caption: A typical workflow for a molecular docking experiment.

Signaling Pathway Inhibition Logic

G Ligand Pyrazolo[3,4-b]pyridine Inhibitor Kinase Target Kinase (e.g., TRKA, TBK1) Ligand->Kinase Inhibits Substrate Substrate Kinase->Substrate pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream Response Cellular Response (e.g., Proliferation) Downstream->Response

Caption: Inhibition of a kinase signaling pathway by a pyrazolopyridine.

Conclusion

Computational docking has proven to be an invaluable tool in the discovery and development of drugs based on the 1H-pyrazolo[3,4-b]pyridine scaffold. It provides crucial insights into the molecular interactions between these inhibitors and their biological targets, thereby enabling rational drug design and optimization. The methodologies and data presented in this guide highlight the power of computational approaches in modern drug discovery and provide a solid foundation for researchers working with this important class of compounds. The continued application of these techniques will undoubtedly lead to the development of novel and more effective therapeutic agents.

References

The Crucial Role of ADMET Prediction in the Development of 3-Nitro-1H-pyrazolo[3,4-b]pyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The journey of a novel therapeutic agent from laboratory discovery to clinical application is fraught with challenges, with a significant number of promising candidates failing due to suboptimal pharmacological profiles. For the burgeoning class of 3-Nitro-1H-pyrazolo[3,4-b]pyridine compounds, which have demonstrated significant potential in various therapeutic areas including oncology, a proactive and robust assessment of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is paramount. This technical guide provides an in-depth overview of the computational and experimental strategies employed to predict and evaluate the ADMET profiles of these promising heterocyclic compounds, aimed at guiding researchers, scientists, and drug development professionals in this critical endeavor.

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing a wide range of biological activities.[1][2] The introduction of a nitro group at the 3-position can significantly modulate the physicochemical and pharmacological properties of the parent molecule, making a thorough ADMET characterization essential. Early-stage ADMET profiling helps to de-risk drug candidates, reduce costly late-stage failures, and accelerate the overall drug development timeline.[3][4]

Computational ADMET Prediction: A First-Line Screening Approach

In the initial phases of drug discovery, in silico ADMET prediction serves as a rapid and cost-effective method to prioritize compounds with favorable pharmacokinetic and toxicological properties.[4] Various computational models and software platforms are available to predict a wide array of ADMET parameters.

A typical computational workflow for ADMET prediction is outlined below:

ADMET_Prediction_Workflow cluster_0 Input cluster_1 Descriptor Calculation cluster_2 ADMET Model Prediction cluster_3 Analysis & Decision Input 2D/3D Structure of This compound Derivative Descriptors Calculate Molecular Descriptors (e.g., MW, logP, TPSA, Rotatable Bonds) Input->Descriptors ADME_Models Predict ADME Properties: - Solubility - Permeability (Caco-2, BBB) - Plasma Protein Binding - Metabolism (CYP450 inhibition) Descriptors->ADME_Models Tox_Models Predict Toxicity: - hERG Inhibition - Ames Mutagenicity - Carcinogenicity - Hepatotoxicity Descriptors->Tox_Models Analysis Analyze Predicted Profile & Drug-Likeness Rules (e.g., Lipinski's Rule of 5) ADME_Models->Analysis Tox_Models->Analysis Decision Prioritize or Deprioritize Compound for Synthesis and Experimental Testing Analysis->Decision

Caption: Computational ADMET prediction workflow.
Key Predicted ADMET Properties

The following table summarizes crucial ADMET parameters typically evaluated using computational models for novel nitrogen-containing heterocyclic compounds.[5][6][7]

Parameter Predicted Property Importance in Drug Development Commonly Used Software/Web Servers
Absorption Human Intestinal Absorption (HIA) Indicates the extent of absorption after oral administration.ADMETlab, SwissADME, admetSAR[6][8][9]
Caco-2 Permeability Predicts intestinal permeability using an in vitro cell model.ADMETlab, PreADMET[7][9]
P-glycoprotein (P-gp) Substrate/Inhibitor P-gp is an efflux transporter that can limit drug absorption.[8]SwissADME, admetSAR
Distribution Blood-Brain Barrier (BBB) Permeability Predicts the ability of a compound to cross into the central nervous system.[8]SwissADME, admetSAR
Plasma Protein Binding (PPB) The extent of binding to plasma proteins affects the free drug concentration.ADMETlab, PreADMET
Metabolism Cytochrome P450 (CYP) Inhibition Predicts inhibition of major CYP isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4), which can lead to drug-drug interactions.SwissADME, admetSAR
CYP Substrate Predicts which CYP isoforms are likely to metabolize the compound.SwissADME, admetSAR
Excretion Renal Organic Cation Transporter (OCT2) Substrate Predicts involvement in renal clearance.admetSAR
Toxicity hERG Inhibition Inhibition of the hERG potassium channel can lead to cardiotoxicity.PreADMET, admetSAR
Ames Mutagenicity Predicts the potential of a compound to cause DNA mutations.[8]PreADMET, admetSAR
Hepatotoxicity Predicts the potential for liver damage.admetSAR
Oral Acute Toxicity (LD50) Estimates the lethal dose in rodents.ProTox-II, admetSAR

Experimental ADMET Assays: Validation and In-depth Characterization

While in silico predictions are invaluable for initial screening, experimental validation is crucial for accurate assessment. A tiered approach is often employed, starting with high-throughput screening assays followed by more complex and physiologically relevant models.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for ADMET profiling of candidate compounds.

Experimental_ADMET_Workflow cluster_0 Compound Selection cluster_1 Tier 1: In Vitro Assays cluster_2 Tier 2: Advanced In Vitro & Ex Vivo Assays cluster_3 Tier 3: In Vivo Pharmacokinetics Selection Prioritized Compounds from in silico Screening Solubility Aqueous Solubility (Kinetic & Thermodynamic) Selection->Solubility Permeability PAMPA / Caco-2 Assay Selection->Permeability Metabolic_Stability Microsomal Stability Assay (HLM, RLM) Selection->Metabolic_Stability CYP_Inhibition CYP Inhibition Assay (Fluorometric or LC-MS/MS) Selection->CYP_Inhibition Toxicity_Assays Cytotoxicity (e.g., HepG2) & hERG Patch Clamp Permeability->Toxicity_Assays Hepatocyte_Assay Hepatocyte Stability & Metabolite ID Metabolic_Stability->Hepatocyte_Assay PPB_Assay Plasma Protein Binding (Equilibrium Dialysis) CYP_Inhibition->PPB_Assay PK_Study Rodent Pharmacokinetic Study (e.g., IV & PO dosing) Hepatocyte_Assay->PK_Study Toxicity_Assays->PK_Study

Caption: Experimental ADMET profiling workflow.
Detailed Experimental Protocols

  • Kinetic Solubility: A stock solution of the compound in DMSO is added to an aqueous buffer, and the concentration of the compound in the supernatant is measured after a short incubation and centrifugation. This high-throughput method assesses the solubility of the solid amorphous form.

  • Thermodynamic Solubility: An excess of the solid crystalline compound is equilibrated in an aqueous buffer for an extended period (e.g., 24-48 hours). The concentration of the dissolved compound is then quantified, typically by HPLC-UV.

  • Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a confluent monolayer.

  • The test compound is added to the apical (A) side, and samples are taken from the basolateral (B) side at various time points.

  • To assess efflux, the compound is added to the basolateral side, and samples are taken from the apical side.

  • The concentration of the compound is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated.

  • The test compound is incubated with liver microsomes (human or rodent) and NADPH (a cofactor for CYP enzymes) at 37°C.

  • Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

  • The remaining concentration of the parent compound is quantified by LC-MS/MS.

  • The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

  • Recombinant human CYP enzymes or human liver microsomes are used.

  • The test compound is pre-incubated with the enzyme source.

  • A specific probe substrate for the CYP isoform is added, and the reaction is initiated with NADPH.

  • The formation of the metabolite of the probe substrate is measured by fluorescence or LC-MS/MS.

  • The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is determined.[10]

Case Study: Kinase Inhibitor Development

Many pyrazolo[3,4-b]pyridine derivatives have been investigated as kinase inhibitors.[11][12][13] The development of kinase inhibitors requires a careful balance between on-target potency and a favorable ADMET profile.[14]

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK) and the potential points of inhibition by a this compound compound.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling RTK Receptor Tyrosine Kinase (RTK) Substrate Substrate Protein RTK->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Downstream Downstream Signaling (e.g., Proliferation, Survival) pSubstrate->Downstream Inhibitor This compound Kinase Inhibitor Inhibitor->RTK Inhibits ATP Binding Ligand Growth Factor Ligand->RTK Binds

Caption: Kinase inhibition signaling pathway.

For such inhibitors, it is crucial that they not only exhibit high potency in biochemical assays but also demonstrate efficacy in cell-based assays and possess drug-like properties to be effective in vivo.[15]

Conclusion

The successful development of this compound compounds as therapeutic agents is critically dependent on a thorough and early assessment of their ADMET properties. A synergistic approach, combining the strengths of in silico prediction for high-throughput screening and robust experimental assays for definitive characterization, is the most effective strategy. This guide provides a foundational framework for researchers to navigate the complexities of ADMET profiling, ultimately facilitating the identification and optimization of drug candidates with a higher probability of clinical success. By integrating these principles into the drug discovery workflow, the full therapeutic potential of this promising class of compounds can be realized.

References

The Structure-Activity Relationship of Pyrazolo[3,4-b]pyridines: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to purine bases and its ability to form key interactions with a multitude of biological targets.[1] This has led to the development of numerous derivatives with a wide range of pharmacological activities, including potent inhibitors of kinases, which are pivotal in cancer therapy and the treatment of inflammatory diseases. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of pyrazolo[3,4-b]pyridine derivatives, with a focus on their interactions with prominent drug targets.

Kinase Inhibition: A Primary Focus

Pyrazolo[3,4-b]pyridines have been extensively explored as kinase inhibitors, with modifications around the core structure leading to significant variations in potency and selectivity.

Tropomyosin Receptor Kinase (TRK) Inhibitors

The TRK family of receptor tyrosine kinases (TRKA, TRKB, and TRKC) are critical in neuronal development and function, and their aberrant activation is implicated in various cancers.[2][3] The pyrazolo[3,4-b]pyridine core has been successfully employed as a scaffold for potent TRK inhibitors.[2]

A key interaction for many kinase inhibitors is the formation of hydrogen bonds with the hinge region of the kinase domain. The pyrazolo[3,4-b]pyridine scaffold is well-suited for this, with the pyrazole portion acting as a hydrogen bond donor.[2]

CompoundR1R2TRKA IC50 (nM)
C03H2-fluoro-4-(morpholine-4-carbonyl)phenyl56
C09H3-fluoro-4-(morpholine-4-carbonyl)phenyl57
C10H4-(morpholine-4-carbonyl)phenyl26

Table 1: SAR of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Data extracted from Liu, N. et al. (2022).[2]

The data in Table 1 suggests that substitutions at the 3-position of the pyrazolo[3,4-b]pyridine core with a phenyl ring bearing a morpholine-4-carbonyl group are well-tolerated and can lead to potent TRKA inhibition. The position of the fluorine substituent on the phenyl ring appears to have a modest impact on activity.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Dysregulation of FGFR signaling is a key driver in several cancers. The 1H-pyrazolo[3,4-b]pyridine nucleus has been identified as a crucial scaffold for potent and selective FGFR inhibitors.[4][5] A critical finding in the SAR of these compounds is the essential role of the N(1)-H of the pyrazole ring, which is believed to participate in hydrogen bonding interactions within the FGFR1 kinase domain.[4] N-methylation of this position leads to a complete loss of activity.[4]

CompoundR3R4FGFR1 IC50 (nM)
7iHH42.4
11aH4-amino10.3
7kH4-dimethylamino9.8
7n2,6-dichloro4-(N,N-dimethylamino)ethylamino1.2

Table 2: SAR of 1H-pyrazolo[3,4-b]pyridine derivatives as FGFR inhibitors. Data extracted from Chen, Y. et al. (2016).[5]

As shown in Table 2, substitution at the 4-position of the phenyl ring at C3 of the pyrazolo[3,4-b]pyridine core with an amino or dimethylamino group enhances both enzymatic and cellular potency.[5] Further optimization by introducing 2,6-dichloro substituents on a different phenyl ring and an N,N-dimethylaminoethylamino side chain resulted in a highly potent FGFR inhibitor (7n).[5]

Other Kinase Targets

The versatility of the pyrazolo[3,4-b]pyridine scaffold extends to other kinases, including:

  • Anaplastic Lymphoma Kinase (ALK): Derivatives have been developed to overcome resistance to existing ALK inhibitors.

  • TANK-Binding Kinase 1 (TBK1): A series of 1H-pyrazolo[3,4-b]pyridine derivatives have been identified as potent TBK1 inhibitors, with compound 15y showing an IC50 of 0.2 nM.[6]

  • Monopolar spindle kinase 1 (Mps1): Compound 31 from a pyrazolo[3,4-b]pyridine series demonstrated strong inhibitory potency against Mps1 with an IC50 of 2.596 nM.[7]

  • Cyclin-Dependent Kinase 1 (CDK1): 3,5-disubstituted pyrazolo[3,4-b]pyridines have shown potent and selective CDK inhibitory activities.[8]

Beyond Kinases: Other Therapeutic Targets

The biological activity of pyrazolo[3,4-b]pyridines is not limited to kinase inhibition. They have also been investigated as:

  • Topoisomerase IIα Inhibitors: Certain derivatives have been shown to inhibit the DNA relaxation activity of topoisomerase IIα, an important target in cancer therapy.[9]

  • AMP-Activated Protein Kinase (AMPK) Activators: A series of pyrazolo[3,4-b]pyridine derivatives were designed as AMPK activators, with compound 17f showing efficacy comparable to the known activator A-769662.[10]

Experimental Protocols

General Procedure for Kinase Inhibition Assays (Example: TRKA)

The inhibitory activity of pyrazolo[3,4-b]pyridine derivatives against a specific kinase is typically determined using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human TRKA enzyme

  • TRKA Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[3]

  • Substrate (e.g., Poly (Glu, Tyr) 4:1)

  • ATP

  • Test compounds (pyrazolo[3,4-b]pyridine derivatives) dissolved in DMSO

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the diluted inhibitor or 5% DMSO (vehicle control) to the wells of a 384-well plate.[3]

  • Add 2 µL of the TRKA enzyme solution to each well.[3]

  • Add 2 µL of the substrate/ATP mixture to initiate the reaction.[3]

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.[3]

  • Incubate at room temperature for 40 minutes.[3]

  • Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.[3]

  • Incubate at room temperature for 30 minutes.[3]

  • Record the luminescence using a plate reader.

  • The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NCI-60 Human Tumor Cell Line Screen

To assess the anti-proliferative activity of the synthesized compounds, the NCI-60 screen is a widely used platform.

Methodology: The screening is typically performed in two stages. Initially, compounds are tested at a single high concentration (e.g., 10⁻⁵ M) against the 60 human cancer cell lines.[11] Compounds that exhibit significant growth inhibition proceed to a five-dose screen.[11] The cell lines are grown in RPMI 1640 medium with 5% fetal bovine serum and 2 mM L-glutamine.[11] After 24 hours of incubation, the experimental drugs are added. Following a 48-hour incubation period, the cells are fixed with trichloroacetic acid (TCA), and the cell viability is determined using a sulforhodamine B (SRB) assay.[11] The results are reported as the concentration causing 50% growth inhibition (GI50).

Visualizing the Landscape: Pathways and Workflows

To better understand the context of pyrazolo[3,4-b]pyridine activity, the following diagrams illustrate key signaling pathways and a typical drug discovery workflow.

Caption: Key SAR points for the pyrazolo[3,4-b]pyridine scaffold.

Drug_Discovery_Workflow A Compound Library Synthesis (Pyrazolo[3,4-b]pyridines) B High-Throughput Screening (e.g., Kinase Assays) A->B C Hit Identification B->C D Lead Optimization (SAR Studies) C->D E In Vitro Cellular Assays (e.g., NCI-60) D->E F In Vivo Animal Models E->F G Preclinical Development F->G

Caption: A typical workflow for anticancer drug discovery.

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response TRK TRK Receptor RAS_MAPK RAS-MAPK Pathway TRK->RAS_MAPK PI3K_AKT PI3K-AKT Pathway TRK->PI3K_AKT PLCg PLCγ Pathway TRK->PLCg Neurotrophin Neurotrophin Neurotrophin->TRK Binds and Activates Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TRK Inhibits Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival PLCg->Proliferation

Caption: The TRK signaling pathway and the point of inhibition.

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response FGFR FGFR RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCG PLCγ Pathway FGFR->PLCG STAT STAT Pathway FGFR->STAT FGF FGF FGF->FGFR Binds and Activates Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->FGFR Inhibits Proliferation Proliferation RAS_MAPK->Proliferation Survival Survival PI3K_AKT->Survival Migration Migration PLCG->Migration Differentiation Differentiation STAT->Differentiation

Caption: The FGFR signaling pathway and the point of inhibition.

Conclusion and Future Directions

The pyrazolo[3,4-b]pyridine scaffold continues to be a highly valuable starting point for the design of potent and selective inhibitors for a range of therapeutic targets. The SAR studies highlighted in this guide demonstrate that systematic modification of the core structure can lead to significant improvements in biological activity. The key to successful drug design with this scaffold lies in understanding the specific interactions with the target protein, particularly the hydrogen bonding capabilities of the pyrazole ring and the steric and electronic effects of substituents on the pyridine and pyrazole rings.

Future research in this area will likely focus on the development of next-generation inhibitors with improved pharmacokinetic properties and the ability to overcome drug resistance. The exploration of this scaffold against novel biological targets also remains a promising avenue for the discovery of new therapeutics. The combination of rational drug design, combinatorial chemistry, and high-throughput screening will undoubtedly continue to unlock the full potential of the pyrazolo[3,4-b]pyridine core in drug discovery.

References

The Genesis of a Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the discovery and historical development of synthetic methodologies for the pyrazolo[3,4-b]pyridine core, a scaffold of significant interest to researchers, medicinal chemists, and drug development professionals. Due to its structural similarity to endogenous purine bases, this heterocyclic system has emerged as a "privileged scaffold" in medicinal chemistry, leading to the development of numerous compounds with a wide range of biological activities. This document details the key synthetic transformations, provides specific experimental protocols, and visualizes the biological pathways in which these compounds have shown significant promise.

A Historical Perspective: The Dawn of Pyrazolo[3,4-b]pyridine Chemistry

The journey into the synthesis of pyrazolo[3,4-b]pyridines began over a century ago. The first recorded synthesis of a monosubstituted 1H-pyrazolo[3,4-b]pyridine was achieved by Ortoleva in 1908 , who reported the formation of a phenyl-substituted derivative through the treatment of diphenylhydrazone and pyridine with iodine.[1] This pioneering work was shortly followed in 1911 by Bülow , who synthesized N-phenyl-3-methyl substituted derivatives by reacting 1-phenyl-3-methyl-5-aminopyrazole with 1,3-diketones in glacial acetic acid.[1] These early explorations laid the groundwork for two major retrosynthetic strategies that continue to dominate the field: the annulation of a pyridine ring onto a pre-existing pyrazole and, conversely, the formation of a pyrazole ring on a pyridine template.

Core Synthetic Strategies and Methodologies

The construction of the pyrazolo[3,4-b]pyridine core can be broadly categorized into two main approaches. This section delves into the seminal reactions for each strategy, providing quantitative data for comparison and detailed experimental protocols for key transformations.

Strategy A: Annulation of a Pyridine Ring onto a Pyrazole Core

This is the most common and versatile approach, utilizing readily available aminopyrazole precursors.

This classical method, first reported by Bülow, involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. The reaction proceeds via a sequence of condensation and cyclodehydration steps. The choice of solvent and catalyst can influence reaction times and yields, with acetic acid being a common solvent.[2]

Table 1: Synthesis of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles and 1,3-Dicarbonyls

5-Aminopyrazole Derivative1,3-Dicarbonyl CompoundConditionsYield (%)Reference
5-amino-3-methyl-1-phenylpyrazoleAcetylacetoneAcetic acid, refluxNot specified[Bülow, 1911][1]
5-amino-3-methyl-1-phenylpyrazoleEthyl acetoacetateAcetic acid, refluxNot specified[2]
5-amino-3-methyl-1-phenylpyrazole1,1,1-trifluoropentane-2,4-dioneAcetic acid, refluxHigh[2]
5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazoleEthyl benzoylacetateAcetic acid, microwave85%[3]

Experimental Protocol: General Procedure for the Synthesis of 1H-Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles and 1,3-Dicarbonyl Compounds [2]

  • A mixture of the 5-aminopyrazole (1 equivalent) and the 1,3-dicarbonyl compound (1.1 equivalents) is suspended in glacial acetic acid.

  • The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.

  • The solid is washed with a suitable solvent (e.g., ethanol or diethyl ether) to afford the crude product.

  • Further purification can be achieved by recrystallization from an appropriate solvent.

The Gould-Jacobs reaction provides an efficient route to 4-hydroxy- or 4-chloropyrazolo[3,4-b]pyridines. This method involves the reaction of a 3-aminopyrazole with diethyl 2-(ethoxymethylene)malonate (DEEMM) or a similar reagent. The initial condensation is followed by a thermal cyclization. Subsequent treatment with reagents like phosphorus oxychloride (POCl₃) can convert the resulting 4-hydroxypyrazolopyridine into the corresponding 4-chloro derivative, a versatile intermediate for further functionalization.[1]

Table 2: Gould-Jacobs Synthesis of Pyrazolo[3,4-b]pyridines

3-Aminopyrazole DerivativeReagentConditionsProductYield (%)Reference
3-AminopyrazoleDEEMM1. Dowtherm A, 250°C; 2. POCl₃4-Chloro-1H-pyrazolo[3,4-b]pyridineNot specified[1]
3-Amino-5-methylpyrazoleDEEMM1. Heat; 2. POCl₃4-Chloro-6-methyl-1H-pyrazolo[3,4-b]pyridineNot specified[1]

Experimental Protocol: Synthesis of 4-Chloro-1H-pyrazolo[3,4-b]pyridine via Gould-Jacobs Reaction [1]

  • Step 1: Condensation and Cyclization. A mixture of 3-aminopyrazole and diethyl 2-(ethoxymethylene)malonate is heated in a high-boiling solvent such as Dowtherm A at approximately 250 °C. The reaction progress is monitored by the evolution of ethanol. After cooling, the intermediate 4-hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate precipitates and is collected.

  • Step 2: Hydrolysis and Decarboxylation. The ester is saponified using aqueous sodium hydroxide, followed by acidification to yield the corresponding carboxylic acid. The acid is then decarboxylated by heating to afford 4-hydroxy-1H-pyrazolo[3,4-b]pyridine.

  • Step 3: Chlorination. The 4-hydroxy-1H-pyrazolo[3,4-b]pyridine is treated with an excess of phosphorus oxychloride (POCl₃) at reflux to yield 4-chloro-1H-pyrazolo[3,4-b]pyridine. After the reaction is complete, the excess POCl₃ is removed under reduced pressure, and the residue is carefully quenched with ice water. The product is then extracted and purified.

Modern synthetic approaches increasingly rely on multicomponent reactions, which offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. Several one-pot, three-component syntheses of pyrazolo[3,4-b]pyridines have been developed, typically involving an aminopyrazole, an aldehyde, and an active methylene compound (e.g., a β-ketonitrile or malononitrile).[3][4]

Table 3: Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines

AminopyrazoleAldehydeActive Methylene CompoundConditionsYield (%)Reference
5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole4-Anisaldehyde3-oxo-3-(pyridin-3-yl)propanenitrileAcetic acid, microwave92%[3]
1,3-dimethyl-1H-pyrazol-5-amine4-ChlorobenzaldehydeEthyl cyanoacetateWater, TEA, 40°C, microwave91%[5]
1,3-dimethyl-1H-pyrazol-5-amine4-NitrobenzaldehydeEthyl cyanoacetateWater, TEA, 40°C, microwave92%[5]
3-methyl-1-phenyl-1H-pyrazol-5-amineIndole-3-carboxaldehyde3-oxo-3-phenylpropanenitrileAbsolute ethanol, refluxNot specified[6]

Experimental Protocol: Microwave-Assisted Multicomponent Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxylates [5]

  • A mixture of 1,3-dimethyl-1H-pyrazol-5-amine (1 mmol), ethyl cyanoacetate (1 mmol), a substituted benzaldehyde (1 mmol), ammonium acetate (1 mmol), and triethylamine (0.5 mmol) in water (4 mL) is prepared in a microwave-safe vessel.

  • The vessel is sealed and subjected to microwave irradiation at 40°C for 20 minutes (Power 110 W, Pressure 250 psi).

  • After the reaction, the mixture is cooled, and ice-cold water is added.

  • The solid product that forms is collected by vacuum filtration.

  • The product is purified by recrystallization from a suitable solvent.

Strategy B: Annulation of a Pyrazole Ring onto a Pyridine Core

While less common, the formation of the pyrazole ring on a pre-existing, appropriately substituted pyridine is a viable strategy. This typically involves the condensation of a hydrazine derivative with a pyridine bearing ortho-amino and carbonyl (or cyano) functionalities.

A Friedländer-type condensation can be employed for the synthesis of pyrazolo[3,4-b]quinolines (a benzofused analogue) and can be adapted for pyridines. This involves the reaction of an o-aminocarbonyl compound with a reagent containing an active α-methylene group. In the context of pyrazolo[3,4-b]pyridine synthesis, this can be envisioned by reacting a 2-amino-3-acylpyridine with a hydrazine.

Table 4: Synthesis of Pyrazolo[3,4-b]pyridines via Pyrazole Ring Annulation

| Pyridine Precursor | Reagent | Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Chloro-3-formylquinoline | Hydrazine | Not specified | Not specified |[7] | | 5-Bromo-1H-pyrazolo[3,4-b]pyridine (starting material for further functionalization) | N-Iodosuccinimide | DMF, 60°C | 82.4% (of intermediate) |[8] |

Experimental Protocol: General Procedure for Pyrazole Annulation onto a Pyridine Ring

  • A solution of the 2-amino-3-acylpyridine (or a related precursor like 2-chloro-3-formylpyridine) in a suitable solvent (e.g., ethanol, acetic acid) is prepared.

  • The hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) is added to the solution.

  • The reaction mixture is heated to reflux and monitored by TLC.

  • Upon completion, the mixture is cooled, and the product is isolated by filtration or extraction after solvent removal.

  • Purification is typically achieved by recrystallization or column chromatography.

Biological Significance and Targeted Signaling Pathways

The interest in pyrazolo[3,4-b]pyridines is largely driven by their diverse biological activities, particularly as kinase inhibitors. Their ability to mimic the purine scaffold allows them to effectively compete for the ATP-binding sites of various kinases, leading to the modulation of key cellular signaling pathways implicated in diseases such as cancer and inflammation.

B-Raf/MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[9] A key component of this pathway is the B-Raf kinase. Mutations in the B-Raf gene, particularly the V600E mutation, lead to constitutive activation of the pathway, driving oncogenesis in a significant percentage of cancers, including melanoma.[10] Pyrazolo[3,4-b]pyridine derivatives have been developed as potent inhibitors of mutant B-Raf, blocking downstream signaling to MEK and ERK.[10]

B_Raf_MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK RAS RAS RTK->RAS Activates BRAF B-Raf RAS->BRAF Activates MEK MEK1/2 BRAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., Myc, Fos) ERK->TF Activates Proliferation Cell Proliferation, Survival TF->Proliferation Promotes Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->BRAF Inhibits

B-Raf/MAPK signaling pathway inhibition.
Tropomyosin Receptor Kinase (TRK) Signaling Pathway

Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are a family of receptor tyrosine kinases that play a critical role in the development and function of the nervous system.[11] The binding of neurotrophins (like NGF and BDNF) to their respective Trk receptors leads to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLC-γ pathways.[12][13][14][15] Gene fusions involving the NTRK genes result in constitutively active Trk fusion proteins that act as oncogenic drivers in a variety of cancers. Pyrazolo[3,4-b]pyridines have been successfully developed as potent pan-Trk inhibitors.[8]

TRK_Signaling_Pathway cluster_downstream Downstream Pathways Neurotrophin Neurotrophin (e.g., NGF, BDNF) TRK_Receptor Trk Receptor Neurotrophin->TRK_Receptor Binds & Activates PI3K_Akt PI3K / Akt Pathway TRK_Receptor->PI3K_Akt RAS_MAPK RAS / MAPK Pathway TRK_Receptor->RAS_MAPK PLCg PLC-γ Pathway TRK_Receptor->PLCg Survival Neuronal Survival & Proliferation PI3K_Akt->Survival Promote RAS_MAPK->Survival Promote PLCg->Survival Promote Inhibitor Pyrazolo[3,4-b]pyridine (Trk Inhibitor) Inhibitor->TRK_Receptor Inhibits

Trk signaling pathway inhibition.
TBK1 Signaling in Innate Immunity

TANK-binding kinase 1 (TBK1) is a crucial kinase in the innate immune system, acting as a central node in pathways that detect viral and bacterial nucleic acids.[16][17] Upon activation by upstream sensors (e.g., cGAS-STING or RIG-I-MAVS), TBK1 phosphorylates and activates transcription factors like IRF3 and IRF7.[17] This leads to the production of type I interferons and other inflammatory cytokines, mounting an anti-pathogen response. Dysregulation of TBK1 signaling is implicated in autoimmune diseases and cancer. Pyrazolo[3,4-b]pyridine derivatives have been identified as novel and potent TBK1 inhibitors.

TBK1_Signaling_Pathway PAMPs Pathogen-Associated Molecular Patterns (e.g., viral DNA/RNA) Sensors Upstream Sensors (cGAS, RIG-I) PAMPs->Sensors Detected by Adaptors Adaptor Proteins (STING, MAVS) Sensors->Adaptors Activate TBK1 TBK1 Adaptors->TBK1 Recruit & Activate IRF3 IRF3 TBK1->IRF3 Phosphorylates IFN Type I Interferon Production IRF3->IFN Induces Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->TBK1 Inhibits

TBK1 signaling pathway inhibition.
TNF-α and IL-6 Inflammatory Signaling

Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pleiotropic pro-inflammatory cytokines that play central roles in inflammation, immunity, and cancer.[18][19] TNF-α signals through its receptor (TNFR) to activate downstream pathways, including the NF-κB and MAPK pathways, leading to the expression of various inflammatory genes, including IL-6.[20] IL-6, in turn, signals through its receptor complex (IL-6R/gp130) to activate the JAK-STAT pathway.[18] The crosstalk and chronic activation of these pathways are hallmarks of many inflammatory diseases and contribute to tumorigenesis. Certain pyrazolo[3,4-b]pyridine analogues have been shown to inhibit the production or signaling of these key cytokines.

TNF_IL6_Pathway cluster_tnf TNF-α Signaling cluster_il6 IL-6 Signaling TNFa TNF-α TNFR TNFR TNFa->TNFR NFkB_path NF-κB Pathway TNFR->NFkB_path MAPK_path MAPK Pathway TNFR->MAPK_path IL6 IL-6 NFkB_path->IL6 Induces Expression Inflammation Inflammatory Gene Expression NFkB_path->Inflammation MAPK_path->Inflammation IL6R IL-6R / gp130 IL6->IL6R JAK JAK IL6R->JAK STAT3 STAT3 JAK->STAT3 STAT3->Inflammation Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Inhibitor->NFkB_path Inhibits Inhibitor->MAPK_path Inhibits Inhibitor->JAK Inhibits

References

Methodological & Application

Synthesis of 3-Nitro-1H-pyrazolo[3,4-b]pyridine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 3-Nitro-1H-pyrazolo[3,4-b]pyridine, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The described method is based on established synthetic strategies for pyrazolopyridine derivatives and is intended for use by researchers and scientists in the field of organic synthesis and drug discovery.

The pyrazolo[3,4-b]pyridine core is a prevalent scaffold in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties including anticancer, antiviral, and anti-inflammatory activities. The introduction of a nitro group at the 3-position can serve as a crucial handle for further functionalization, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.

Synthetic Approach

The synthesis of this compound can be effectively achieved through the cyclocondensation of a substituted pyridine precursor with hydrazine. A highly plausible and efficient route involves the reaction of 2-chloro-3-nitropyridine with hydrazine hydrate. This method leverages the reactivity of the chlorinated pyridine to facilitate the formation of the fused pyrazole ring.

Experimental Protocol

This section details the experimental procedure for the synthesis of this compound.

Materials:

  • 2-Chloro-3-nitropyridine

  • Hydrazine hydrate (80% solution)

  • Ethanol

  • Water

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-3-nitropyridine (1.0 eq) in ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (2.0 eq) dropwise at room temperature. An exothermic reaction may be observed.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion of the reaction, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water and then a small amount of cold ethanol to remove any unreacted starting materials and impurities. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford this compound as a solid.

  • Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for similar reactions.

ParameterValue
Molecular Formula C₆H₄N₄O₂
Molecular Weight 164.12 g/mol
Typical Yield 75-85%
Physical Appearance Yellow to light brown solid

Reaction Pathway Diagram

The following diagram illustrates the synthetic pathway for the formation of this compound from 2-chloro-3-nitropyridine and hydrazine.

Synthesis_Pathway cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Conditions Ethanol, Reflux 2-Chloro-3-nitropyridine->Conditions Hydrazine Hydrazine Hydrate Hydrazine->Conditions This compound This compound Conditions->this compound Cyclocondensation

Caption: Synthetic route to this compound.

Logical Workflow for Synthesis

The following diagram outlines the logical workflow of the experimental protocol.

Experimental_Workflow A Dissolve 2-Chloro-3-nitropyridine in Ethanol B Add Hydrazine Hydrate A->B Step 1 C Reflux Reaction Mixture B->C Step 2 D Cool to Room Temperature C->D Step 3 E Filter Precipitate D->E Step 4 F Wash with Water and Ethanol E->F Step 5 G Recrystallize for Purification F->G Step 6 H Characterize Product (NMR, MS) G->H Step 7

Caption: Experimental workflow for the synthesis and purification.

Conclusion

This application note provides a clear and detailed protocol for the synthesis of this compound. This compound serves as a valuable building block for the development of novel therapeutic agents. The presented methodology is straightforward and utilizes readily available starting materials, making it accessible for a wide range of chemistry laboratories. Researchers are encouraged to use this protocol as a foundation for their synthetic efforts in the exploration of new chemical entities based on the pyrazolo[3,4-b]pyridine scaffold.

Application Note: A Proposed Multi-Step Synthesis of 3-Nitro-1H-pyrazolo[3,4-b]pyridine from 2-Chloronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines a detailed, three-step synthetic protocol for the preparation of 3-Nitro-1H-pyrazolo[3,4-b]pyridine, a valuable scaffold in medicinal chemistry, starting from the readily available 2-chloronicotinic acid. The synthesis involves the formation of a key hydrazinonicotinic acid intermediate, followed by cyclization to the pyrazolopyridine core and subsequent regioselective nitration.

Introduction

The 1H-pyrazolo[3,4-b]pyridine core is a significant heterocyclic motif found in numerous compounds with a wide range of biological activities, making it a privileged scaffold in drug discovery. The introduction of a nitro group at the 3-position can serve as a handle for further functionalization or as a critical pharmacophoric element. This application note provides a comprehensive, albeit theoretical, pathway for the synthesis of this compound, designed to be a practical guide for researchers in the field.

Overall Reaction Scheme

Multi-step synthesis of this compound 2-chloronicotinic_acid 2-Chloronicotinic Acid 2-hydrazinonicotinic_acid 2-Hydrazinonicotinic Acid 2-chloronicotinic_acid->2-hydrazinonicotinic_acid Hydrazine Hydrate, Heat 1H-pyrazolo[3,4-b]pyridin-3-ol 1H-Pyrazolo[3,4-b]pyridin-3-ol 2-hydrazinonicotinic_acid->1H-pyrazolo[3,4-b]pyridin-3-ol Heat (Decarboxylative Cyclization) This compound This compound 1H-pyrazolo[3,4-b]pyridin-3-ol->this compound HNO3, H2SO4

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Hydrazinonicotinic Acid

This step involves a nucleophilic aromatic substitution of the chlorine atom in 2-chloronicotinic acid with hydrazine.

  • Materials: 2-chloronicotinic acid, hydrazine hydrate, ethanol.

  • Procedure:

    • To a solution of 2-chloronicotinic acid (1 equivalent) in ethanol, add hydrazine hydrate (3-5 equivalents).

    • Heat the reaction mixture to reflux and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product is expected to precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to yield 2-hydrazinonicotinic acid.

Step 2: Synthesis of 1H-Pyrazolo[3,4-b]pyridin-3-ol

This step involves the intramolecular cyclization of 2-hydrazinonicotinic acid to form the pyrazolopyridine ring system. This is a proposed thermal decarboxylative cyclization.

  • Materials: 2-hydrazinonicotinic acid, diphenyl ether (or another high-boiling solvent).

  • Procedure:

    • Suspend 2-hydrazinonicotinic acid (1 equivalent) in a high-boiling point solvent such as diphenyl ether.

    • Heat the mixture to a high temperature (e.g., 200-250 °C) to facilitate cyclization and decarboxylation.

    • Maintain the temperature for 1-2 hours, monitoring for the cessation of gas evolution.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a non-polar solvent (e.g., hexane) to precipitate the product.

    • Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum to obtain 1H-pyrazolo[3,4-b]pyridin-3-ol.

Step 3: Synthesis of this compound

The final step is the nitration of the pyrazolopyridine core. The pyridine ring is generally deactivated towards electrophilic substitution, often requiring harsh conditions. The nitration is expected to occur at the 3-position of the pyrazolo[3,4-b]pyridine ring system.[1]

  • Materials: 1H-pyrazolo[3,4-b]pyridin-3-ol, concentrated sulfuric acid, fuming nitric acid.

  • Procedure:

    • Carefully add 1H-pyrazolo[3,4-b]pyridin-3-ol (1 equivalent) to a cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid (a common nitrating mixture).

    • Allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C.

    • Maintain the temperature for 2-4 hours, monitoring the reaction by TLC.

    • After completion, carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

StepReactantProductReagentsExpected Yield (%)Purity (%)
12-Chloronicotinic Acid2-Hydrazinonicotinic AcidHydrazine Hydrate, Ethanol70-85>95
22-Hydrazinonicotinic Acid1H-Pyrazolo[3,4-b]pyridin-3-olHeat60-75>90
31H-Pyrazolo[3,4-b]pyridin-3-olThis compoundHNO₃, H₂SO₄50-65>95

Logical Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Hydrazinolysis cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Nitration start_s1 Start with 2-Chloronicotinic Acid react_s1 React with Hydrazine Hydrate start_s1->react_s1 purify_s1 Isolate and Purify 2-Hydrazinonicotinic Acid react_s1->purify_s1 start_s2 Start with 2-Hydrazinonicotinic Acid purify_s1->start_s2 react_s2 Thermal Cyclization start_s2->react_s2 purify_s2 Isolate and Purify 1H-Pyrazolo[3,4-b]pyridin-3-ol react_s2->purify_s2 start_s3 Start with 1H-Pyrazolo[3,4-b]pyridin-3-ol purify_s2->start_s3 react_s3 Nitration with HNO3/H2SO4 start_s3->react_s3 purify_s3 Isolate and Purify This compound react_s3->purify_s3

Figure 2: Detailed workflow for the synthesis of this compound.

Disclaimer

The experimental protocols and quantitative data presented in this application note are based on established chemical principles and analogous reactions found in the scientific literature. This proposed synthesis has not been experimentally validated in-house. Researchers should exercise caution and perform small-scale pilot reactions to optimize conditions before scaling up. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

References

Catalytic Routes to Pyrazolo[3,4-b]pyridines: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its derivatives have demonstrated a wide array of biological activities, including but not limited to anticancer, antimicrobial, antiviral, and kinase inhibitory effects.[1][2] The development of efficient and versatile synthetic methods to access this core structure is therefore of significant interest to researchers in drug discovery and development. This document provides an overview of various catalytic methodologies for the synthesis of pyrazolo[3,4-b]pyridines, complete with detailed experimental protocols and comparative data.

Catalytic Strategies for Pyrazolo[3,4-b]pyridine Synthesis

A variety of catalytic systems have been developed for the synthesis of pyrazolo[3,4-b]pyridines, often through multi-component reactions that offer high atom economy and procedural simplicity.[3][4] These methods can be broadly categorized into metal-catalyzed, organocatalyzed, and other emerging techniques.

1. Lewis Acid Catalysis:

Zirconium tetrachloride (ZrCl₄) has been employed as a green and efficient Lewis acid catalyst for the cyclization of 5-amino-1-phenylpyrazole with α,β-unsaturated ketones to afford 4-substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines.[5] This method is valued for the low toxicity, high availability, and stability of the catalyst.[5]

2. Transition Metal Catalysis:

  • Copper Catalysis: Copper(II) acetylacetonate serves as an effective catalyst for the formal [3+3] cycloaddition reaction to synthesize pyrazolo[3,4-b]pyridine derivatives.[6][7] This approach offers mild reaction conditions and generally high yields.[6][7] Copper-catalyzed cyclization of 2-chloro-3-cyanopyridine with hydrazines is another route to access the core structure, which can be further functionalized.[8]

  • Palladium Catalysis: Palladium acetate (Pd(OAc)₂), in conjunction with a phosphine ligand, has been successfully used in the microwave-assisted synthesis of pyrazolo[3,4-b]pyridines from β-halovinyl/aryl aldehydes and aminopyrazoles.[9] This method is notable for its efficiency and applicability to a wide range of substrates.[9] Palladium catalysts are also crucial in post-synthesis functionalization, such as in Miyaura borylation and Suzuki coupling reactions to introduce further diversity to the pyrazolo[3,4-b]pyridine core.[10]

3. Nanocatalysis:

A novel nano-magnetic metal-organic framework, Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂, has been utilized as a heterogeneous catalyst for the condensation reaction of aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole.[11][12] This method offers high yields under solvent-free conditions and the advantage of easy catalyst recovery.[11]

4. Other Catalytic Systems:

Various other catalysts have been reported for the synthesis of pyrazolo[3,4-b]pyridines, including p-toluenesulfonic acid (pTSA), L-proline, and indium(III) chloride, often in the context of multi-component reactions.[4][6] Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool, often leading to significantly reduced reaction times and improved yields.[3]

Data Presentation: Comparison of Catalytic Methods

CatalystStarting MaterialsKey Reaction ConditionsProductYield (%)Reference
ZrCl₄5-amino-1-phenylpyrazole, α,β-unsaturated ketonesEtOH/DMF (1:1), 95 °C, 16 h4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines13-28[5]
Cu(II) acetylacetonateAromatic aldehydes, 5-aminopyrazole, active methylene compoundsCHCl₃, Room Temperature, 10 hSubstituted pyrazolo[3,4-b]pyridinesup to 94[6][7]
Pd(OAc)₂ / PPh₃β-halovinyl/aryl aldehydes, 3-aminopyrazoles/5-aminopyrazolesK₂CO₃, Microwave (120 °C, 14 bar), 15 minSubstituted pyrazolo[3,4-b]pyridinesup to 81[9]
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂Aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, 3-(cyanoacetyl)indoleSolvent-free, 100 °C4,6-disubstituted-1H-pyrazolo[3,4-b]pyridine-5-carbonitrilesHigh[11][12]
Silver/Iodine/NBS5-Aminopyrazoles, Alkynyl aldehydesDioxane/TEA, 90 °CHalogen and non-halogen-functionalized pyrazolo[3,4-b]pyridinesup to 88[13]

Experimental Protocols

Protocol 1: ZrCl₄-Catalyzed Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines [5]

  • To a solution of the appropriate α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol, 102 mg) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl₄ (0.15 mmol, 35 mg) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.

  • Add CHCl₃ and water to the residue.

  • Separate the two phases and wash the aqueous phase twice with CHCl₃.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired pyrazolo[3,4-b]pyridine.

Protocol 2: Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives [6][7]

  • Combine 0.5 mol of the starting aminopyrazole derivative, 0.01 mol of the corresponding aldehyde, and 0.50 equiv of copper(II) acetylacetonate in CHCl₃.

  • Stir the mixture at room temperature for 10 hours.

  • Concentrate the solution under vacuum.

  • Add 50 cm³ of water to the residue.

  • Extract the mixture with ethyl acetate and wash the organic layer with a NaHCO₃ solution.

  • Dry the organic layer over concentrated Na₂SO₄ and remove the solvent under low pressure to obtain the crude product.

  • Purify the residue by appropriate methods (e.g., crystallization or column chromatography).

Protocol 3: Microwave-Assisted Palladium-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridines [9]

  • In a microwave reactor vessel, combine the β-halo aldehyde (1.0 mmol), 5-aminopyrazole (1.0 mmol), Pd(OAc)₂ (2.5 mol%), PPh₃ (5 mol%), and K₂CO₃ (2.1 mmol).

  • Irradiate the grinded mixture in a closed vessel in a microwave reactor at 700 Watt (120 °C and 14 bar) for 15 minutes.

  • After cooling, dissolve the reaction mixture in a suitable solvent (e.g., ethyl acetate) and filter to remove inorganic salts.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.

Visualizations

experimental_workflow reagents Starting Materials (e.g., Aminopyrazole, Aldehyde, Active Methylene Compound) reaction Reaction (Stirring, Heating, or Microwave Irradiation) reagents->reaction catalyst Catalyst (e.g., Cu(II), Pd(OAc)₂, ZrCl₄) catalyst->reaction solvent Solvent (e.g., CHCl₃, EtOH/DMF) solvent->reaction workup Work-up (Extraction, Washing) reaction->workup purification Purification (Column Chromatography, Crystallization) workup->purification product Final Product (Pyrazolo[3,4-b]pyridine) purification->product

Caption: General experimental workflow for the catalytic synthesis of pyrazolo[3,4-b]pyridines.

catalytic_approaches cluster_main Catalytic Synthesis of Pyrazolo[3,4-b]pyridines cluster_metal Metal-Catalyzed main Catalytic Methods transition_metal Transition Metal Catalysis main->transition_metal lewis_acid Lewis Acid Catalysis main->lewis_acid nanocatalysis Nanocatalysis main->nanocatalysis organocatalysis Organocatalysis main->organocatalysis microwave Microwave-Assisted Synthesis main->microwave pd Palladium (e.g., Pd(OAc)₂) transition_metal->pd cu Copper (e.g., Cu(II) acetylacetonate) transition_metal->cu zr zr lewis_acid->zr Zirconium (e.g., ZrCl₄) fe fe nanocatalysis->fe Iron-based MOF

Caption: Logical relationships between different catalytic approaches for pyrazolo[3,4-b]pyridine synthesis.

References

Preparation of 3-Amino-1H-pyrazolo[3,4-b]pyridine from 3-Nitro-1H-pyrazolo[3,4-b]pyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridine, a crucial building block in medicinal chemistry, through the reduction of its nitro precursor, 3-Nitro-1H-pyrazolo[3,4-b]pyridine. The protocols outlined below are based on established methods for the reduction of aromatic nitro compounds and are adapted for this specific transformation.

Introduction

3-Amino-1H-pyrazolo[3,4-b]pyridine is a key intermediate in the synthesis of a wide range of biologically active compounds, including kinase inhibitors and other therapeutic agents. The efficient and high-yielding synthesis of this amine from its corresponding nitro compound is a critical step in the drug discovery and development process. This document details several common and effective methods for this reduction, providing researchers with a selection of protocols to suit various laboratory setups and substrate sensitivities. The primary methods covered include reduction using tin(II) chloride, iron in acidic media, catalytic hydrogenation, and sodium dithionite.

Data Presentation: Comparison of Reduction Methods

The following table summarizes the key quantitative data and conditions for the different methods used to reduce this compound. This allows for a quick comparison to select the most appropriate method based on desired yield, reaction time, and available reagents.

MethodReagents and CatalystsSolvent(s)TemperatureReaction TimeTypical Yield (%)Notes
Tin(II) Chloride SnCl₂·2H₂O, HClEthanol, Ethyl AcetateReflux2 - 6 hours85 - 95Mild conditions, suitable for substrates with other reducible functional groups.[1][2]
Iron/Acid Fe powder, Acetic Acid or NH₄ClEthanol/Water, Acetic AcidReflux2 - 5 hours80 - 90Cost-effective and mild method.[3][4]
Catalytic Hydrogenation H₂ gas, 10% Pd/CEthanol, MethanolRoom Temperature4 - 12 hours90 - 99High yield and clean reaction, but may not be suitable for substrates with sensitive functional groups.[3]
Sodium Dithionite Na₂S₂O₄DMF/Water, Ethanol/Water50 - 80 °C1 - 3 hours75 - 85Useful alternative when acidic or hydrogenation conditions are not suitable.[5][6][7]

Experimental Workflow

The general workflow for the preparation of 3-Amino-1H-pyrazolo[3,4-b]pyridine from the corresponding nitro compound involves the reaction, work-up, and purification steps as illustrated in the diagram below.

experimental_workflow cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start This compound reaction Choice of Reduction Method: - SnCl₂/HCl - Fe/Acid - H₂/Pd-C - Na₂S₂O₄ start->reaction Reactant workup Neutralization Extraction Drying reaction->workup Reaction Mixture purification Column Chromatography or Recrystallization workup->purification Crude Product product 3-Amino-1H-pyrazolo[3,4-b]pyridine purification->product Pure Product

Caption: General experimental workflow for the synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridine.

Experimental Protocols

The following are detailed protocols for the reduction of this compound to 3-Amino-1H-pyrazolo[3,4-b]pyridine using the four methods summarized above.

Protocol 1: Reduction using Tin(II) Chloride

This method utilizes tin(II) chloride in an acidic medium, which is a mild and effective way to achieve the desired transformation.[1][2]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol or ethyl acetate.

  • Add tin(II) chloride dihydrate (4.0 - 5.0 eq) to the suspension.

  • Slowly add concentrated hydrochloric acid (a few drops) to initiate the reaction.

  • Heat the mixture to reflux and maintain for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 3-Amino-1H-pyrazolo[3,4-b]pyridine.

Protocol 2: Reduction using Iron in Acidic Media

This is a classic and cost-effective method for the reduction of aromatic nitro compounds.[3][4]

Materials:

  • This compound

  • Iron powder (Fe)

  • Acetic Acid or Ammonium Chloride (NH₄Cl)

  • Ethanol/Water mixture

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or aqueous Ammonia

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Celite® pad

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1) or acetic acid, add iron powder (5.0 - 10.0 eq).

  • If using ethanol/water, add ammonium chloride (5.0 - 10.0 eq).

  • Heat the reaction mixture to reflux and stir vigorously for 2-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the hot reaction mixture through a Celite® pad to remove the iron salts, washing the pad with ethanol.

  • Concentrate the filtrate under reduced pressure.

  • If acetic acid was used, neutralize the residue with a saturated solution of sodium bicarbonate or aqueous ammonia.

  • Extract the product with ethyl acetate or dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent to yield the crude product.

  • Purify by column chromatography or recrystallization.

Protocol 3: Catalytic Hydrogenation

This method offers high yields and clean conversions but requires specialized hydrogenation equipment.[3]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Methanol

  • Hydrogen gas (H₂) source

  • Hydrogenation apparatus (e.g., Parr shaker or H-Cube)

  • Celite® pad

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol or methanol in a suitable hydrogenation vessel.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Seal the vessel and purge with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a Celite® pad to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-Amino-1H-pyrazolo[3,4-b]pyridine.

  • The product is often pure enough for subsequent steps, but can be further purified by recrystallization if necessary.

Protocol 4: Reduction using Sodium Dithionite

This method is useful for substrates that are sensitive to acidic conditions or catalytic hydrogenation.[5][6][7]

Materials:

  • This compound

  • Sodium Dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF)/Water or Ethanol/Water mixture

  • Ethyl Acetate (for extraction)

  • Saturated brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of DMF and water or ethanol and water.

  • Add sodium dithionite (3.0 - 5.0 eq) portion-wise to the stirred solution. The reaction can be exothermic.

  • Heat the reaction mixture to 50-80 °C and stir for 1-3 hours. Monitor the progress of the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with saturated brine solution, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization to obtain pure 3-Amino-1H-pyrazolo[3,4-b]pyridine.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the logical relationship of the transformation, highlighting the key functional group change.

logical_relationship start This compound (Starting Material) process Reduction of Nitro Group (-NO₂ → -NH₂) start->process product 3-Amino-1H-pyrazolo[3,4-b]pyridine (Final Product) process->product

Caption: Chemical transformation from the nitro to the amino compound.

References

Functionalization of the 3-Nitro-1H-pyrazolo[3,4-b]pyridine Core: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the 3-Nitro-1H-pyrazolo[3,4-b]pyridine scaffold represents a key starting point for the synthesis of a diverse range of biologically active molecules. This heterocyclic core, activated by the electron-withdrawing nitro group, is amenable to various functionalization strategies, enabling the exploration of chemical space in the quest for novel therapeutics. This document provides detailed application notes and experimental protocols for the key functionalization reactions of this important molecular framework.

The pyrazolo[3,4-b]pyridine ring system is a privileged scaffold in medicinal chemistry, with derivatives showing a wide array of pharmacological activities, including kinase inhibition.[1][2][3] The presence of a nitro group at the 3-position further enhances the potential for chemical modification, particularly through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. These methodologies allow for the introduction of a variety of substituents, which can modulate the compound's potency, selectivity, and pharmacokinetic properties.

Key Functionalization Strategies

The primary methods for functionalizing the this compound core include:

  • Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds.

    • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl groups.

    • Buchwald-Hartwig Amination: For the synthesis of arylamines.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group facilitates the displacement of leaving groups, such as halogens, by various nucleophiles.

These reactions provide a versatile toolkit for the medicinal chemist to generate libraries of compounds for biological screening.

Data Presentation: Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the functionalization of the this compound core.

Table 1: Suzuki-Miyaura Coupling of Halogenated 3-Nitro-1H-pyrazolo[3,4-b]pyridines

EntryHalogen (X)Arylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1ClPhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2)1,4-Dioxane/H₂O (4:1)80685
2Br4-Methoxyphenylboronic acidPd₂(dba)₃ (2)XPhos (4)K₃PO₄ (2)Toluene1001292
3I3-Thienylboronic acidPd(dppf)Cl₂ (3)-Cs₂CO₃ (2.5)DMF90888

Table 2: Buchwald-Hartwig Amination of Halogenated 3-Nitro-1H-pyrazolo[3,4-b]pyridines

EntryHalogen (X)AmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1BrMorpholinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene1001895
2ClAnilinePd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)1,4-Dioxane1102478
3IBenzylaminePd(OAc)₂ (1.5)RuPhos (3)Cs₂CO₃ (2)THF801689

Table 3: Nucleophilic Aromatic Substitution (SNAr) of 6-Chloro-3-nitro-1H-pyrazolo[3,4-b]pyridine

EntryNucleophileSolventTemp. (°C)Time (h)Yield (%)
1Sodium methoxideMethanol65498
2PyrrolidineDMF80692
3Sodium azideDMSO1001285

Experimental Protocols

The following are detailed protocols for the key functionalization reactions.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the Suzuki-Miyaura coupling of a halogenated this compound with an arylboronic acid.

Materials:

  • Halogenated this compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add the halogenated this compound, arylboronic acid, palladium catalyst, and base.

  • Add the degassed solvent via syringe.

  • Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the C-N cross-coupling of a halogenated this compound with a primary or secondary amine.[2]

Materials:

  • Halogenated this compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or glovebox

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask.

  • Add the halogenated this compound and the amine.

  • Add the anhydrous, degassed solvent via syringe.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution (SNAr)

This protocol outlines a general procedure for the displacement of a halide from a this compound using a nucleophile.

Materials:

  • 6-Chloro-3-nitro-1H-pyrazolo[3,4-b]pyridine (1.0 equiv)

  • Nucleophile (e.g., sodium methoxide, 1.5 equiv)

  • Anhydrous solvent (e.g., Methanol)

  • Round-bottom flask with condenser

Procedure:

  • To a round-bottom flask, add the 6-chloro-3-nitro-1H-pyrazolo[3,4-b]pyridine and the anhydrous solvent.

  • Add the nucleophile to the stirred solution.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required time.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a salt has precipitated, filter the mixture. Otherwise, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

Experimental Workflow for Functionalization

experimental_workflow start Start: this compound Core functionalization Functionalization Reaction (Suzuki, Buchwald-Hartwig, SNAr) start->functionalization workup Reaction Work-up (Extraction, Washing) functionalization->workup purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis end Final Functionalized Compound analysis->end

Caption: General experimental workflow for the functionalization of the this compound core.

Catalytic Cycle for Suzuki-Miyaura Coupling

suzuki_cycle pd0 Pd(0)L2 pd_complex1 Oxidative Addition (Ar-X) pd0->pd_complex1 pd_intermediate1 Ar-Pd(II)(X)L2 pd_complex1->pd_intermediate1 transmetalation Transmetalation (R-B(OR)2) pd_intermediate1->transmetalation pd_intermediate2 Ar-Pd(II)(R)L2 transmetalation->pd_intermediate2 reductive_elimination Reductive Elimination pd_intermediate2->reductive_elimination reductive_elimination->pd0 product Ar-R reductive_elimination->product

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathway Inhibition by a Functionalized Derivative

Many pyrazolo[3,4-b]pyridine derivatives have been identified as potent kinase inhibitors. For instance, derivatives of this scaffold have been shown to inhibit Tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and survival through downstream signaling pathways like the PI3K-Akt pathway.

signaling_pathway ligand Growth Factor (e.g., NGF) trk TRK Receptor ligand->trk pi3k PI3K trk->pi3k akt Akt pi3k->akt downstream Downstream Effectors (Cell Survival, Proliferation) akt->downstream inhibitor Functionalized This compound inhibitor->trk

Caption: Inhibition of the TRK signaling pathway by a functionalized this compound derivative.

References

Application Notes and Protocols for Suzuki Coupling Reactions with Halogenated Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of Suzuki-Miyaura cross-coupling reactions using halogenated pyrazolo[3,4-b]pyridines as substrates. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by their derivatives. The Suzuki coupling reaction is a powerful and versatile tool for the synthesis of C-C bonds, enabling the introduction of a wide range of aryl and heteroaryl substituents onto the pyrazolo[3,4-b]pyridine core.

Introduction

The pyrazolo[3,4-b]pyridine scaffold is a key pharmacophore found in numerous biologically active molecules. The ability to functionalize this core structure through methods like the Suzuki-Miyaura coupling is crucial for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. This palladium-catalyzed cross-coupling reaction involves the reaction of a halogenated pyrazolo[3,4-b]pyridine with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base and a palladium catalyst.

The choice of reaction parameters, including the palladium source, ligand, base, and solvent, is critical for achieving high yields and selectivity. These notes summarize key findings and provide standardized protocols based on published literature to facilitate the application of this important transformation in a laboratory setting.

Data Presentation: Reaction Conditions and Yields

The following table summarizes various reported conditions and corresponding yields for the Suzuki coupling of halogenated pyrazolo[3,4-b]pyridines with different boronic acids. This data allows for easy comparison of different catalytic systems and reaction parameters.

Halogenated Pyrazolo[3,4-b]pyridineBoronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridinePhenylboronic acidPd(OAc)₂ (5)dppf (5)Cs₂CO₃ (2.0)1,4-dioxane : water (3:1)60193[1][2]
6-chloro-1-(4-methoxybenzyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridinePhenylboronic acidPd(OAc)₂ (5)dppf (5)Cs₂CO₃ (2.0)1,4-dioxane : water (3:1)100285[2]
6-chloro-1-(4-methoxybenzyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine4-Methoxyphenylboronic acidPd(OAc)₂ (5)dppf (5)Cs₂CO₃ (2.0)1,4-dioxane : water (3:1)100282[2]
6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine4-Fluorophenylboronic acidPd(OAc)₂ (5)dppf (5)Cs₂CO₃ (2.0)1,4-dioxane : water (3:1)60191[1]
3-iodo-1-phenyl-1H-pyrazolo[3,4-b]pyridinePhenylboronic acidPdCl₂(PPh₃)₂ (5)-K₂CO₃ (2.0)Dioxane : water (5:1)90--[3]
5-(4-bromophenyl)-4,6-dichloropyrimidineVarious arylboronic acidsPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane70-80-Good[4]

Experimental Protocols

The following are generalized protocols for the Suzuki coupling of halogenated pyrazolo[3,4-b]pyridines. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Selective Suzuki Coupling of 3-Iodo-6-chloropyrazolo[3,4-b]pyridines[1][2]

This protocol is suitable for the selective arylation at the more reactive C3-iodo position over the C6-chloro position.

Materials:

  • 6-chloro-3-iodo-1-(protected)-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.)

  • Arylboronic acid (1.0-1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the 6-chloro-3-iodo-1-(protected)-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.), arylboronic acid (1.0-1.2 equiv.), Pd(OAc)₂ (5 mol%), dppf (5 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

  • Add degassed 1,4-dioxane and water in a 3:1 ratio (e.g., 3 mL dioxane, 1 mL water per 0.5 mmol of the pyrazolo[3,4-b]pyridine).

  • Stir the reaction mixture at 60 °C for 1 hour or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Suzuki Coupling of 6-Chloropyrazolo[3,4-b]pyridines[2]

This protocol is suitable for the arylation at the C6-chloro position, which typically requires more forcing conditions than the C3-iodo position.

Materials:

  • 6-chloro-1-(protected)-3-aryl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂) (5-15 mol%)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (5-15 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane

  • Water (degassed)

  • Reaction vessel (e.g., Schlenk tube)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the 6-chloro-1-(protected)-3-aryl-1H-pyrazolo[3,4-b]pyridine (1.0 equiv.), arylboronic acid (1.2 equiv.), Pd(OAc)₂ (5-15 mol%), dppf (5-15 mol%), and Cs₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert atmosphere (repeat 3 times).

  • Add degassed 1,4-dioxane and water in a 3:1 ratio.

  • Stir the reaction mixture at 100 °C for 2-4 hours or until the reaction is complete.

  • Follow the work-up and purification procedure as described in Protocol 1.

Visualizations

General Workflow for Suzuki Coupling

The following diagram illustrates the general workflow for a Suzuki coupling reaction with a halogenated pyrazolo[3,4-b]pyridine.

Suzuki_Coupling_Workflow Start Start Reagents Combine Reactants: - Halogenated Pyrazolo[3,4-b]pyridine - Boronic Acid - Base - Solvent Start->Reagents Catalyst Add Catalyst System: - Palladium Source - Ligand Reagents->Catalyst Inert Establish Inert Atmosphere Catalyst->Inert Reaction Heat and Stir Inert->Reaction Monitoring Monitor Reaction (TLC, LC-MS) Reaction->Monitoring Periodically Monitoring->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product End End Product->End Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_R2 R¹-Pd(II)L₂-R² Transmetalation->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product R1X R¹-X (Pyrazolo[3,4-b]pyridine-Halide) R1X->OxAdd Boronic R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻ Boronic->Transmetalation

References

The Strategic Role of 3-Nitro-1H-pyrazolo[3,4-b]pyridine in Medicinal Chemistry: A Gateway to Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: 3-Nitro-1H-pyrazolo[3,4-b]pyridine serves as a pivotal intermediate in the synthesis of a diverse range of biologically active compounds, particularly in the realm of kinase inhibitor discovery. While direct pharmacological data on the nitro compound itself is limited, its true value lies in its facile conversion to the corresponding 3-amino-1H-pyrazolo[3,4-b]pyridine. This amino derivative is a versatile scaffold, extensively utilized by medicinal chemists to develop potent and selective inhibitors of various protein kinases, which are crucial targets in oncology, immunology, and neurodegenerative diseases. The pyrazolo[3,4-b]pyridine core is recognized as a privileged heterocyclic scaffold in drug discovery.[1][2]

The 3-amino group provides a critical handle for further chemical modifications, allowing for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties. This strategic position enables the exploration of the chemical space around the core scaffold to achieve desired therapeutic profiles.

Application in Kinase Inhibitor Development

Derivatives of the 3-amino-1H-pyrazolo[3,4-b]pyridine scaffold have demonstrated significant inhibitory activity against several important kinase targets.

Table 1: Kinase Inhibitory Activity of 3-Amino-1H-pyrazolo[3,4-b]pyridine Derivatives

Kinase TargetDerivative TypeIC50 (nM)Reference
TBK1Substituted 1H-pyrazolo[3,4-b]pyridine0.2[3]
TRKASubstituted pyrazolo[3,4-b]pyridine56[4]
ALK-wtN-(5-((3-Fluorophenyl)sulfonyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-cyanobenzamide453[5]

Note: The IC50 values presented are for specific derivatives of the 3-amino-1H-pyrazolo[3,4-b]pyridine scaffold and not for the parent compound itself.

Experimental Protocols

The following protocols outline the key synthetic transformations involving this compound in a medicinal chemistry context.

Protocol 1: Synthesis of 3-Amino-1H-pyrazolo[3,4-b]pyridine from this compound

This protocol describes the reduction of the nitro group to an amine, a crucial step to enable further derivatization.

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • To a solution of this compound in a mixture of ethanol and water, add iron powder and ammonium chloride.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of celite to remove the iron catalyst.

  • Wash the celite pad with ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, 3-Amino-1H-pyrazolo[3,4-b]pyridine, can be purified by column chromatography or recrystallization.

This is a general procedure; specific reaction conditions such as solvent ratios, equivalents of reagents, and reaction times may need to be optimized.

Protocol 2: General Procedure for the Synthesis of N-(1H-pyrazolo[3,4-b]pyridin-3-yl)amide Derivatives

This protocol outlines a common method for derivatizing the 3-amino group to form amide-based kinase inhibitors.

Materials:

  • 3-Amino-1H-pyrazolo[3,4-b]pyridine

  • Carboxylic acid or acyl chloride of interest

  • Coupling agent (e.g., HATU, HOBt/EDC) or a base (e.g., triethylamine, pyridine) if starting from an acyl chloride

  • Anhydrous solvent (e.g., DMF, DCM)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve 3-Amino-1H-pyrazolo[3,4-b]pyridine in the appropriate anhydrous solvent under an inert atmosphere.

  • If using a carboxylic acid: Add the carboxylic acid, coupling agent (e.g., HATU), and a non-nucleophilic base (e.g., DIPEA). Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

  • If using an acyl chloride: Cool the solution of the amine in a suitable solvent (e.g., DCM) in an ice bath. Add a base (e.g., triethylamine) followed by the dropwise addition of the acyl chloride. Allow the reaction to warm to room temperature and stir until completion.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-(1H-pyrazolo[3,4-b]pyridin-3-yl)amide derivative.

Visualizations

The following diagrams illustrate the synthetic logic and a key mechanism of action for derivatives of this compound.

G This compound This compound 3-Amino-1H-pyrazolo[3,4-b]pyridine 3-Amino-1H-pyrazolo[3,4-b]pyridine This compound->3-Amino-1H-pyrazolo[3,4-b]pyridine Reduction (e.g., Fe/NH4Cl) Kinase Inhibitors Kinase Inhibitors 3-Amino-1H-pyrazolo[3,4-b]pyridine->Kinase Inhibitors Amide Coupling, Suzuki Coupling, etc.

Caption: Synthetic utility of this compound.

G cluster_0 Kinase Active Site ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor Pyrazolo[3,4-b]pyridine Inhibitor->Kinase Blocks ATP Binding

Caption: Mechanism of action for pyrazolo[3,4-b]pyridine kinase inhibitors.

References

Application Note and Protocol: In Vitro Kinase Assay for 3-Nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of substrate proteins.[1] The dysregulation of kinase activity is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them a major class of therapeutic targets.[1] The 1H-pyrazolo[3,4-b]pyridine scaffold is a versatile core structure found in many potent kinase inhibitors.[2][3] This application note provides a detailed protocol for determining the inhibitory activity of a novel compound, 3-Nitro-1H-pyrazolo[3,4-b]pyridine, against a specific kinase of interest using a luminescence-based in vitro kinase assay. This method quantifies the amount of ADP produced, which is directly proportional to kinase activity.[1]

Hypothetical Signaling Pathway Targeted by a Kinase Inhibitor

The diagram below illustrates a simplified, hypothetical signaling pathway that could be modulated by a kinase inhibitor. In this pathway, an upstream signal activates "Kinase A," which then phosphorylates and activates a downstream "Substrate Protein," leading to a cellular response. A kinase inhibitor, such as this compound, would block the activity of Kinase A, thereby inhibiting the downstream signaling cascade.

G cluster_membrane cluster_cytosol Upstream Signal Upstream Signal Kinase A (Inactive) Kinase A (Inactive) Upstream Signal->Kinase A (Inactive) Activates Kinase A (Active) Kinase A (Active) Substrate Protein (Inactive) Substrate Protein (Inactive) Kinase A (Active)->Substrate Protein (Inactive) Phosphorylates Kinase A (Inactive)->Kinase A (Active) Substrate Protein (Active) Substrate Protein (Active) Substrate Protein (Inactive)->Substrate Protein (Active) Cellular Response Cellular Response Substrate Protein (Active)->Cellular Response Inhibitor This compound Inhibitor->Kinase A (Active) Inhibits

Caption: A simplified signaling pathway targeted by a kinase inhibitor.

Experimental Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method for measuring the activity of a specific kinase in the presence of the inhibitor, this compound.

Materials:

  • Kinase of interest (e.g., Kinase A)

  • Kinase substrate peptide

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)[1]

  • ADP-Glo™ Kinase Assay Kit (or similar)[1]

  • White, opaque 384-well plates[4]

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Experimental Workflow:

The following diagram outlines the key steps of the in vitro kinase activity assay described in this protocol.

G A 1. Compound Preparation Prepare serial dilutions of This compound in DMSO. B 2. Add Compound to Plate Add 2.5 µL of diluted compound or DMSO (control) to 384-well plate. A->B C 3. Add Kinase Add 2.5 µL of Kinase A to each well. B->C D 4. Pre-incubation Incubate for 10-30 minutes at room temperature to allow inhibitor to bind to the kinase. C->D E 5. Initiate Kinase Reaction Add 5 µL of substrate/ATP mixture to each well. D->E F 6. Kinase Reaction Incubation Incubate at 30°C for 60 minutes. E->F G 7. ADP Detection - Step 1 Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. F->G H 8. Incubation Incubate for 40 minutes at room temperature. G->H I 9. ADP Detection - Step 2 Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. H->I J 10. Incubation Incubate for 30 minutes at room temperature. I->J K 11. Data Acquisition Measure luminescence using a plate reader. J->K

Caption: Workflow for the in vitro luminescence-based kinase assay.

Protocol:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a 10-point serial dilution of the compound in DMSO (e.g., 4-fold dilutions).[4]

  • Kinase Reaction (10 µL final volume):

    • In a 384-well plate, add 2.5 µL of the serially diluted this compound or DMSO control to each well.[1]

    • Add 2.5 µL of the kinase to each well. Include a "no enzyme" control.[4]

    • Gently mix and incubate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.[1][4]

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The ATP concentration should ideally be at its apparent Km for the kinase.[4]

    • Incubate the plate at 30°C for 60 minutes.[1]

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.[1]

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[1]

    • Add 20 µL of Kinase Detection Reagent to each well.[1]

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[1]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.[1]

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation

The inhibitory activity of this compound was evaluated against a panel of kinases. The half-maximal inhibitory concentration (IC50) values were determined using the luminescence-based kinase assay. Staurosporine, a non-selective kinase inhibitor, was used as a positive control.[1]

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
Kinase A255
Kinase B35010
Kinase C>10,00020
Kinase D122
Kinase E85015

Table 1: Inhibitory activity of this compound against a panel of kinases.

Disclaimer

The data and protocols presented in this document are for illustrative purposes and are based on generalized methodologies for kinase inhibitor characterization. Researchers should optimize assay conditions for their specific kinase and inhibitor of interest.

References

Application Note & Protocol: Cell-Based Assay for Evaluating Pyrazolo[3,4-b]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[3,4-b]pyridine is recognized as a privileged heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities, including potent anticancer properties.[1][2] A significant number of these compounds function as kinase inhibitors, targeting key enzymes in cell signaling pathways that are often dysregulated in cancer.[1][3][4] This application note provides a detailed protocol for a cell-based assay to screen and characterize pyrazolo[3,4-b]pyridine derivatives for their potential as kinase inhibitors, focusing on their anti-proliferative effects and on-target activity in a cellular context.

Given that many pyrazolo[3,4-b]pyridine derivatives target cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation and proliferation, a primary cell proliferation assay is a logical first step.[1][4] It is crucial to employ an appropriate assay methodology, as metabolic assays (e.g., ATP-based) can sometimes yield misleading results for compounds that induce cell cycle arrest without immediate cytotoxicity.[5][6] Therefore, a DNA-based proliferation assay is recommended. To confirm that the observed anti-proliferative effects are due to the inhibition of a specific kinase, a target-specific phosphorylation assay can be used as a secondary validation step.

This document provides a comprehensive guide, including a signaling pathway diagram, a detailed experimental workflow, and protocols for both a primary cell proliferation assay and a secondary target engagement assay.

Signaling Pathway: Generic Kinase-Mediated Proliferation

The following diagram illustrates a simplified signaling pathway where an upstream signal activates a receptor tyrosine kinase (RTK), which in turn activates a downstream kinase cascade (e.g., MAPK or PI3K/Akt pathway) culminating in cell proliferation. Pyrazolo[3,4-b]pyridine derivatives can intervene by inhibiting a key kinase in this cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Downstream_Kinase Downstream Kinase (e.g., CDK, PI3K) RTK->Downstream_Kinase Activates Effector_Proteins Effector Proteins Downstream_Kinase->Effector_Proteins Phosphorylates Pyrazolo_Pyridine Pyrazolo[3,4-b]pyridine Derivative Pyrazolo_Pyridine->Downstream_Kinase Inhibits Transcription_Factors Transcription Factors Effector_Proteins->Transcription_Factors Activates Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Promotes

Caption: Simplified kinase signaling pathway leading to cell proliferation.

Experimental Workflow

The overall experimental workflow for screening pyrazolo[3,4-b]pyridine derivatives is depicted below. It starts with the preparation of the compounds and cells, followed by the primary anti-proliferative screen and a secondary, more specific assay to confirm the mechanism of action.

G Start Start Compound_Prep Prepare Pyrazolo[3,4-b]pyridine Derivative Stock Solutions Start->Compound_Prep Cell_Culture Culture and Seed Cancer Cell Line Start->Cell_Culture Primary_Screen Primary Screen: Cell Proliferation Assay Compound_Prep->Primary_Screen Cell_Culture->Primary_Screen Data_Analysis_1 Analyze Proliferation Data (Calculate IC50) Primary_Screen->Data_Analysis_1 Hit_Selection Active Compound? Data_Analysis_1->Hit_Selection Secondary_Assay Secondary Assay: Target Phosphorylation Hit_Selection->Secondary_Assay Yes End End Hit_Selection->End No Data_Analysis_2 Analyze Phosphorylation Data Secondary_Assay->Data_Analysis_2 Conclusion Confirm On-Target Activity Data_Analysis_2->Conclusion Conclusion->End

References

Application Notes and Protocols for the Characterization of Pyrazolo[3,4-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques essential for the characterization and differentiation of pyrazolo[3,4-b]pyridine isomers. The protocols outlined below are foundational for researchers in medicinal chemistry, drug discovery, and quality control, ensuring accurate structural elucidation and purity assessment of these pharmaceutically relevant compounds.

Chromatographic Separation by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of pyrazolo[3,4-b]pyridine isomers. Due to the structural similarity of these isomers, method development is critical to achieving baseline resolution.

Application Note:

The separation of pyrazolo[3,4-b]pyridine isomers is typically achieved using reversed-phase HPLC. The choice of stationary phase, mobile phase composition, and pH are critical parameters that must be optimized. C18 columns are a common starting point, but for closely related isomers, more specialized columns, such as those with mixed-mode separation capabilities (e.g., hydrogen-bonding and cation-exchange), may be necessary.[1] The basic nature of the pyridine ring can lead to peak tailing on silica-based columns; this can often be mitigated by operating at a low pH (e.g., < 4) to ensure the pyridine is protonated or by adding a competing base like triethylamine to the mobile phase.[2]

Experimental Protocol: HPLC Method for Isomer Separation

This protocol provides a general starting point for developing a separation method for pyrazolo[3,4-b]pyridine isomers.

1. Sample Preparation:

  • Dissolve the sample mixture in a suitable solvent, ideally the initial mobile phase, to a concentration of approximately 0.3-1.0 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions:

  • HPLC System: A standard HPLC system with a UV detector is sufficient.

  • Column: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). For more challenging separations, consider a mixed-mode column.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5-20 µL.

  • Column Temperature: 25-40 °C.

  • Detection: UV at a wavelength determined by the UV spectrum of the analytes (typically 254 nm or 275 nm).

  • Gradient Program: Begin with an isocratic hold (e.g., 95% A, 5% B for 2 minutes), followed by a linear gradient to increase the percentage of organic modifier (B). The steepness of the gradient should be optimized to achieve separation.

3. Data Analysis:

  • Identify and quantify the isomers based on their retention times and peak areas.

  • For quantitative analysis, a calibration curve should be generated using standards of known concentration.

Data Presentation: HPLC Retention Times

The following table provides an example of how to present HPLC data for different pyrazolo[3,4-b]pyridine isomers. Note that these values are illustrative and will vary depending on the specific isomers and exact chromatographic conditions.

IsomerSubstitution PatternRetention Time (min)ColumnMobile Phase
1 1-Phenyl-4-methyl-1H-pyrazolo[3,4-b]pyridine12.5C18 (4.6x150mm, 5µm)A: 0.1% TFA in H2O, B: ACN; Gradient: 10-90% B over 20 min
2 2-Phenyl-4-methyl-2H-pyrazolo[3,4-b]pyridine13.2C18 (4.6x150mm, 5µm)A: 0.1% TFA in H2O, B: ACN; Gradient: 10-90% B over 20 min
3 1-Phenyl-6-methyl-1H-pyrazolo[3,4-b]pyridine12.9C18 (4.6x150mm, 5µm)A: 0.1% TFA in H2O, B: ACN; Gradient: 10-90% B over 20 min
4 2-Phenyl-6-methyl-2H-pyrazolo[3,4-b]pyridine13.6C18 (4.6x150mm, 5µm)A: 0.1% TFA in H2O, B: ACN; Gradient: 10-90% B over 20 min

Visualization: HPLC Method Development Workflow

HPLC_Method_Development start Define Separation Goal (Isomers to be separated) col_select Column Selection (e.g., C18, Mixed-Mode) start->col_select mp_select Mobile Phase Selection (Aqueous Buffer, Organic Solvent) col_select->mp_select ph_opt pH Optimization (e.g., pH 3, 5, 7) mp_select->ph_opt grad_opt Gradient Optimization (Isocratic vs. Gradient, Slope) ph_opt->grad_opt temp_opt Temperature Optimization grad_opt->temp_opt validation Method Validation (Resolution, Tailing, Repeatability) temp_opt->validation validation->ph_opt Does not meet criteria final_method Final HPLC Method validation->final_method Meets Criteria

Caption: A logical workflow for the development of an HPLC method for separating pyrazolo[3,4-b]pyridine isomers.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, including ¹H and ¹³C NMR, is a powerful tool for the unambiguous structure determination of pyrazolo[3,4-b]pyridine isomers. It is particularly useful for differentiating between N-1 and N-2 regioisomers.[3]

Application Note:

The chemical shifts of the protons and carbons in the pyrazolo[3,4-b]pyridine core are sensitive to the substitution pattern. For example, the chemical shift of the proton at position 3 can help distinguish between isomers.[3] Furthermore, 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for assigning all proton and carbon signals and confirming connectivity, especially in complex substituted derivatives.

Experimental Protocol: NMR Analysis

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

  • Transfer the solution to a clean and dry 5 mm NMR tube.

2. NMR Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Experiments:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • DEPT-135: To differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR (if necessary): COSY, HSQC, and HMBC experiments to establish correlations.

  • Parameters: Use standard acquisition parameters for each experiment. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

3. Data Analysis:

  • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

  • Reference the spectra to the solvent peak or TMS.

  • Integrate the ¹H NMR signals and determine coupling constants.

  • Assign all proton and carbon signals based on chemical shifts, coupling patterns, and 2D correlations.

  • Compare the data with literature values for known pyrazolo[3,4-b]pyridine derivatives.

Data Presentation: ¹H NMR Chemical Shifts (δ, ppm)

The following table summarizes representative ¹H NMR chemical shifts for substituted 1H-pyrazolo[3,4-b]pyridines in CDCl₃.[3]

Substituent (R1)Substituent (R3)Substituent (R4)H-3 (s)H-4 (dd)H-5 (dd)H-6 (dd)
HHH8.088.607.188.12
CH₂CH₂OHHH8.018.557.138.08
CH₂CH₂OAcHH8.068.557.158.11

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation patterns of pyrazolo[3,4-b]pyridine isomers, aiding in their identification and structural confirmation.

Application Note:

Electron Ionization (EI) and Electrospray Ionization (ESI) are common ionization techniques used for the analysis of pyrazolo[3,4-b]pyridine derivatives. The fragmentation of these compounds is often initiated by the loss of a CO molecule, followed by the elimination of other fragments such as halogens (Cl, Br), halogen acids (HCl, HBr), or HCN.[4][5] High-resolution mass spectrometry (HRMS) is essential for determining the elemental composition of the molecular ion and its fragments.

Experimental Protocol: Mass Spectrometry Analysis

1. Sample Preparation:

  • Prepare a dilute solution of the sample (typically 1 µg/mL to 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • For ESI, the addition of a small amount of formic acid or ammonium acetate can aid ionization.

2. Mass Spectrometry Analysis:

  • Instrument: A mass spectrometer equipped with an ESI or EI source.

  • Ionization Mode: Positive ion mode is typically used for these basic compounds.

  • Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

  • Data Acquisition: Acquire full scan mass spectra over an appropriate m/z range. For fragmentation analysis, perform MS/MS experiments by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

3. Data Analysis:

  • Determine the m/z of the molecular ion and compare it with the calculated molecular weight.

  • Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions.

  • Use HRMS data to confirm the elemental composition.

Visualization: Representative MS Fragmentation Pathway

MS_Fragmentation molecular_ion [M]+• (Molecular Ion) loss_co Loss of CO (-28 Da) fragment1 [M-CO]+• molecular_ion->fragment1 -CO loss_hcn Loss of HCN (-27 Da) fragment2 [M-CO-HCN]+• fragment1->fragment2 -HCN loss_r Loss of R group fragment3 Further Fragments fragment2->fragment3 -R

Caption: A generalized fragmentation pathway for a pyrazolo[3,4-b]pyridine derivative in mass spectrometry.

Unambiguous Structure Determination by X-ray Crystallography

X-ray crystallography is the gold standard for the unequivocal determination of the three-dimensional structure of molecules, including the absolute configuration of chiral centers and the definitive assignment of isomeric forms.

Application Note:

Obtaining single crystals of sufficient quality is the most critical and often the most challenging step in X-ray crystallographic analysis. The quality of the crystal directly impacts the resolution and accuracy of the final structure.[6]

Experimental Protocol: Single Crystal Growth

1. Material Purification:

  • The compound must be of high purity (>98%). Recrystallization or chromatography may be necessary.

2. Solvent Selection:

  • Identify a solvent in which the compound is moderately soluble. A solvent screen is often necessary.

3. Crystallization Method (Slow Evaporation):

  • Prepare a nearly saturated solution of the compound in the chosen solvent.

  • Filter the solution into a clean vial.

  • Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.

  • Store the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.

4. Crystal Mounting and Data Collection:

  • Carefully select a single, well-formed crystal with sharp edges and no visible defects.[6]

  • Mount the crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

5. Structure Solution and Refinement:

  • Process the diffraction data.

  • Solve the crystal structure using direct methods or Patterson methods.

  • Refine the structural model to obtain the final atomic coordinates and molecular geometry.

Visualization: Overall Isomer Characterization Workflow

Isomer_Characterization start Mixture of Pyrazolo[3,4-b]pyridine Isomers hplc HPLC Separation (Isolate individual isomers) start->hplc nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Preliminary Structure Elucidation hplc->nmr ms Mass Spectrometry (Molecular Weight, Fragmentation) hplc->ms xray X-ray Crystallography (If single crystals are available) hplc->xray structure_confirm Structure Confirmation nmr->structure_confirm ms->structure_confirm xray->structure_confirm final_structure Unambiguous Isomer Structure structure_confirm->final_structure

Caption: A comprehensive workflow for the separation and characterization of pyrazolo[3,4-b]pyridine isomers.

References

Application of 3-Nitro-1H-pyrazolo[3,4-b]pyridine in Organic Electronics: A Prospective Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific data on the application of 3-Nitro-1H-pyrazolo[3,4-b]pyridine in organic electronics. The following application notes and protocols are based on the potential of the parent scaffold, 1H-pyrazolo[3,4-b]pyridine, and its derivatives, which have shown promise in this field. A theoretical discussion on the potential impact of the 3-nitro functional group is also included.

Introduction to 1H-Pyrazolo[3,4-b]pyridine Derivatives in Organic Electronics

The 1H-pyrazolo[3,4-b]pyridine core is a promising building block for organic electronic materials due to its rigid, planar structure and inherent electronic properties. This heterocyclic system is a fusion of a pyrazole and a pyridine ring, which can be chemically modified at various positions to tune its photophysical and charge-transport characteristics. Derivatives of the related 1H-pyrazolo[3,4-b]quinoline system have been investigated as emissive materials in Organic Light-Emitting Diodes (OLEDs), demonstrating their potential for electroluminescence.[1] The ability to functionalize the core allows for the modulation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, a critical aspect in the design of materials for OLEDs, Organic Solar Cells (OSCs), and Organic Field-Effect Transistors (OFETs).

Potential Role of the 3-Nitro Group

The introduction of a nitro (-NO₂) group at the 3-position of the 1H-pyrazolo[3,4-b]pyridine scaffold is expected to significantly influence its electronic properties. The nitro group is a strong electron-withdrawing group, which can:

  • Lower LUMO Energy Level: This can facilitate electron injection in n-type or ambipolar organic semiconductors, potentially making the material suitable for use as an electron transport layer (ETL) or an n-type semiconductor in OFETs.

  • Increase Electron Affinity: A higher electron affinity can improve the performance of the material in electron-accepting applications.

  • Modify Photophysical Properties: The strong electronic perturbation can lead to a red-shift in the absorption and emission spectra, potentially enabling the design of emitters for different colors.

  • Enhance Intermolecular Interactions: The polar nature of the nitro group could influence the solid-state packing of the molecules, which in turn affects charge transport properties.

Application Notes

Organic Light-Emitting Diodes (OLEDs)

Derivatives of the parent 1H-pyrazolo[3,4-b]pyridine scaffold could be employed in various roles within an OLED device structure:

  • Emissive Layer (EML): By introducing suitable chromophoric substituents, these molecules could function as fluorescent or phosphorescent emitters. The nitro group, in this context, could be used to tune the emission color.

  • Host Material: For phosphorescent OLEDs (PhOLEDs), a high triplet energy is a key requirement for the host material. The rigid pyrazolopyridine core could be a good starting point for designing high-triplet-energy hosts.

  • Electron Transport Layer (ETL): The electron-deficient nature of the pyridine ring, further enhanced by the nitro group, suggests potential for use as an electron-transporting material.

Organic Solar Cells (OSCs)

In OSCs, 1H-pyrazolo[3,4-b]pyridine derivatives, particularly with the electron-withdrawing nitro group, could potentially function as:

  • Electron Acceptor (Non-Fullerene Acceptor): The lowered LUMO level and high electron affinity could make this compound derivatives suitable as non-fullerene acceptors, a class of materials that has led to significant increases in OSC power conversion efficiencies.

  • Interfacial Layer: Modified derivatives could be used as electron-selective or hole-blocking layers at the interfaces within the solar cell to improve charge extraction and reduce recombination.

Organic Field-Effect Transistors (OFETs)

The charge-transporting properties of 1H-pyrazolo[3,4-b]pyridine derivatives could be exploited in OFETs:

  • n-Channel Semiconductor: The presence of the strongly electron-withdrawing nitro group is a common strategy for designing n-type organic semiconductors. Therefore, this compound derivatives are promising candidates for n-channel OFETs.

  • Ambipolar Semiconductor: By carefully balancing the electron-donating and electron-withdrawing substituents on the core, it might be possible to achieve ambipolar charge transport, where both holes and electrons can be transported.

Quantitative Data

As of the latest literature review, no specific quantitative performance data for organic electronic devices incorporating this compound has been reported. The table below presents a hypothetical summary of parameters that would be critical to evaluate for such a material.

ApplicationKey Performance ParametersHypothetical Target Values
OLED External Quantum Efficiency (EQE)> 10%
Emission Wavelength (λem)450-650 nm
CIE Coordinates (x, y)Application dependent
OSC Power Conversion Efficiency (PCE)> 15%
Open-Circuit Voltage (Voc)> 0.8 V
Short-Circuit Current (Jsc)> 20 mA/cm²
Fill Factor (FF)> 70%
OFET Charge Carrier Mobility (μ)> 0.1 cm²/Vs
On/Off Current Ratio (Ion/Ioff)> 10⁵
Threshold Voltage (Vth)< 5 V

Experimental Protocols

The following are generalized protocols for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives and the fabrication of organic electronic devices. These protocols would need to be adapted and optimized for the specific properties of this compound.

Synthesis of 1H-Pyrazolo[3,4-b]pyridine Derivatives

A common route to the 1H-pyrazolo[3,4-b]pyridine core involves the condensation of a substituted 5-aminopyrazole with a 1,3-dicarbonyl compound.

Protocol: Synthesis of a Substituted 1H-Pyrazolo[3,4-b]pyridine

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the substituted 5-aminopyrazole (1 equivalent) and the 1,3-dicarbonyl compound (1.1 equivalents) in glacial acetic acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1H-pyrazolo[3,4-b]pyridine derivative. For organic electronics applications, further purification by sublimation or recrystallization is crucial to achieve high purity.

cluster_synthesis Synthesis Workflow Reactants 5-Aminopyrazole Derivative + 1,3-Dicarbonyl Compound Solvent Glacial Acetic Acid Reaction Reflux Solvent->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography & Sublimation/Recrystallization Workup->Purification Product High-Purity 1H-Pyrazolo[3,4-b]pyridine Derivative Purification->Product

Caption: Generalized workflow for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives.

Fabrication of a Multilayer OLED Device

This protocol describes a general procedure for the fabrication of a multilayer OLED device using thermal evaporation in a high-vacuum chamber.

Protocol: OLED Fabrication

  • Substrate Cleaning: Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.

  • Hole Injection Layer (HIL) Deposition: Deposit a thin layer (e.g., 10 nm) of a suitable HIL material (e.g., PEDOT:PSS by spin-coating or MoO₃ by thermal evaporation) onto the ITO substrate.

  • Hole Transport Layer (HTL) Deposition: Thermally evaporate a hole-transporting material (e.g., TAPC, α-NPD) onto the HIL.

  • Emissive Layer (EML) Deposition: Co-evaporate the host material and the 1H-pyrazolo[3,4-b]pyridine-based dopant from separate sources. The doping concentration is a critical parameter to optimize.

  • Electron Transport Layer (ETL) Deposition: Thermally evaporate an electron-transporting material (e.g., TPBi, Alq₃) onto the EML.

  • Electron Injection Layer (EIL) Deposition: Deposit a thin layer of an EIL material (e.g., LiF, Liq) to facilitate electron injection.

  • Cathode Deposition: Thermally evaporate a metal cathode (e.g., Al) through a shadow mask to define the active area of the device.

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox to protect it from atmospheric moisture and oxygen.

cluster_oled OLED Fabrication Workflow Substrate ITO Substrate Cleaning HIL HIL Deposition Substrate->HIL HTL HTL Deposition HIL->HTL EML EML Co-evaporation (Host + Pyrazolopyridine Dopant) HTL->EML ETL ETL Deposition EML->ETL EIL EIL Deposition ETL->EIL Cathode Cathode Deposition EIL->Cathode Encapsulation Encapsulation Cathode->Encapsulation

Caption: General workflow for the fabrication of a multilayer OLED via thermal evaporation.

Logical Relationships and Signaling Pathways

The performance of a this compound derivative in an organic electronic device would be governed by the interplay of its molecular structure and the resulting solid-state properties.

cluster_logic Structure-Property-Performance Relationship Structure Molecular Structure (this compound Core + Substituents) Electronic Electronic Properties (HOMO/LUMO Levels, Bandgap, Triplet Energy) Structure->Electronic Photophysical Photophysical Properties (Absorption, Emission, Quantum Yield) Structure->Photophysical SolidState Solid-State Properties (Morphology, Packing, Intermolecular Interactions) Structure->SolidState Device Device Performance (Efficiency, Mobility, Stability) Electronic->Device Photophysical->Device SolidState->Device

Caption: Logical relationship between molecular structure and device performance.

Conclusion and Outlook

While there is currently no direct experimental evidence for the application of this compound in organic electronics, the foundational 1H-pyrazolo[3,4-b]pyridine scaffold holds considerable promise. The strong electron-withdrawing nature of the nitro group suggests that this class of compounds could be particularly interesting as n-type semiconductors for OFETs and as electron-accepting materials in OSCs. Further research, including the synthesis of various derivatives and their comprehensive characterization in electronic devices, is necessary to validate this potential and to establish clear structure-property relationships. The protocols and conceptual frameworks provided here offer a starting point for researchers and scientists interested in exploring this intriguing class of materials for next-generation organic electronic applications.

References

The Versatility of Pyrazolo[3,4-b]pyridines as Fluorescent Probes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry and, increasingly, in the development of fluorescent probes for biological applications.[1][2] Its rigid, planar structure, combined with the potential for extensive π-conjugation and facile chemical modification, allows for the rational design of probes with tailored photophysical properties. These probes are finding applications in the detection of a variety of analytes, from metal ions to complex biological structures like amyloid plaques, and are valuable tools for bioimaging.[1][3]

This document provides detailed application notes and experimental protocols for the use of pyrazolo[3,4-b]pyridine-based fluorescent probes, intended to guide researchers in their effective utilization.

I. Overview of Applications

Pyrazolo[3,4-b]pyridine derivatives have been successfully employed as fluorescent probes for:

  • Detection of β-Amyloid Plaques: Certain pyrazolo[3,4-b]pyridines have shown selective binding to β-amyloid plaques, which are hallmarks of Alzheimer's disease, enabling their visualization in brain tissue.[1]

  • Sensing of Metal Ions: The nitrogen atoms within the heterocyclic core can act as chelating sites for metal ions. This interaction can lead to a change in the fluorescence properties of the molecule, allowing for the detection of ions such as Cu²⁺ and Hg²⁺.

  • Bioimaging: The favorable photophysical properties of some pyrazolo[3,4-b]pyridines, including large Stokes shifts and high quantum yields, make them suitable for live-cell imaging applications.[4]

  • Detection of Other Analytes: The versatile scaffold can be functionalized to create probes for a range of other analytes, such as BF₃.[3]

II. Quantitative Data Presentation

The photophysical and sensing properties of representative pyrazolo[3,4-b]pyridine-based fluorescent probes are summarized in the tables below for easy comparison.

Table 1: Photophysical Properties of Selected Pyrazolo[3,4-b]pyridine Fluorescent Probes

ProbeTarget AnalyteExcitation (λex, nm)Emission (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Solvent
PPC-O Hg²⁺42551085-H₂O/DMSO
Probe 6b Cu²⁺250450200-Ethanol/H₂O
Compound 5a β-Amyloid Plaques400560160-DMSO
Compound 5c β-Amyloid Plaques36042060-DMSO
Probe 62 BF₃3364401040.35-
Probe 62 + BF₃ BF₃3684731050.65-

Table 2: Sensing Performance of Selected Pyrazolo[3,4-b]pyridine Fluorescent Probes

ProbeTarget AnalyteLimit of Detection (LOD)Binding Constant (Kb)Response Type
PPC-S Hg²⁺--Turn-on
Probe 6b Cu²⁺26 nM-Turn-off
Probe 62 BF₃1.6 nM-Ratiometric

III. Experimental Protocols

Protocol 1: Staining of β-Amyloid Plaques in Brain Tissue

This protocol is adapted from standard procedures for staining amyloid plaques with fluorescent probes and is applicable to pyrazolo[3,4-b]pyridine derivatives that have demonstrated affinity for these structures.

Materials:

  • Formalin-fixed, paraffin-embedded or fresh-frozen brain tissue sections (5-10 µm thick) on microscope slides.

  • Pyrazolo[3,4-b]pyridine probe stock solution (e.g., 1-10 mM in DMSO).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Ethanol (100%, 95%, 70%).

  • Xylene (for paraffin-embedded sections).

  • Distilled water.

  • Antifade mounting medium.

  • (Optional) Nuclear counterstain (e.g., DAPI).

Procedure:

  • Deparaffinization and Rehydration (for paraffin-embedded sections): a. Immerse slides in two changes of xylene for 5 minutes each. b. Rehydrate the sections by immersing them in a graded series of ethanol (100%, 95%, 70%) for 3 minutes each. c. Rinse with distilled water for 2 minutes.

  • Staining: a. Prepare a staining solution by diluting the pyrazolo[3,4-b]pyridine probe stock solution in PBS or an appropriate buffer to the desired final concentration (e.g., 1-10 µM). The optimal concentration should be determined empirically. b. Cover the tissue sections with the staining solution and incubate for 15-30 minutes at room temperature in the dark.

  • Washing: a. Briefly rinse the slides with PBS to remove excess probe. b. Differentiate the staining by washing the slides in two changes of 50% ethanol for 1-2 minutes each. This step is crucial for reducing background fluorescence. c. Rinse the slides with PBS.

  • Counterstaining (Optional): a. If a nuclear counterstain is desired, incubate the slides in a DAPI solution (e.g., 300 nM in PBS) for 5 minutes. b. Rinse with PBS.

  • Mounting: a. Coverslip the slides using an antifade mounting medium. b. Allow the mounting medium to cure according to the manufacturer's instructions.

  • Imaging: a. Visualize the stained sections using a fluorescence or confocal microscope with appropriate filter sets for the specific pyrazolo[3,4-b]pyridine probe and counterstain used.

Expected Results:

β-Amyloid plaques should appear as brightly fluorescent structures against a darker background. The specific emission color will depend on the photophysical properties of the pyrazolo[3,4-b]pyridine probe used.

Protocol 2: Fluorescence Titration for Metal Ion Detection

This protocol provides a general method for quantifying the interaction between a pyrazolo[3,4-b]pyridine-based fluorescent probe and a target metal ion.

Materials:

  • Pyrazolo[3,4-b]pyridine probe stock solution (e.g., 1 mM in a suitable organic solvent like DMSO or acetonitrile).

  • Stock solution of the target metal ion (e.g., 10 mM of a salt like CuCl₂ or Hg(ClO₄)₂ in deionized water or an appropriate buffer).

  • Assay buffer (e.g., HEPES, Tris-HCl) at the desired pH.

  • Spectrofluorometer and quartz cuvettes.

Procedure:

  • Preparation of Solutions: a. Prepare a working solution of the pyrazolo[3,4-b]pyridine probe by diluting the stock solution in the assay buffer to a final concentration that gives a stable and measurable fluorescence signal (e.g., 1-10 µM). b. Prepare a series of dilutions of the metal ion stock solution in the assay buffer.

  • Fluorescence Titration: a. Place a known volume of the probe working solution (e.g., 2 mL) into a quartz cuvette. b. Record the initial fluorescence emission spectrum of the probe solution at the appropriate excitation wavelength. c. Add small aliquots of the metal ion solution to the cuvette, ensuring thorough mixing after each addition. d. After each addition, allow the solution to equilibrate for a few minutes and then record the fluorescence emission spectrum. e. Continue adding the metal ion solution until the fluorescence intensity reaches a plateau or no further significant change is observed.

  • Data Analysis: a. Plot the fluorescence intensity at the emission maximum as a function of the metal ion concentration. b. From this plot, the binding stoichiometry can often be determined using a mole-ratio plot. c. The binding constant (Kb) can be calculated by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation for a 1:1 complex.

Protocol 3: Live-Cell Imaging

This protocol outlines a general procedure for using pyrazolo[3,4-b]pyridine probes for imaging in live cells.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips suitable for microscopy.

  • Pyrazolo[3,4-b]pyridine probe stock solution (e.g., 1-10 mM in DMSO).

  • Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum.

  • Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS).

  • Fluorescence or confocal microscope equipped with a live-cell imaging chamber (to maintain temperature, CO₂, and humidity).

Procedure:

  • Cell Seeding: a. Seed the cells on the imaging substrate and allow them to adhere and grow to the desired confluency.

  • Probe Loading: a. Prepare a loading solution by diluting the pyrazolo[3,4-b]pyridine probe stock solution in cell culture medium or a suitable buffer to the desired final concentration (typically in the range of 1-10 µM). The optimal concentration and loading time should be determined empirically to maximize signal and minimize toxicity. b. Remove the culture medium from the cells and replace it with the probe loading solution. c. Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

  • Washing: a. After incubation, remove the loading solution and wash the cells two to three times with warm PBS or culture medium to remove any excess, unbound probe. b. Add fresh, warm culture medium or imaging buffer to the cells.

  • Imaging: a. Place the imaging dish on the microscope stage within the live-cell imaging chamber. b. Allow the cells to equilibrate to the chamber conditions for a few minutes. c. Acquire images using the appropriate excitation and emission filters for the specific pyrazolo[3,4-b]pyridine probe. Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.

IV. Mandatory Visualizations

experimental_workflow_amyloid_staining cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_final Final Steps start Paraffin-Embedded Tissue Section deparaffinize Deparaffinization (Xylene) start->deparaffinize rehydrate Rehydration (Ethanol Series) deparaffinize->rehydrate stain Incubate with Pyrazolo[3,4-b]pyridine Probe rehydrate->stain wash1 Rinse with PBS stain->wash1 differentiate Differentiate (50% Ethanol) wash1->differentiate wash2 Rinse with PBS differentiate->wash2 counterstain Counterstain (Optional, e.g., DAPI) wash2->counterstain mount Mount with Antifade Medium counterstain->mount image Fluorescence Microscopy mount->image

Caption: Workflow for staining β-amyloid plaques.

signaling_pathway_metal_detection cluster_observation Observable Change probe Pyrazolo[3,4-b]pyridine Probe (Fluorescent) complex Probe-Metal Complex (Quenched/Shifted Fluorescence) probe->complex Binding metal Metal Ion (e.g., Cu²⁺) metal->complex fluorescence_change Fluorescence Quenching or Spectral Shift

Caption: Mechanism of metal ion detection.

logical_relationship_live_cell_imaging cluster_cell_prep Cell Preparation cluster_labeling Probe Labeling cluster_imaging Imaging cells Culture Cells on Imaging Dish load_probe Incubate with Pyrazolo[3,4-b]pyridine Probe cells->load_probe wash_cells Wash to Remove Excess Probe load_probe->wash_cells acquire_images Live-Cell Microscopy (Controlled Environment) wash_cells->acquire_images

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Nitro-1H-pyrazolo[3,4-b]pyridine synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, categorized by the observed problem.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete Nitration: The nitration of the pyrazole or pyridine precursor may be inefficient.- Optimize Nitrating Agent: Use a stronger nitrating agent (e.g., fuming nitric acid/sulfuric acid mixture) if using milder conditions. Control the temperature carefully to prevent over-nitration or decomposition. - Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting material and the formation of the nitrated intermediate.
2. Poor Cyclization Efficiency: The final ring-closing step to form the bicyclic system is not proceeding as expected.- Choice of Base/Catalyst: The selection of the base or catalyst is crucial for the cyclization step. For syntheses starting from 2-chloro-3-nitropyridine, a base like DBU or pyrrolidine can be effective.[1] For methods involving the construction of the pyridine ring, a catalyst may be necessary.[2] - Solvent Effects: The polarity of the solvent can significantly impact the reaction rate. Experiment with different solvents (e.g., ethanol, DMF, acetic acid) to find the optimal conditions. - Temperature and Reaction Time: Some cyclization reactions require elevated temperatures and prolonged reaction times. Gradually increase the temperature and monitor the reaction for product formation.
3. Incorrect Starting Material: The precursor, such as 3-nitro-5-aminopyrazole, may not have been synthesized correctly.- Verify Precursor Structure: Confirm the identity and purity of your starting materials using NMR, IR, and mass spectrometry before proceeding with the main reaction.
Formation of Multiple Products/Side Reactions 1. Over-Nitration: The reaction conditions are too harsh, leading to the formation of dinitro or other highly nitrated byproducts.- Control Reaction Temperature: Perform the nitration at a lower temperature (e.g., 0 °C or below) and add the nitrating agent dropwise. - Stoichiometry of Nitrating Agent: Use a precise amount of the nitrating agent to favor mono-nitration.
2. Isomer Formation: Depending on the synthetic route, regioisomers of the desired product may form.- Starting Material Selection: The choice of precursors can direct the regioselectivity. For example, using a pre-functionalized pyrazole can prevent the formation of unwanted isomers. - Purification: Develop a robust purification method, such as column chromatography with a carefully selected eluent system or recrystallization from an appropriate solvent, to separate the desired isomer.
3. Reduction of Nitro Group: If using reducing agents in subsequent steps or if certain catalysts are present, the nitro group can be unintentionally reduced.- Avoid Harsh Reducing Agents: Select reaction conditions and reagents that are compatible with the nitro group. - Inert Atmosphere: If performing reactions sensitive to reduction, carry them out under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification 1. Poor Solubility: The product may have low solubility in common organic solvents, making purification by chromatography challenging.- Solvent Screening: Test a wide range of solvents and solvent mixtures to find a suitable system for recrystallization or chromatography. - Trituration: Wash the crude product with a solvent in which the impurities are soluble but the product is not.
2. Tarry Residues: The formation of polymeric or tarry byproducts can complicate the work-up and purification.- Optimize Reaction Conditions: Lowering the reaction temperature or using a milder catalyst can sometimes prevent the formation of tars. - Aqueous Work-up: A thorough aqueous work-up can help remove some polar, tarry materials before attempting chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for preparing this compound?

A1: There are two main strategies for the synthesis of this compound:

  • Route A: Pyridine Ring Formation. This approach starts with a pre-formed, nitrated pyrazole, typically 3-nitro-5-aminopyrazole. The pyridine ring is then constructed onto the pyrazole core through condensation with a suitable three-carbon synthon, such as a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound.[3]

  • Route B: Pyrazole Ring Formation. This method begins with a substituted pyridine, such as 2-chloro-3-nitropyridine. The pyrazole ring is then formed by reacting it with a hydrazine derivative, followed by cyclization.[1]

Q2: How can I improve the yield of the nitration step?

A2: To improve the yield of nitration, consider the following:

  • Choice of Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a common and effective nitrating agent. For more sensitive substrates, milder reagents like acetyl nitrate can be used.

  • Temperature Control: Maintain a low temperature (typically 0-10 °C) during the addition of the nitrating agent to minimize side reactions.

  • Reaction Time: Monitor the reaction progress by TLC to determine the optimal reaction time and avoid over-nitration or decomposition.

Q3: What are some common side reactions to be aware of during the synthesis?

A3: Common side reactions include the formation of regioisomers, over-nitration leading to dinitro compounds, and potential reduction of the nitro group under certain conditions. Careful control of reaction parameters and purification are key to minimizing these byproducts.

Q4: What is the best way to purify the final product?

A4: Purification of this compound can often be achieved through column chromatography on silica gel using a gradient of ethyl acetate in hexane or dichloromethane. Recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water can also be an effective method for obtaining a highly pure product.

Experimental Protocols

Protocol 1: Synthesis of 3-Nitro-5-aminopyrazole (Precursor for Route A)

This protocol is based on general methods for the synthesis of aminopyrazoles.[4][5]

  • Nitration of Pyrazole: To a stirred solution of pyrazole in concentrated sulfuric acid at 0 °C, slowly add a cooled mixture of concentrated nitric acid and sulfuric acid.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the 3-nitropyrazole.

  • Filter the solid, wash with cold water, and dry.

  • Amination: The 3-nitropyrazole can then be converted to 3-nitro-5-aminopyrazole through a multi-step sequence involving reduction of a different functional group on the ring followed by diazotization and substitution, or by starting with a pre-functionalized pyrazole precursor.

Protocol 2: Synthesis of Pyrazolo[4,3-b]pyridines from 2-Chloro-3-nitropyridine (Illustrative of Route B)

This protocol is adapted from a method for the synthesis of related pyrazolo[4,3-b]pyridines.[1]

  • Reaction Setup: In a round-bottom flask, dissolve 2-chloro-3-nitropyridine in a suitable solvent such as ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate to the solution at room temperature.

  • Cyclization: Add a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired pyrazolopyridine.

Data Presentation

The following table summarizes reported yields for the synthesis of various substituted pyrazolo[4,3-b]pyridines, which can serve as a benchmark for what might be achievable for this compound under optimized conditions.

Starting Material (Pyridine) Reagents Product Yield (%) Reference
2-chloro-3-nitropyridineArenediazonium tosylate, ethyl 2-chloroacetoacetate, pyrrolidine, DBUEthyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates65-88[1]

Visualizations

Experimental Workflows

experimental_workflow_A cluster_0 Route A: Pyridine Ring Formation Start_A 3-Nitro-5-aminopyrazole Step1_A Condensation/ Cyclization Start_A->Step1_A Reagent_A 1,3-Dicarbonyl Compound Reagent_A->Step1_A Product_A This compound Step1_A->Product_A

Caption: Synthetic strategy starting from a nitrated pyrazole precursor.

experimental_workflow_B cluster_1 Route B: Pyrazole Ring Formation Start_B 2-Chloro-3-nitropyridine Step1_B Nucleophilic Substitution Start_B->Step1_B Reagent_B Hydrazine Derivative Reagent_B->Step1_B Intermediate_B Hydrazinyl-nitropyridine Step1_B->Intermediate_B Step2_B Intramolecular Cyclization Intermediate_B->Step2_B Product_B This compound Step2_B->Product_B

Caption: Synthetic strategy starting from a nitrated pyridine precursor.

References

Technical Support Center: Nitration of 1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the nitration of 1H-pyrazolo[3,4-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the nitration of 1H-pyrazolo[3,4-b]pyridine?

The primary product expected from the electrophilic nitration of 1H-pyrazolo[3,4-b]pyridine is 4-nitro-1H-pyrazolo[3,4-b]pyridine . The pyridine ring is an electron-deficient system, which generally directs electrophilic substitution to the C-5 position (meta to the ring nitrogen). However, the fusion of the pyrazole ring modifies the electron distribution, making the C-4 position the most favorable site for nitration.

Q2: What are the common side reactions observed during the nitration of 1H-pyrazolo[3,4-b]pyridine?

Common side reactions include:

  • Formation of Regioisomers: Besides the desired 4-nitro isomer, other positional isomers such as 5-nitro- and 6-nitro-1H-pyrazolo[3,4-b]pyridine can be formed. The distribution of these isomers is highly dependent on the reaction conditions.

  • Dinitration: Under harsh reaction conditions (e.g., high temperatures, high concentrations of nitric and sulfuric acid), the formation of dinitro-pyrazolo[3,4-b]pyridine derivatives is possible.

  • N-Nitration: Although less common for the ring nitrogen in this fused system under strong acidic conditions, the formation of N-nitro compounds is a theoretical possibility, particularly at the pyrazole nitrogen.

  • Degradation: The harsh, acidic, and oxidative conditions of nitration can lead to the degradation of the starting material and products, resulting in lower yields and the formation of tar-like substances.

Q3: How can I minimize the formation of side products?

To minimize side reactions, it is crucial to carefully control the reaction conditions:

  • Temperature: Maintain a low temperature (typically 0-5 °C) throughout the addition of the nitrating agent and the initial phase of the reaction.

  • Nitrating Agent: Use a well-defined nitrating mixture, such as a carefully prepared mixture of concentrated nitric acid and sulfuric acid. The ratio of these acids can influence the outcome.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or LC-MS to avoid prolonged reaction times that can lead to over-nitration or degradation.

  • Stoichiometry: Use a controlled amount of the nitrating agent to reduce the likelihood of dinitration.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low yield of the desired 4-nitro product 1. Incomplete reaction. 2. Degradation of starting material or product. 3. Formation of multiple side products.1. Increase the reaction time slightly and monitor by TLC. 2. Ensure the temperature is strictly controlled at 0-5 °C. Use a freshly prepared nitrating mixture. 3. Optimize the ratio of nitric acid to sulfuric acid. Consider a milder nitrating agent if degradation is severe.
Formation of a mixture of regioisomers (e.g., 4-nitro, 5-nitro, and 6-nitro) Reaction conditions are not optimal for regioselectivity.Carefully control the temperature. Lower temperatures generally favor the formation of the thermodynamically more stable product. Vary the acid composition; for example, using fuming sulfuric acid might alter the regioselectivity.
Presence of dinitrated products 1. Excess of nitrating agent. 2. High reaction temperature. 3. Prolonged reaction time.1. Use a stoichiometric amount or a slight excess of the nitrating agent. 2. Maintain a low reaction temperature (0-5 °C). 3. Monitor the reaction closely and quench it as soon as the starting material is consumed.
Isolation of a dark, tarry substance Degradation of the starting material or products due to overly harsh conditions.Use a lower reaction temperature. Add the nitrating agent more slowly to better dissipate the heat of reaction. Ensure efficient stirring.
Difficulty in separating the nitro-isomers The isomers have very similar physical properties (e.g., polarity, solubility).Employ high-performance column chromatography with a suitable stationary phase and eluent system. Step-gradient or gradient elution may be necessary. Recrystallization from different solvent systems could also be attempted to selectively crystallize one isomer.

Experimental Protocols

Protocol 1: Standard Nitration of 1H-pyrazolo[3,4-b]pyridine with Mixed Acid

This protocol aims to synthesize 4-nitro-1H-pyrazolo[3,4-b]pyridine.

Materials:

  • 1H-pyrazolo[3,4-b]pyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1.0 g of 1H-pyrazolo[3,4-b]pyridine in 10 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-water bath.

  • Slowly add a pre-cooled nitrating mixture (5 mL of concentrated sulfuric acid and 2.5 mL of concentrated nitric acid) dropwise to the solution of the substrate, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to separate the desired 4-nitro isomer from other side products.

Visualizations

Reaction_Pathway cluster_main Main Reaction cluster_side Side Reactions A 1H-pyrazolo[3,4-b]pyridine B 4-nitro-1H-pyrazolo[3,4-b]pyridine (Desired Product) A->B HNO3, H2SO4 0-5 °C C 5-nitro-1H-pyrazolo[3,4-b]pyridine A->C Non-selective conditions D 6-nitro-1H-pyrazolo[3,4-b]pyridine A->D Non-selective conditions F Degradation Products A->F High temperature E Dinitro products B->E Harsh conditions (Excess HNO3, high temp.)

Caption: Main and side reaction pathways in the nitration of 1H-pyrazolo[3,4-b]pyridine.

Troubleshooting_Workflow Start Experiment Start: Nitration of 1H-pyrazolo[3,4-b]pyridine Analysis Analyze Crude Product (TLC, LC-MS, NMR) Start->Analysis Problem Identify Problem Analysis->Problem LowYield Low Yield Problem->LowYield Low conversion or degradation Isomers Mixture of Isomers Problem->Isomers Multiple spots on TLC Dinitration Dinitration Products Problem->Dinitration Higher MW peaks in MS Degradation Degradation/Tar Problem->Degradation Dark, tarry residue OptimizeTemp Optimize Temperature (Maintain 0-5 °C) LowYield->OptimizeTemp OptimizeTime Optimize Reaction Time (Monitor closely) LowYield->OptimizeTime Isomers->OptimizeTemp Dinitration->OptimizeTemp OptimizeReagents Optimize Reagent Ratio (Control HNO3 amount) Dinitration->OptimizeReagents Degradation->OptimizeTemp Purification Purify Product (Column Chromatography) OptimizeTemp->Purification OptimizeReagents->Purification OptimizeTime->Purification

Caption: A workflow for troubleshooting common issues in the nitration of 1H-pyrazolo[3,4-b]pyridine.

Logical_Relationships Condition Reaction Condition Temperature Temperature Condition->Temperature ReagentRatio [HNO3]/[H2SO4] Ratio Condition->ReagentRatio ReactionTime Reaction Time Condition->ReactionTime Yield Yield of 4-Nitro Product Temperature->Yield Low temp increases yield Regioselectivity Regioselectivity Temperature->Regioselectivity Low temp improves selectivity DinitrationLevel Dinitration Temperature->DinitrationLevel High temp increases dinitration DegradationLevel Degradation Temperature->DegradationLevel High temp increases degradation ReagentRatio->DinitrationLevel High [HNO3] increases dinitration ReactionTime->DinitrationLevel Long time increases dinitration ReactionTime->DegradationLevel Long time increases degradation Outcome Reaction Outcome Yield->Outcome Regioselectivity->Outcome DinitrationLevel->Outcome DegradationLevel->Outcome

Caption: Logical relationships between reaction conditions and outcomes in the nitration of 1H-pyrazolo[3,4-b]pyridine.

Technical Support Center: Overcoming Poor Solubility of 3-Nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of 3-Nitro-1H-pyrazolo[3,4-b]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor aqueous solubility of this compound?

A1: The poor aqueous solubility of this compound is likely attributed to its molecular structure. The presence of the nitro group (-NO2) significantly increases the lipophilicity and crystal lattice energy of the molecule, making it less favorable to interact with water molecules. The planar aromatic nature of the pyrazolopyridine ring system also contributes to strong intermolecular stacking in the solid state, which requires substantial energy to disrupt for dissolution.

Q2: What is the first step I should take to improve the solubility of this compound?

A2: The initial and often most effective step is to assess the pH-dependent solubility of the compound.[1][2] The pyrazolo[3,4-b]pyridine scaffold contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the aqueous buffer. This ionization can significantly increase the compound's interaction with water and improve its solubility. It is recommended to perform a simple solubility test across a range of pH values (e.g., pH 2, 4, 6, 7.4, 8, 10) to identify a pH where solubility is maximized.

Q3: Can co-solvents be used to dissolve this compound?

A3: Yes, co-solvents are a common and effective method to increase the solubility of poorly soluble compounds.[2][3] Water-miscible organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), ethanol, and polyethylene glycols (PEGs) can be added to the aqueous buffer to reduce the polarity of the solvent system and enhance the dissolution of lipophilic compounds. However, it is crucial to consider the potential toxicity and impact of the co-solvent on downstream experiments, such as in vitro assays.[2]

Q4: Are surfactants a viable option for solubilizing this compound?

A4: Surfactants can be very effective in solubilizing poorly water-soluble compounds like this compound by forming micelles that encapsulate the hydrophobic molecule.[2][3] Common non-ionic surfactants used in research include Tween® 80 and Pluronic® F68. It is important to work above the critical micelle concentration (CMC) of the surfactant to ensure micelle formation and effective solubilization.

Q5: How can cyclodextrins improve the solubility of my compound?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[2][4] They can form inclusion complexes with poorly soluble molecules, like this compound, effectively shielding the hydrophobic parts of the molecule from water and increasing its apparent solubility.[2][4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[2]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound precipitates out of solution after initial dissolution with a co-solvent. The concentration of the co-solvent may be too low in the final aqueous buffer, leading to supersaturation and precipitation.Increase the final concentration of the co-solvent in the buffer. Alternatively, prepare a more concentrated stock solution in the pure co-solvent and use a smaller volume for dilution. Consider using a combination of co-solvents and other solubilizing agents.
The pH of the buffer changes after adding the compound. The compound itself may be acidic or basic, altering the pH of a weakly buffered solution.Use a buffer with a higher buffering capacity. Re-adjust the pH of the final solution after the compound has been added.
Solubility is still poor even after trying a single solubilization method. The compound may have very low intrinsic solubility that cannot be overcome by a single approach.A combination of methods is often more effective. For example, you could try adjusting the pH of a buffer that also contains a co-solvent or a surfactant. This synergistic approach can often lead to significantly higher solubility.[2]
The solubilizing agent is interfering with my biological assay. Some co-solvents (e.g., high concentrations of DMSO) and surfactants can be cytotoxic or interfere with enzyme activity.It is crucial to run appropriate vehicle controls in your experiments to assess the impact of the solubilizing agents alone. If interference is observed, you may need to screen for alternative, more biocompatible solubilizers or reduce the final concentration of the current agent.

Quantitative Data Summary

The following table presents hypothetical solubility data for this compound to illustrate the effects of different solubilization strategies. Note: This data is for illustrative purposes only and may not reflect actual experimental results.

Solubilization Method Conditions Hypothetical Solubility (µg/mL)
Aqueous Buffer pH 7.4 Phosphate Buffered Saline (PBS)< 1
pH Adjustment pH 2.0 Glycine-HCl Buffer15
pH 10.0 Carbonate-Bicarbonate Buffer5
Co-solvents 5% DMSO in PBS pH 7.450
10% Ethanol in PBS pH 7.430
10% PEG 400 in PBS pH 7.445
Surfactants 1% Tween® 80 in PBS pH 7.480
1% Pluronic® F68 in PBS pH 7.465
Cyclodextrins 2% HP-β-CD in PBS pH 7.4120
Combination 5% DMSO in pH 2.0 Glycine-HCl Buffer150

Experimental Protocols

Protocol 1: pH-Dependent Solubility Assessment
  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., glycine-HCl for pH 2-3, acetate for pH 4-5, phosphate for pH 6-8, carbonate-bicarbonate for pH 9-10).

  • Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Protocol 2: Co-solvent Solubility Enhancement
  • Prepare stock solutions of various water-miscible organic co-solvents (e.g., DMSO, ethanol, PEG 400).

  • Prepare a series of aqueous buffers containing different final concentrations of the co-solvent (e.g., 1%, 2%, 5%, 10% v/v).

  • Add an excess amount of this compound to each co-solvent/buffer mixture.

  • Follow steps 3-6 from the pH-Dependent Solubility Assessment protocol to determine the solubility in each condition.

Visualizations

experimental_workflow cluster_start Start: Poorly Soluble Compound cluster_step1 Step 1: Initial Assessment cluster_step2 Step 2: Primary Solubilization Strategies cluster_step3 Step 3: Optimization & Combination cluster_end Goal: Solubilized Compound start This compound ph_sol pH-Dependent Solubility Test start->ph_sol cosolvent Co-solvents (DMSO, Ethanol) ph_sol->cosolvent If pH adjustment is insufficient surfactant Surfactants (Tween 80, Pluronic F68) ph_sol->surfactant If pH adjustment is insufficient cyclodextrin Cyclodextrins (HP-β-CD) ph_sol->cyclodextrin If pH adjustment is insufficient end Aqueous Solution for In Vitro Experiments ph_sol->end If sufficient combination Combination Approach (e.g., pH + Co-solvent) cosolvent->combination cosolvent->end If sufficient surfactant->combination surfactant->end If sufficient cyclodextrin->combination cyclodextrin->end If sufficient combination->end

Caption: Experimental workflow for solubilizing this compound.

troubleshooting_logic action action issue issue start Compound Precipitates? q_cosolvent Using a Co-solvent? start->q_cosolvent Yes q_ph pH Shift Observed? start->q_ph No a_increase_cosolvent Increase co-solvent % or use combination q_cosolvent->a_increase_cosolvent Yes a_combination Try a combination of methods q_cosolvent->a_combination No q_interference Assay Interference? q_ph->q_interference No a_buffer_capacity Increase buffer capacity or re-adjust pH q_ph->a_buffer_capacity Yes a_vehicle_control Run vehicle controls & screen alternatives q_interference->a_vehicle_control Yes

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling on the Pyrazolo[3,4-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions on the pyrazolo[3,4-b]pyridine scaffold.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in palladium-catalyzed cross-coupling reactions with pyrazolo[3,4-b]pyridines?

A1: The primary challenges stem from the inherent properties of the pyrazolo[3,4-b]pyridine scaffold, which is a nitrogen-containing heterocycle. These challenges include:

  • Catalyst Inhibition/Poisoning: The Lewis basic nitrogen atoms in the pyridine and pyrazole rings can coordinate to the palladium catalyst, leading to its deactivation and resulting in low or no product yield.[1]

  • Poor Solubility: The planar and often rigid nature of the pyrazolo[3,4-b]pyridine core can lead to poor solubility in common organic solvents, which can hinder reaction kinetics.[1]

  • Side Reactions: Common side reactions include protodeboronation of boronic acids in Suzuki couplings, homocoupling of coupling partners, and hydrodehalogenation of the starting halide.

Q2: How can I minimize catalyst poisoning when working with the pyrazolo[3,4-b]pyridine scaffold?

A2: To mitigate catalyst poisoning, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands can sterically shield the palladium center and promote the desired catalytic cycle over catalyst deactivation.[1][2]

  • Use of Pre-catalysts: Utilizing well-defined palladium pre-catalysts can ensure the efficient generation of the active Pd(0) species and can be less susceptible to inhibition.

  • Slow Addition: In some cases, slow addition of the pyrazolo[3,4-b]pyridine substrate can help to maintain a low concentration of the potentially inhibiting species in the reaction mixture.[1]

Q3: Which palladium-catalyzed cross-coupling reactions are most commonly and successfully applied to the pyrazolo[3,4-b]pyridine scaffold?

A3: Several palladium-catalyzed cross-coupling reactions have been successfully employed for the functionalization of the pyrazolo[3,4-b]pyridine core. These include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or vinyl boronic acids/esters.[3][4]

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with a wide range of amines.

  • Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.[3][5]

  • Heck Coupling: For the formation of C-C bonds with alkenes.[3]

Troubleshooting Guides

Suzuki-Miyaura Coupling Troubleshooting
Problem Potential Cause Suggested Solution
Low or No Yield Catalyst Inhibition: Pyridine/pyrazole nitrogen coordinating to Pd.Use bulky, electron-rich ligands (e.g., Buchwald ligands like XPhos, SPhos). Consider using a more robust pre-catalyst.[2]
Inactive Catalyst: Pd(0) species not generated or has decomposed.Use a fresh catalyst. Ensure rigorous degassing of solvents and reagents to prevent oxidation.
Poor Substrate Reactivity: Aryl chlorides are less reactive than bromides or iodides.For aryl chlorides, use more active catalyst systems (e.g., those with Buchwald ligands) and potentially higher temperatures.[2]
Protodeboronation: Cleavage of the C-B bond of the boronic acid.Use anhydrous solvents. Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which can be more stable. Use milder bases like K₃PO₄ or Cs₂CO₃.[2]
Significant Homocoupling of Boronic Acid Presence of Oxygen: Oxygen promotes the homocoupling of boronic acids.Rigorously degas all solvents and the reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas).
Inefficient Catalysis: Slow cross-coupling allows for competing homocoupling.Optimize the catalyst system (ligand, palladium source) to increase the rate of the desired cross-coupling reaction.
Incomplete Conversion Insufficient Reaction Time or Temperature. Monitor the reaction by TLC or LC-MS and extend the reaction time if necessary. Gradually increase the temperature, but be mindful of potential catalyst decomposition at very high temperatures.[6]
Poor Solubility of Reagents. Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF).[1]
Buchwald-Hartwig Amination Troubleshooting
Problem Potential Cause Suggested Solution
Low or No Yield Catalyst Inhibition: Strong coordination of the amine or the pyrazolo[3,4-b]pyridine nitrogen to the palladium center.Use sterically hindered, electron-rich biaryl phosphine ligands. The choice of ligand is often crucial and may require screening.[7][8]
Incorrect Base: The choice of base is critical and substrate-dependent.Screen different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). Stronger bases are often required, but weaker bases may be necessary for base-sensitive substrates.
Side Reaction: β-Hydride elimination from the palladium-amido intermediate.The use of bulky ligands can disfavor this side reaction.[8]
Decomposition of Starting Material or Product Harsh Reaction Conditions: High temperatures or a very strong base can lead to degradation.Attempt the reaction at a lower temperature. Screen for a milder base that still promotes the reaction.

Quantitative Data Summary

The optimal reaction conditions are highly substrate-dependent. The following tables provide a summary of conditions that have been successfully applied to the pyrazolo[3,4-b]pyridine scaffold and related nitrogen-containing heterocycles to guide optimization.

Table 1: Suzuki-Miyaura Coupling Conditions for Halogenated Pyrazolo[3,4-b]pyridines

Halide Boronic Acid/Ester Palladium Catalyst Ligand Base Solvent Temp (°C) Yield (%) Reference
3-Iodo-pyrazolo[3,4-b]pyridinePhenylboronic acidPdCl₂(PPh₃)₂PPh₃K₂CO₃Dioxane/H₂O (5:1)90Good[3]
6-Chloro-3-iodo-1-(PMB)-pyrazolo[3,4-b]pyridineArylboronic acidPd(OAc)₂dppfCs₂CO₃Dioxane60-100-[9]
4-Iodo-1-methyl-pyrazoleArylboronic acidPd(PPh₃)₄PPh₃Cs₂CO₃DME/H₂O90 (MW)-[10]
3-BromopyridineArylboronic acidPd(PPh₃)₄PPh₃Na₂CO₃Toluene/Ethanol/H₂OReflux-[6]

Table 2: Sonogashira Coupling Conditions for Halogenated Pyridines

Halide Alkyne Palladium Catalyst Ligand Copper Source Base Solvent Temp (°C) Yield (%) Reference
2-Amino-3-bromopyridinesTerminal AlkynesPd(CF₃COO)₂PPh₃CuIEt₃NDMF10072-96[5]
Iodo-pyrazolo[3,4-b]pyridine derivativeTerminal AlkynePdCl₂(PPh₃)₂PPh₃CuITEADioxane9075[3]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried reaction vessel, add the halogenated pyrazolo[3,4-b]pyridine (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%) and ligand, if separate.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[3]

General Procedure for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask under an argon atmosphere, add the halogenated pyrazolo[3,4-b]pyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 5 mol%), and the copper(I) iodide co-catalyst (5 mol%).

  • Solvent and Reagent Addition: Add the degassed solvent (e.g., dioxane) and a base (e.g., triethylamine). Then, add the terminal alkyne (1.2 equiv.).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Work-up: After completion, cool the reaction, add water, and extract with an organic solvent.

  • Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.[3]

Visualizations

Troubleshooting_Suzuki_Coupling start Low or No Yield in Suzuki Coupling check_catalyst Is the catalyst system appropriate? start->check_catalyst check_conditions Are the reaction conditions optimal? start->check_conditions check_reagents Are the reagents of high quality? start->check_reagents solution_catalyst Use bulky, electron-rich ligands (e.g., XPhos, SPhos). Consider a more active pre-catalyst. check_catalyst->solution_catalyst No solution_conditions Increase temperature. Screen different bases (K₃PO₄, Cs₂CO₃). Ensure rigorous degassing. check_conditions->solution_conditions No solution_reagents Use anhydrous solvents. Use fresh boronic acid or switch to a more stable derivative (pinacol ester, trifluoroborate). check_reagents->solution_reagents No

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Buchwald_Hartwig_Factors center Buchwald-Hartwig Amination on Pyrazolo[3,4-b]pyridine ligand Ligand Selection (Bulky, Electron-Rich) center->ligand base Base Choice (NaOtBu, K₃PO₄, Cs₂CO₃) center->base solvent Solvent (Toluene, Dioxane, THF) center->solvent temperature Temperature (Often elevated, but substrate dependent) center->temperature substrate Substrate Reactivity (Halide leaving group ability) center->substrate

Caption: Key factors influencing Buchwald-Hartwig amination success.

References

Technical Support Center: Synthesis and Separation of Pyrazolo[3,4-b]pyridine Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the separation of regioisomers during the synthesis of pyrazolo[3,4-b]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of regioisomer formation in pyrazolo[3,4-b]pyridine synthesis?

A1: The formation of regioisomers in pyrazolo[3,4-b]pyridine synthesis predominantly occurs when using unsymmetrical starting materials. The two most common scenarios are:

  • Unsymmetrical 1,3-dicarbonyl compounds: When a substituted hydrazine reacts with a 1,3-dicarbonyl compound where the two carbonyl groups are not equivalent, the initial condensation can occur at either carbonyl group, leading to two different regioisomers. The ratio of the products is influenced by the relative electrophilicity of the two carbonyl groups.[1]

  • N-substitution on the pyrazole ring: When constructing the pyridine ring onto a pre-existing pyrazole, if the pyrazole nitrogen atoms are unsubstituted, subsequent reactions like N-alkylation can lead to substitution at either the N1 or N2 position of the pyrazolo[3,4-b]pyridine core, resulting in a mixture of isomers.[1]

Q2: How can I identify the different regioisomers?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for identifying and distinguishing between pyrazolo[3,4-b]pyridine regioisomers. Advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly powerful. These techniques can establish through-space and through-bond correlations, respectively, which allow for unambiguous assignment of the substituent positions on the heterocyclic core.

Q3: Can I control the regioselectivity of the synthesis to favor one isomer?

A3: Yes, to a certain extent. The regioselectivity can be influenced by several factors:

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can impact the ratio of regioisomers formed. For instance, solvent-free microwave-assisted synthesis may favor the formation of one regioisomer, while a traditional solvent-mediated approach at a different temperature might yield the other.[2]

  • Electronic and Steric Effects: The electronic properties of the substituents on the starting materials can direct the reaction towards a specific isomer. Highly electrophilic carbonyl groups are more likely to react first.[1]

  • Choice of Reagents: Utilizing symmetrical starting materials whenever possible is the most straightforward way to avoid the formation of regioisomers altogether.

Troubleshooting Guides

Issue 1: My TLC shows two or more spots with very similar Rf values, making separation by column chromatography difficult.

Possible Cause: The regioisomers have very similar polarities.

Solutions:

  • Optimize Column Chromatography Conditions:

    • Stationary Phase: If using standard silica gel, consider switching to a different stationary phase such as alumina (acidic, neutral, or basic) or a bonded phase like diol or cyano.

    • Mobile Phase: Systematically screen a variety of solvent systems with different polarities and selectivities. Start with a binary system (e.g., hexane/ethyl acetate) and gradually add a third solvent (e.g., dichloromethane, methanol, or a small amount of acetic acid or triethylamine to modify the silica surface).

    • Gradient Elution: Employ a shallow gradient, where the concentration of the more polar solvent is increased very slowly over a large volume. This can often resolve closely eluting compounds.

    • Column Dimensions: Use a longer and narrower column to increase the number of theoretical plates and improve resolution.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale separations, preparative TLC can be an effective, albeit laborious, method. The bands corresponding to the different isomers can be scraped off the plate and the compounds extracted.

Issue 2: The regioisomers are co-eluting from the column.

Possible Cause: The chosen chromatographic conditions are insufficient to resolve the isomers.

Solutions:

  • Re-evaluate Solvent System: Perform a thorough TLC analysis with a wide range of solvent systems to find one that provides baseline separation, even if the difference in Rf is small.

  • Change Chromatography Mode: If normal-phase chromatography is failing, consider switching to reversed-phase chromatography (e.g., with a C18 column) using a polar mobile phase like water/acetonitrile or water/methanol with a buffer.

  • Derivatization: If a suitable functional group is present (e.g., a primary or secondary amine, a hydroxyl group), consider a temporary derivatization to alter the polarity of one isomer more than the other, making separation easier. After separation, the derivatizing group can be removed.

Issue 3: The regioisomers are co-crystallizing.

Possible Cause: The isomers have similar crystal packing properties.

Solutions:

  • Fractional Crystallization: This technique relies on small differences in the solubility of the isomers in a particular solvent.

    • Solvent Screening: Systematically screen a variety of solvents to find one in which the isomers have slightly different solubilities at a given temperature.

    • Procedure: Dissolve the mixture in a minimum amount of hot solvent and allow it to cool slowly. The less soluble isomer should crystallize out first. The process may need to be repeated several times to achieve high purity.

  • Derivatization to Form Salts: If the pyrazolo[3,4-b]pyridine core or a substituent contains a basic nitrogen, you can try forming salts with various acids (e.g., HCl, HBr, oxalic acid, tartaric acid). The resulting diastereomeric salts may have significantly different solubilities, allowing for separation by crystallization. The free base can then be regenerated.

Data Presentation

Table 1: Influence of Reaction Conditions on Regioisomer Ratios in a Representative Pyrazolo[3,4-b]pyridine Synthesis

EntryStarting Materials (Unsymmetrical Diketone)SolventTemperature (°C)CatalystRegioisomer Ratio (A:B)Reference
11-phenyl-1,3-butanedioneEthanolRefluxAcetic Acid60:40Fictional Example
21-phenyl-1,3-butanedioneToluene110p-TsOH75:25Fictional Example
31-phenyl-1,3-butanedioneDMF150None55:45Fictional Example
41-(4-methoxyphenyl)-1,3-butanedioneEthanolRefluxAcetic Acid80:20Fictional Example
51-(4-nitrophenyl)-1,3-butanedioneEthanolRefluxAcetic Acid30:70Fictional Example

Note: The data in this table are illustrative examples to demonstrate how reaction conditions can influence isomer ratios. Actual ratios will be specific to the substrates and conditions used.

Experimental Protocols

Protocol 1: General Procedure for Separation of Regioisomers by Column Chromatography
  • TLC Analysis: Develop a TLC method that shows separation between the two regioisomers. A good starting point for many pyrazolo[3,4-b]pyridine derivatives is a mixture of hexane and ethyl acetate.

  • Column Packing: Dry pack a glass column with silica gel (230-400 mesh). The amount of silica should be 50-100 times the weight of the crude product mixture.

  • Sample Loading: Dissolve the crude mixture in a minimum amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel, dry it, and then carefully add it to the top of the column.

  • Elution: Start with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding the more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.

  • Fraction Collection: Collect small fractions and monitor them by TLC to identify the fractions containing the pure isomers.

  • Solvent Removal: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Separation by Fractional Crystallization
  • Solvent Selection: In small test tubes, test the solubility of the regioisomeric mixture in various solvents at room temperature and upon heating. An ideal solvent will dissolve the mixture when hot but will result in the precipitation of one isomer upon slow cooling.

  • Dissolution: In a flask, dissolve the mixture in the minimum amount of the chosen hot solvent to form a saturated solution.

  • Cooling: Allow the flask to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, the flask can be placed in an insulated container.

  • Isolation: Collect the first crop of crystals by filtration. These crystals will be enriched in the less soluble isomer.

  • Analysis: Analyze the purity of the crystals and the mother liquor by TLC or NMR.

  • Recrystallization: The process can be repeated with the collected crystals to improve their purity. The mother liquor can be concentrated to yield subsequent crops of crystals, which will be enriched in the more soluble isomer.

Visualizations

Diagram 1: Synthetic Pathway Leading to Regioisomers

G cluster_start Starting Materials cluster_products Products Unsymmetrical\n1,3-Diketone Unsymmetrical 1,3-Diketone Reaction Reaction Unsymmetrical\n1,3-Diketone->Reaction Substituted\nHydrazine Substituted Hydrazine Substituted\nHydrazine->Reaction Regioisomer A Regioisomer A Reaction->Regioisomer A Pathway 1 Regioisomer B Regioisomer B Reaction->Regioisomer B Pathway 2

Caption: Formation of two regioisomers from unsymmetrical starting materials.

Diagram 2: Troubleshooting Workflow for Separating Regioisomers

G start Mixture of Regioisomers tlc TLC Analysis start->tlc separation Separation? tlc->separation column Optimize Column Chromatography separation->column No end Pure Isomers separation->end Yes column->separation crystallization Attempt Fractional Crystallization column->crystallization crystallization->separation derivatization Consider Derivatization crystallization->derivatization derivatization->column

Caption: A logical workflow for troubleshooting the separation of regioisomers.

References

Technical Support Center: Troubleshooting Low Cell Permeability of Pyrazolo[3,4-b]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the cell permeability of pyrazolo[3,4-b]pyridine inhibitors. The information is presented in a question-and-answer format, supplemented with data tables, detailed experimental protocols, and visualizations to facilitate understanding and experimental design.

Frequently Asked Questions (FAQs)

Q1: My pyrazolo[3,4-b]pyridine inhibitor is potent in biochemical assays but shows significantly lower activity in cell-based assays. What are the likely causes?

A1: A significant drop in potency between biochemical and cell-based assays often points to issues with cell permeability. Several factors can contribute to this discrepancy:

  • Poor Passive Diffusion: The physicochemical properties of your compound may hinder its ability to cross the cell membrane. Key properties influencing passive diffusion include:

    • High Polar Surface Area (PSA): A high PSA (generally >140 Ų) can limit membrane permeability.

    • High Molecular Weight (MW): Large molecules (typically >500 Da) often exhibit reduced permeability.

    • Low Lipophilicity (LogP): A low octanol-water partition coefficient (LogP) can indicate poor partitioning into the lipid bilayer of the cell membrane.

    • High Number of Hydrogen Bond Donors and Acceptors: A high number of these groups can increase the energy barrier for membrane translocation.

  • Active Efflux: The inhibitor may be a substrate for efflux pumps, such as P-glycoprotein (P-gp), which actively transport the compound out of the cell, preventing it from reaching its intracellular target.

  • Low Solubility: Poor aqueous solubility can lead to low effective concentrations of the compound in the cell culture medium, resulting in reduced cellular uptake.

  • Compound Instability: The inhibitor may be unstable in the cell culture medium or rapidly metabolized by the cells.

Q2: How can I experimentally assess the cell permeability of my pyrazolo[3,4-b]pyridine inhibitor?

A2: Several in vitro assays can be employed to determine the cell permeability of your compound:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It is a useful initial screen for membrane permeability.

  • Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier that mimics the human intestinal epithelium. It provides a more physiologically relevant measure of permeability and can also indicate the potential for active transport (efflux).

  • Madin-Darby Canine Kidney (MDCK) Cell Assay: Similar to the Caco-2 assay, this model is often used to assess permeability and can be engineered to overexpress specific transporters like P-gp to study efflux.

Q3: My inhibitor is a suspected substrate for an efflux pump. How can I confirm this and what can I do?

A3: To confirm if your inhibitor is an efflux pump substrate, you can perform a bidirectional Caco-2 or MDCK assay. A significantly higher permeability in the basolateral-to-apical direction compared to the apical-to-basolateral direction (an efflux ratio >2) is indicative of active efflux.

To address this issue, you can:

  • Co-administer an Efflux Pump Inhibitor: Perform your cell-based assays in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp). A significant increase in the potency of your compound in the presence of the inhibitor would confirm its role as a substrate.

  • Structural Modification: Modify the structure of your inhibitor to reduce its recognition by efflux pumps. This can involve masking hydrogen bond donors or altering the overall charge distribution.

Q4: What structural modifications can I make to my pyrazolo[3,4-b]pyridine scaffold to improve cell permeability?

A4: Improving cell permeability often involves optimizing the physicochemical properties of the molecule. Consider the following strategies:

  • Reduce Polar Surface Area (PSA): Strategically replace polar groups with non-polar ones. For instance, replacing a carboxylic acid with an ester or an amide can reduce PSA.

  • Decrease Hydrogen Bonding Capacity: Reduce the number of hydrogen bond donors and acceptors. This can be achieved by N-methylation of amines or amides, or by replacing hydroxyl groups.

  • Increase Lipophilicity (LogP): Introduce lipophilic groups, such as alkyl or aryl moieties, to enhance partitioning into the cell membrane. However, be mindful that excessive lipophilicity can lead to poor solubility and off-target effects.

  • Introduce Intramolecular Hydrogen Bonds: Designing the molecule to form an intramolecular hydrogen bond can mask polar groups, effectively reducing the PSA and improving permeability.

  • Reduce Molecular Weight: If possible, simplify the structure to reduce its overall size.

Q5: How can I confirm that my inhibitor is engaging with its intracellular target in a cellular context?

A5: The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in intact cells. This method is based on the principle that a ligand binding to its target protein stabilizes the protein, leading to an increase in its thermal stability. By heating cell lysates or intact cells treated with your inhibitor to various temperatures and then quantifying the amount of soluble target protein remaining, you can determine if your compound is binding to its intended target within the cell.

Data Presentation: Structure-Permeability Relationship of Pyrazolo[3,4-b]pyridine Analogs

The following table presents a hypothetical series of pyrazolo[3,4-b]pyridine analogs with systematic modifications to illustrate the impact of physicochemical properties on predicted cell permeability.

CompoundR1R2MWcLogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsPredicted Permeability
1 (Parent) H-COOH350.32.595.725Low
2 H-COOCH3364.33.086.515Medium
3 CH3-COOH364.33.095.715Low-Medium
4 CH3-COOCH3378.43.586.505High
5 H-CONH2349.32.0101.824Low
6 H-CN330.32.875.914Medium

Note: MW (Molecular Weight), cLogP (calculated LogP), and TPSA (Topological Polar Surface Area) are key physicochemical properties influencing cell permeability. The predicted permeability is a qualitative assessment based on these properties.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

Objective: To assess the passive permeability of a compound across an artificial lipid membrane.

Materials:

  • PAMPA plate (e.g., 96-well format with a filter membrane)

  • Phospholipid solution (e.g., 2% lecithin in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • High and low permeability control compounds

  • Plate reader for UV-Vis absorbance or LC-MS for quantification

Procedure:

  • Prepare the PAMPA Plate: Coat the filter membrane of each well in the donor plate with 5 µL of the phospholipid solution and allow the solvent to evaporate.

  • Prepare Acceptor Wells: Add 300 µL of PBS to each well of the acceptor plate.

  • Prepare Donor Solutions: Dilute the test compounds and controls to a final concentration (e.g., 100 µM) in PBS. The final DMSO concentration should be <1%.

  • Assemble the PAMPA Sandwich: Add 200 µL of the donor solutions to the wells of the coated donor plate. Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the donor wells is in contact with the buffer in the acceptor wells.

  • Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours).

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • Calculate Apparent Permeability (Papp): The apparent permeability coefficient (Papp) is calculated using the following formula:

    Papp (cm/s) = [-ln(1 - CA/Cequilibrium)] * VA / (Area * Time)

    Where:

    • CA is the concentration of the compound in the acceptor well.

    • Cequilibrium is the concentration at equilibrium, calculated from the initial donor concentration and the volumes of the donor and acceptor compartments.

    • VA is the volume of the acceptor well.

    • Area is the surface area of the membrane.

    • Time is the incubation time in seconds.

Caco-2 Permeability Assay Protocol

Objective: To determine the permeability and potential for active transport of a compound across a Caco-2 cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compound and controls

  • LC-MS/MS for quantification

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at an appropriate density. Culture the cells for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity.

  • Prepare for Transport Study: Wash the cell monolayers with pre-warmed HBSS.

  • Apical to Basolateral (A-B) Transport:

    • Add the test compound solution (in HBSS) to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral chamber and replace with fresh HBSS.

  • Basolateral to Apical (B-A) Transport:

    • Add the test compound solution to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

    • Incubate and sample from the apical chamber as described above.

  • Sample Analysis: Analyze the concentration of the compound in the collected samples by LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp value for both A-B and B-A directions.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B-A) / Papp (A-B). An efflux ratio >2 suggests the compound is a substrate for an efflux transporter.

Cellular Thermal Shift Assay (CETSA) Protocol

Objective: To confirm target engagement of an inhibitor in a cellular environment.

Materials:

  • Cell line expressing the target protein

  • Cell culture medium

  • Test inhibitor and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS) with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Lysis buffer

  • Western blotting or ELISA reagents

Procedure:

  • Cell Treatment: Treat cultured cells with the test inhibitor or vehicle control at various concentrations and incubate for a specific time to allow for cell entry and target binding.

  • Heating:

    • Harvest the cells and resuspend them in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes or a PCR plate.

    • Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Quantification of Soluble Target Protein: Carefully collect the supernatant (containing the soluble proteins) and quantify the amount of the target protein using a suitable method, such as:

    • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific to the target protein.

    • ELISA: Use a specific antibody pair to capture and detect the target protein.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and therefore, target engagement.

Visualizations: Signaling Pathways and Experimental Workflows

Troubleshooting Workflow for Low Cellular Activity

Caption: A logical workflow for troubleshooting low cellular activity of pyrazolo[3,4-b]pyridine inhibitors.

FGFR Signaling Pathway

FGFR_Signaling cluster_membrane Cell Membrane FGF FGF Ligand FGFR FGFR FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response PIP2 PIP2 PLCg->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC PKC->Cell_Response AKT AKT PI3K->AKT AKT->Cell_Response

Caption: Simplified representation of the FGFR signaling pathway.

ALK Signaling Pathway

ALK_Signaling cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway cluster_jak JAK/STAT Pathway cluster_membrane Cell Membrane ALK_Ligand ALK Ligand (or fusion protein) ALK ALK Receptor ALK_Ligand->ALK Activates PI3K PI3K ALK->PI3K GRB2 GRB2 ALK->GRB2 JAK JAK ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Gene Transcription, Cell Proliferation, Survival mTOR->Cell_Response SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response STAT3 STAT3 JAK->STAT3 STAT3->Cell_Response

Caption: Overview of the major signaling pathways activated by ALK.

CDK Signaling in Cell Cycle Progression

CDK_Signaling G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 CyclinA_CDK2 Cyclin A CDK2 S->CyclinA_CDK2 M M Phase (Mitosis) G2->M G2/M Transition CyclinB_CDK1 Cyclin B CDK1 G2->CyclinB_CDK1 CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinD_CDK46->Rb Active E2F E2F Rb->E2F Inhibits Rb->E2F Released CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 Promotes Transcription CyclinE_CDK2->S CyclinA_CDK2->G2 CyclinB_CDK1->M

Caption: Role of Cyclin-CDK complexes in cell cycle progression.

Technical Support Center: Navigating Stability Challenges of Nitroaromatic Heterocyclic Compounds in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitroaromatic heterocyclic compounds. This guide is designed to provide you with in-depth troubleshooting advice and answers to frequently asked questions regarding the inherent stability issues of this important class of molecules. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the integrity and reproducibility of your experimental data.

Nitroaromatic heterocyclic compounds are prevalent in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2] However, the very features that confer their bioactivity—namely the strongly electron-withdrawing nitro group—also render them susceptible to a variety of stability issues that can confound assay results and lead to misinterpretation of data.[1][3] This guide will address these challenges head-on, providing you with the expertise to anticipate, identify, and mitigate these problems.

Troubleshooting Guide: A Problem-Oriented Approach

This section is structured to help you diagnose and solve specific problems you may be encountering in your assays.

Issue 1: Inconsistent IC50 Values or Loss of Compound Activity Over Time

You've run your assay multiple times, but the potency of your nitroaromatic compound seems to fluctuate, or it appears to lose activity upon storage in assay buffer.

Probable Causes:
  • Reductive Metabolism: The nitro group is highly susceptible to enzymatic or chemical reduction, a process central to the bioactivation and toxicity of many nitroaromatic drugs.[1][4] This reduction can occur in cell-based assays through the action of nitroreductases or other flavoenzymes, or even in biochemical assays in the presence of certain buffer components (e.g., high concentrations of thiols like DTT).[5][6] The reduction proceeds through highly reactive nitroso and hydroxylamine intermediates, which can be unstable and may not possess the same activity as the parent compound.[7][8]

  • Photodegradation: Many aromatic systems are photosensitive, and nitroaromatics are no exception. Exposure to ambient light, especially UV wavelengths from laboratory lighting or plate readers, can induce photochemical degradation.[7]

  • Hydrolytic Instability: Depending on the specific heterocyclic scaffold and other functional groups present, your compound may be susceptible to hydrolysis in aqueous assay buffers, particularly at non-neutral pH.

Solutions & Protocols:
  • Assess Compound Stability in Assay Buffer: Before extensive biological testing, perform a simple stability study.

    • Protocol:

      • Prepare a solution of your compound in the final assay buffer at the highest concentration you plan to test.

      • Incubate the solution under the exact assay conditions (time, temperature, lighting, plate type).

      • At various time points (e.g., 0, 1, 2, 4, 24 hours), take an aliquot and analyze the concentration of the parent compound using a suitable analytical method like HPLC-UV or LC-MS.[9][10][11]

      • A decrease in the parent compound's peak area over time indicates instability.

  • Control for Reductive Instability:

    • For Cell-Based Assays: Be aware that the intracellular environment is reducing. The presence of nitroreductases in your cell line can lead to metabolic inactivation (or activation). This is an inherent property of the system you are studying.

    • For Biochemical Assays: If your buffer contains reducing agents like DTT or TCEP, evaluate if they are necessary. If they are, consider lowering their concentration. You can test for DTT-dependent instability by running the stability protocol mentioned above with and without the reducing agent.

  • Minimize Light Exposure:

    • Work with amber-colored tubes and plates.

    • Minimize the exposure of your compound stock solutions and assay plates to ambient light.

    • Use plate readers with filtered light sources if possible.

Issue 2: High Hit Rate or Apparent Non-Specific Activity in High-Throughput Screening (HTS)

Your nitroaromatic compound is showing up as a hit in multiple, unrelated assays, or your screen has an unusually high hit rate for this structural class. This is a classic sign of assay interference.

Probable Causes:
  • Redox Cycling and Reactive Oxygen Species (ROS) Generation: The bioreduction of a nitroaromatic compound can be a one-electron process, leading to a nitro anion radical.[1][4] This radical can react with molecular oxygen to regenerate the parent nitroaromatic compound, while producing a superoxide anion. This futile cycle, known as redox cycling, generates ROS (like superoxide and hydrogen peroxide), which can non-specifically oxidize and damage proteins and other assay components, leading to false-positive signals.[1][12]

  • Covalent Modification of Proteins: The highly electrophilic intermediates formed during nitro group reduction (nitroso and hydroxylamine species) can act as "masked electrophiles."[13] These intermediates can covalently modify nucleophilic residues on proteins, particularly cysteine thiols, leading to irreversible enzyme inhibition or disruption of protein function.[13][14][15] This is a common mechanism for Pan-Assay Interference Compounds (PAINS).[14]

  • Fluorescence Interference: Many heterocyclic compounds are fluorescent. If your assay uses a fluorescence-based readout, your compound's intrinsic fluorescence can interfere with the signal. Alternatively, the nitro group, being a strong electron-withdrawing group, can act as a fluorescence quencher, leading to false positives in assays where a decrease in fluorescence is the readout.[16][17][18]

  • Compound Aggregation: At higher concentrations, some organic molecules form aggregates that can sequester and non-specifically inhibit enzymes.[19]

Solutions & Protocols:
  • The "PAINS" Filter and Medicinal Chemistry Consultation:

    • Utilize computational filters to flag compounds with substructures known to be associated with assay interference (PAINS).[12] Many nitroaromatic heterocycles fall into these categories.

    • Consult with an experienced medicinal chemist to evaluate the chemical tractability of your hit. They can often spot functionalities prone to reactivity.

  • Counter-Screening for Assay Interference:

    • Redox Activity/H₂O₂ Production Assay: A straightforward way to check for redox cycling is to measure the production of hydrogen peroxide.

      • Protocol (Horseradish Peroxidase-Phenol Red Assay):

        • In a clear 96-well plate, add your compound to a buffer containing horseradish peroxidase (HRP) and phenol red.

        • Incubate under your assay conditions.

        • Compounds that produce H₂O₂ will cause HRP to oxidize phenol red, resulting in a color change that can be measured spectrophotometrically (around 610 nm).[12][19]

        • Include a positive control (e.g., β-lapachone) and a vehicle control.

    • Thiol Reactivity Assay: To assess the potential for covalent modification, test your compound's reactivity with a simple thiol.

      • Protocol:

        • Incubate your compound with a thiol-containing molecule like glutathione or N-acetylcysteine in buffer.

        • Monitor the disappearance of the parent compound and the appearance of any adducts over time by LC-MS.

        • A rapid loss of the parent compound in the presence of the thiol is a red flag for reactivity.

    • Detergent and Enzyme Concentration Checks for Aggregation:

      • Re-run your inhibition assay in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). A significant decrease in potency often indicates aggregation-based inhibition.[19]

      • Vary the enzyme concentration in your assay. True inhibitors should have an IC50 that is independent of enzyme concentration, while non-specific inhibitors often show a dependence.

    • Orthogonal Assays: Validate your hits using a secondary assay that employs a different detection technology.[20] For example, if your primary screen was fluorescence-based, use a label-free method like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for confirmation.

Frequently Asked Questions (FAQs)

Q1: What are the best practices for storing and handling nitroaromatic heterocyclic compounds?

A1: Due to their potential for instability, proper storage and handling are critical.

ParameterRecommendationRationale
Storage (Solid) Store at -20°C or -80°C in a desiccator.Minimizes thermal and hydrolytic degradation.
Storage (Solution) Prepare fresh solutions for each experiment. If storage is necessary, store as high-concentration stocks in an appropriate anhydrous solvent (e.g., DMSO) at -80°C in small aliquots.Avoids repeated freeze-thaw cycles and minimizes solvent-mediated degradation. DMSO is generally a good choice, but always check compound solubility and stability.
Solvent Choice Use anhydrous, high-purity solvents (e.g., DMSO, DMF). Avoid protic solvents like methanol or ethanol for long-term storage.Protic solvents can participate in degradation reactions. Water is a key reactant in hydrolysis.
Handling Weigh and prepare solutions under subdued light. Use amber vials for storage.Protects against light-induced degradation.[7]

Q2: My nitroaromatic compound is a known drug, but it's still showing signs of assay interference. Why?

A2: Many successful drugs, including several nitroaromatic compounds, have mechanisms of action that involve bio-reduction and the generation of reactive species.[1][4] For example, the antibacterial activity of metronidazole is dependent on the reductive activation of its nitro group within anaerobic bacteria. The key is selective toxicity. In your in vitro assay, which may lack the specific biological context of the drug's target organism or tissue, these reactive properties can manifest as non-specific effects. It is crucial to differentiate between the intended biological activity and off-target assay artifacts.

Q3: How can I distinguish between true inhibition and non-specific reactivity?

A3: This is a central challenge in drug discovery. A multi-pronged approach is necessary:

  • Structure-Activity Relationship (SAR): Synthesize and test analogues of your compound. If small structural changes that shouldn't affect the overall physicochemical properties lead to a complete loss of activity, it's more likely to be a specific interaction. Covalent modifiers often have a "flatter" SAR.

  • Reversibility: Test for reversibility of inhibition. A true, non-covalent inhibitor's effect should be diminished upon dilution (e.g., via a "jump-dilution" experiment). Covalent inhibitors will show time-dependent inhibition and their effect will not be reversible by simple dilution.

  • Biophysical Confirmation: Use techniques like SPR, ITC, or thermal shift assays to confirm direct, physical binding of the compound to the target protein. These methods are less prone to interference from redox cycling or fluorescence.

  • Counter-Screening: As detailed in the troubleshooting guide, systematically rule out common interference mechanisms.

Q4: Can I use computational tools to predict the stability of my compounds?

A4: Yes, computational tools can be a valuable guide. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict properties like toxicity, which is often linked to metabolic instability.[21] Quantum chemistry calculations can be used to estimate the reduction potential of the nitro group, which correlates with its ease of bioreduction.[1] However, these are predictive tools and should always be followed up with experimental validation as described in this guide.

Visualizing the Challenges: Workflows and Pathways

To better illustrate the concepts discussed, the following diagrams outline the key decision-making processes and chemical transformations involved.

Experimental Workflow for Hit Triage

This workflow provides a systematic approach to validating a hit from a primary screen.

HitTriageWorkflow PrimaryHit Primary HTS Hit CheckPAINS Computational Check (PAINS, Reactivity Flags) PrimaryHit->CheckPAINS DoseResponse Confirm Dose-Response & Determine IC50 CheckPAINS->DoseResponse OrthoAssay Orthogonal Assay (Different Technology) Stability Compound Stability Assay (LC-MS in buffer) OrthoAssay->Stability Discard Discard/ Deprioritize OrthoAssay->Discard Inactive DoseResponse->OrthoAssay DoseResponse->Discard No clean curve Interference Interference Counter-Screens Stability->Interference Stability->Discard Unstable Redox Redox Cycling/ H₂O₂ Assay Interference->Redox Is it a redox cycler? Thiol Thiol Reactivity Assay Interference->Thiol Is it thiol-reactive? Aggregation Aggregation Assay (Detergent Test) Interference->Aggregation Is it an aggregator? Biophysical Biophysical Confirmation (e.g., SPR, Thermal Shift) Interference->Biophysical Passes all screens Redox->Discard Thiol->Discard Aggregation->Discard ValidatedHit Validated Hit Biophysical->ValidatedHit Biophysical->Discard No direct binding

Caption: A decision tree for triaging hits containing nitroaromatic heterocyclic moieties.

The Two Fates of a Nitroaromatic Compound: Bio-reduction Pathways

This diagram illustrates the critical reduction pathways that lead to both therapeutic effects and potential toxicity/instability.

NitroReduction cluster_one_electron One-Electron Pathway (Redox Cycling) cluster_two_electron Two-Electron Pathway (Bioactivation) Nitro Ar-NO₂ (Parent Compound) Radical Ar-NO₂⁻˙ (Nitro Anion Radical) Nitro->Radical 1e⁻ reduction (e.g., P450 reductase) Radical->Nitro Oxidation O2 O₂ Radical->O2 Superoxide O₂⁻˙ (Superoxide) O2->Superoxide Electron Transfer Nitro2 Ar-NO₂ (Parent Compound) Nitroso Ar-NO (Nitroso Intermediate) Nitro2->Nitroso 2e⁻ reduction (Nitroreductase) Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine 2e⁻ reduction Covalent Covalent Adducts (Protein Modification) Nitroso->Covalent Amine Ar-NH₂ (Final Amine) Hydroxylamine->Amine 2e⁻ reduction Hydroxylamine->Covalent

Caption: Competing one- and two-electron reduction pathways for nitroaromatic compounds.

References

Technical Support Center: Mitigating Off-Target Effects of Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-b]pyridine kinase inhibitors. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to help you anticipate, identify, and mitigate off-target effects during your experiments. The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of pharmacological activities, including its use as a core for numerous kinase inhibitors.[1][2][3] However, ensuring the specificity of these inhibitors is paramount for obtaining reliable experimental data and developing safe and effective therapeutics.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during your research, providing causal explanations and step-by-step protocols to resolve them.

Issue 1: Your pyrazolo[3,4-b]pyridine inhibitor demonstrates potent activity in a cell-based assay, but the phenotype is inconsistent with the known function of the intended target kinase.

Causality: This is a classic indicator of off-target effects. The observed phenotype may be the result of the inhibitor interacting with one or more unintended kinases or other proteins, leading to the modulation of different signaling pathways.[4] The conserved nature of the ATP-binding pocket across the human kinome makes it challenging to design completely selective inhibitors.[4]

Troubleshooting Protocol:

  • Confirm On-Target Engagement in Cells:

    • Method: Perform a Cellular Thermal Shift Assay (CETSA) or a NanoBRET Target Engagement Assay.

    • Rationale: These assays verify that your inhibitor is binding to its intended target in a cellular context. A lack of target engagement, despite a cellular phenotype, strongly suggests off-target activity.

  • Orthogonal Target Validation:

    • Method: Use a genetic approach, such as siRNA or CRISPR/Cas9, to knock down the intended target kinase.

    • Rationale: If the phenotype observed with your inhibitor is not replicated by the genetic knockdown of the target, it provides strong evidence that the effect is off-target.

  • Kinome-Wide Selectivity Profiling:

    • Method: Submit your compound to a commercial kinase profiling service to screen it against a broad panel of kinases (e.g., >400 kinases).

    • Rationale: This will provide a comprehensive overview of your inhibitor's selectivity and identify potential off-target kinases.[5][6]

  • Dose-Response Analysis:

    • Method: Perform a dose-response curve for both the on-target and any identified off-target kinases.

    • Rationale: This will help determine if there is a therapeutic window where you can achieve on-target inhibition without significantly engaging off-targets.

Issue 2: You observe significant cytotoxicity at concentrations required for effective inhibition of your target kinase.

Causality: The observed cytotoxicity could be an on-target effect (i.e., the target kinase is essential for cell survival) or it could be due to the inhibition of off-target kinases that are critical for cellular viability. It is also possible that the cytotoxicity is unrelated to kinase inhibition and is due to other chemical properties of the compound.

Troubleshooting Protocol:

  • Compare with Structurally Different Inhibitors:

    • Method: Test other known inhibitors of the same target that have a different chemical scaffold.

    • Rationale: If other selective inhibitors for the same target do not induce the same level of cytotoxicity, it is more likely that your compound's toxicity is due to off-target effects.

  • Rescue Experiment with a Resistant Mutant:

    • Method: Introduce a mutant version of your target kinase that is resistant to your inhibitor into the cells.

    • Rationale: If the expression of the resistant mutant rescues the cells from the inhibitor's cytotoxic effects, it confirms that the toxicity is, at least in part, an on-target effect.

  • Investigate Apoptosis and Cell Cycle Arrest:

    • Method: Perform assays to measure markers of apoptosis (e.g., caspase-3/7 activation, PARP cleavage) and cell cycle progression (e.g., flow cytometry with propidium iodide staining).

    • Rationale: Understanding the mechanism of cell death can provide clues about the pathways being affected, which can then be cross-referenced with the kinome profiling data to identify potential off-target culprits. For example, some pyrazolo[3,4-b]pyridine derivatives have been shown to induce G2/M cell cycle arrest.[7]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the off-target effects of pyrazolo[3,4-b]pyridine kinase inhibitors.

Q1: What are the most common off-target kinases for pyrazolo[3,4-b]pyridine inhibitors?

A1: The off-target profile of a pyrazolo[3,4-b]pyridine inhibitor is highly dependent on its specific chemical substitutions. However, due to the structural similarities in the ATP-binding pocket, common off-targets can include kinases from the same family as the intended target. For example, inhibitors designed to target a specific tyrosine kinase may also show activity against other tyrosine kinases like SRC, ABL, and VEGFRs.[8][9] Comprehensive kinome screening is the most reliable way to determine the specific off-target profile of your compound.[5][6]

Q2: How can I rationally design more selective pyrazolo[3,4-b]pyridine inhibitors?

A2: Improving inhibitor selectivity is a key challenge in drug discovery. Here are some strategies:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the pyrazolo[3,4-b]pyridine core to understand how these changes affect on-target potency and off-target activity.[7][10][11]

  • Exploit Unique Binding Pockets: Design modifications that interact with less conserved regions of the ATP-binding site or allosteric sites.

  • Computational Modeling: Utilize computational approaches like molecular docking and quantitative structure-activity relationship (QSAR) modeling to predict potential off-target interactions and guide the design of more selective compounds.[12][13][14] These methods can help in identifying key structural features that contribute to off-target binding.[12]

Q3: What computational tools can I use to predict the off-target profile of my inhibitor?

A3: Several computational tools and approaches can provide insights into the potential off-targets of your kinase inhibitor:

  • Binding Site Signature (BSS) Approach: This method uses the 3D structure of a kinase-inhibitor complex to predict the inhibitor's selectivity profile against the human kinome with high accuracy.[12]

  • Chemical Similarity-Based Methods: Tools like the Similarity Ensemble Approach (SEA) compare the chemical structure of your inhibitor to a database of compounds with known biological activities to predict potential targets.[14]

  • Machine Learning Models: These models are trained on large datasets of kinase-inhibitor interactions and can predict the likelihood of your compound binding to various kinases.[13][14]

It is important to remember that these are predictive tools, and any identified potential off-targets should be validated experimentally.

Part 3: Data Presentation & Experimental Protocols

Table 1: Example Kinase Selectivity Profile of a Hypothetical Pyrazolo[3,4-b]pyridine Inhibitor (Compound X)
Kinase TargetIC50 (nM)% Inhibition at 1 µM
On-Target Kinase A 10 98%
Off-Target Kinase B25085%
Off-Target Kinase C80055%
Off-Target Kinase D>10,000<10%
Off-Target Kinase E>10,000<10%

This table illustrates how to present kinase selectivity data. A highly selective inhibitor will have a significantly lower IC50 for the on-target kinase compared to off-target kinases.

Experimental Protocol: Kinase Inhibition Assay (Radiometric Filter Binding Assay)

This protocol provides a general framework for assessing the inhibitory activity of your pyrazolo[3,4-b]pyridine compound against a specific kinase.

  • Preparation of Reagents:

    • Prepare a stock solution of your pyrazolo[3,4-b]pyridine inhibitor in 100% DMSO.

    • Prepare a serial dilution of the inhibitor in the kinase reaction buffer.

    • Prepare a reaction mixture containing the target kinase and its specific substrate in the kinase reaction buffer.

  • Assay Procedure:

    • In a 96-well plate, add the kinase/substrate mixture to each well.

    • Add the diluted inhibitor to the appropriate wells. Include a DMSO-only control (vehicle control).

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time.

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate.

    • Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Part 4: Visualizations

Diagram 1: General Workflow for Investigating Off-Target Effects

G A Unexpected Phenotype or Cytotoxicity Observed B Confirm On-Target Engagement (e.g., CETSA, NanoBRET) A->B C Orthogonal Target Validation (siRNA, CRISPR) A->C D Kinome-Wide Selectivity Profiling A->D E Dose-Response Analysis of On- and Off-Targets D->E F SAR & Computational Modeling for Improved Selectivity E->F High Off-Target Activity G Synthesize and Test New Analogs F->G G->D

Caption: A workflow for systematically investigating and addressing off-target effects.

Diagram 2: Signaling Pathway Perturbation by an Off-Target Effect

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway A Inhibitor B Target Kinase A->B Inhibition D Off-Target Kinase A->D Unintended Inhibition C Downstream Effector 1 B->C Phosphorylation E Downstream Effector 2 D->E Phosphorylation F Unexpected Phenotype E->F

Caption: An illustration of how an inhibitor can affect both on-target and off-target pathways.

References

Technical Support Center: Synthesis of 3-Nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 3-Nitro-1H-pyrazolo[3,4-b]pyridine, particularly during scale-up operations.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for the 1H-pyrazolo[3,4-b]pyridine scaffold?

A1: There are two main retrosynthetic approaches for constructing the 1H-pyrazolo[3,4-b]pyridine core. The first involves the formation of a pyridine ring onto a pre-existing pyrazole ring. The second strategy is the formation of a pyrazole ring onto a pre-existing pyridine ring.[1] The choice of route often depends on the availability of starting materials and the desired substitution pattern.

Q2: What are the main challenges in the synthesis of pyrazolo[3,4-b]pyridines?

A2: Common challenges include controlling regioselectivity when using unsymmetrical precursors, which can lead to the formation of isomeric byproducts.[1] Achieving high yields and purity can also be difficult, sometimes requiring harsh reaction conditions.

Q3: What specific challenges are associated with the nitration of 1H-pyrazolo[3,4-b]pyridine?

A3: Nitration reactions are typically highly exothermic and require careful temperature control to prevent runaway reactions and the formation of over-nitrated byproducts. The pyridine ring is generally deactivated towards electrophilic aromatic substitution, which may necessitate the use of strong nitrating agents and elevated temperatures. This, in turn, can lead to the formation of undesired isomers and impurities.

Troubleshooting Guide

Problem 1: Low yield of this compound.

Possible Cause Troubleshooting Suggestion
Incomplete nitration- Increase reaction time and monitor progress by TLC or LC-MS.- Gradually increase the reaction temperature in small increments, while carefully monitoring for exotherms.- Use a stronger nitrating agent (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid).
Degradation of starting material or product- Lower the reaction temperature and ensure efficient cooling, especially during the addition of the nitrating agent.- Reduce the reaction time if product degradation is observed over extended periods.
Suboptimal reaction conditions- Screen different solvent systems.- Vary the stoichiometry of the nitrating agent.
Loss during workup and purification- Optimize the extraction and crystallization procedures.- Consider chromatographic purification if simple crystallization is insufficient.

Problem 2: Formation of multiple isomers.

Possible Cause Troubleshooting Suggestion
Lack of regioselectivity in the nitration step- Modify the reaction temperature; lower temperatures often favor the formation of a single isomer.- Explore different nitrating agents that may offer better regioselectivity.
Isomerization during the reaction- Analyze the reaction mixture at different time points to determine if isomerization is occurring. If so, adjusting the reaction time and temperature may be necessary.

Problem 3: Difficulty in purifying the final product.

Possible Cause Troubleshooting Suggestion
Presence of closely-related impurities- Employ recrystallization from various solvent systems to find optimal conditions for purification.- Use column chromatography with a suitable stationary and mobile phase for separation.
Oily or non-crystalline product- Attempt to form a salt of the product to induce crystallization.- Use a co-solvent system for recrystallization.

Experimental Protocols

Two plausible synthetic routes for the preparation of this compound are outlined below.

Route 1: Nitration of 1H-Pyrazolo[3,4-b]pyridine

This route involves the direct nitration of the pre-formed 1H-pyrazolo[3,4-b]pyridine core.

Route 1: Nitration of 1H-Pyrazolo[3,4-b]pyridine start 1H-Pyrazolo[3,4-b]pyridine reagents HNO3 / H2SO4 start->reagents Nitration product This compound reagents->product

Caption: Synthetic workflow for the nitration of 1H-pyrazolo[3,4-b]pyridine.

Detailed Methodology:

  • Preparation of Nitrating Mixture: In a flask equipped with a dropping funnel and a thermometer, and cooled in an ice-salt bath, slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Maintain the temperature below 10 °C.

  • Nitration Reaction: Dissolve 1H-pyrazolo[3,4-b]pyridine in concentrated sulfuric acid and cool the mixture to 0-5 °C. Add the pre-cooled nitrating mixture dropwise, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by TLC.

  • Workup: Carefully pour the reaction mixture onto crushed ice. Neutralize the resulting solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.

Table 1: Reaction Conditions for Nitration of 1H-Pyrazolo[3,4-b]pyridine

ParameterCondition
Starting Material 1H-Pyrazolo[3,4-b]pyridine
Nitrating Agent Fuming HNO₃ / Conc. H₂SO₄ (1:4 v/v)
Reaction Temperature 0-10 °C during addition, then room temperature
Reaction Time 2-4 hours
Workup Quenching on ice, neutralization
Purification Recrystallization from ethanol
Expected Yield 60-75%

Route 2: Cyclization of a Nitropyrazole Precursor

This approach involves constructing the pyridine ring onto a 3-nitropyrazole derivative.

Route 2: Cyclization of a Nitropyrazole Precursor start 3-Amino-4-nitropyrazole reagents Malonaldehyde diacetal / Acid start->reagents intermediate Intermediate reagents->intermediate cyclization Cyclization intermediate->cyclization product This compound cyclization->product

Caption: Synthetic workflow starting from a nitropyrazole precursor.

Detailed Methodology:

  • Condensation: React 3-amino-4-nitropyrazole with a suitable three-carbon electrophile, such as malonaldehyde bis(dimethyl acetal), in the presence of an acid catalyst (e.g., hydrochloric acid) in a suitable solvent like ethanol.

  • Cyclization: Heat the reaction mixture to reflux to effect cyclization to the pyrazolo[3,4-b]pyridine ring system. Monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture and neutralize it. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic extracts, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Table 2: Reaction Conditions for Cyclization Route

ParameterCondition
Starting Material 3-Amino-4-nitropyrazole
Reagent Malonaldehyde bis(dimethyl acetal)
Catalyst Hydrochloric acid
Solvent Ethanol
Reaction Temperature Reflux
Reaction Time 6-8 hours
Workup Neutralization, extraction
Purification Column chromatography or recrystallization
Expected Yield 50-65%

Troubleshooting Logic Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues during the scale-up of this compound synthesis.

Troubleshooting Logic start Low Yield or Purity Issue check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Significant Side Products? incomplete->side_products No optimize_conditions Optimize Reaction Conditions (Time, Temp, Stoichiometry) incomplete->optimize_conditions Yes change_reagents Consider Alternative Reagents side_products->change_reagents Yes purification_issue Purification Difficulty? side_products->purification_issue No success Problem Resolved optimize_conditions->success change_reagents->success optimize_purification Optimize Purification Method (Recrystallization, Chromatography) purification_issue->optimize_purification Yes purification_issue->success No optimize_purification->success

References

Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting complex NMR spectra of substituted pyrazolo[3,4-b]pyridines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Signal Overlap in the Aromatic Region

Question: My ¹H NMR spectrum of a polysubstituted pyrazolo[3,4-b]pyridine shows a cluster of overlapping signals in the aromatic region (typically 7.0-9.0 ppm), making it impossible to determine coupling patterns and assign specific protons. What can I do?

Answer: Signal overlap in the aromatic region of substituted pyrazolo[3,4-b]pyridines is a common challenge due to the similar electronic environments of the ring protons.[1] Here are several strategies to resolve this issue:

  • Optimize Experimental Conditions:

    • Higher Magnetic Field: If accessible, re-running the sample on a higher field NMR spectrometer (e.g., 600 MHz or higher) will increase chemical shift dispersion, potentially resolving the overlapping signals.[1]

    • Solvent Change: Changing the NMR solvent can induce differential shifts in the proton resonances. Solvents like benzene-d₆, acetone-d₆, or methanol-d₄ can alter the chemical shifts of the pyridine protons compared to the more common chloroform-d or DMSO-d₆, sometimes enough to resolve overlapping multiplets.[1]

  • Utilize 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): A COSY experiment will reveal which protons are spin-coupled to each other. This is invaluable for tracing out the connectivity of the protons around the pyrazolo[3,4-b]pyridine ring, even if their 1D signals are overlapped. Cross-peaks in the COSY spectrum indicate coupled protons.[1]

    • TOCSY (Total Correlation Spectroscopy): If you have an isolated spin system, a TOCSY experiment can reveal all the protons belonging to that system, even if they are not directly coupled.[1]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, which can help in assigning proton resonances based on the carbon chemical shifts.

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is extremely useful for assigning quaternary carbons and piecing together the molecular skeleton.[2]

  • Advanced 1D NMR Experiments:

    • 1D Selective NOE (Nuclear Overhauser Effect): By irradiating a specific proton (e.g., a substituent's proton), you can observe through-space correlations to nearby protons on the ring, aiding in their assignment.

Issue 2: Differentiating N-1 and N-2 Regioisomers

Question: I have synthesized a substituted pyrazolo[3,4-b]pyridine, but I am unsure whether the substituent is on the N-1 or N-2 position of the pyrazole ring. How can NMR spectroscopy help me distinguish between the two regioisomers?

Answer: Differentiating between N-1 and N-2 substituted pyrazolo[3,4-b]pyridine derivatives can be challenging as their ¹H NMR spectra can be very similar.[3][4] However, ¹³C NMR spectroscopy and 2D NMR techniques are powerful tools for this purpose.[5]

  • ¹³C NMR Chemical Shifts: The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the position of the substituent. Systematic differences in substituent chemical shift influences can aid in structural assignments.[6][7]

  • 2D NMR (HMBC): An HMBC experiment is particularly useful. Look for long-range correlations between the protons of the substituent and the carbons of the pyrazolo[3,4-b]pyridine core. For an N-1 substituted isomer, you would expect to see correlations from the substituent's protons to specific carbons in the pyridine ring, which would be different from the correlations observed for an N-2 substituted isomer.

Issue 3: Presence of Tautomers

Question: My NMR spectrum shows more signals than expected for my pyrazolo[3,4-b]pyridine derivative, suggesting the presence of multiple species in solution. Could this be due to tautomerism?

Answer: Yes, pyrazolo[3,4-b]pyridines that are unsubstituted on the pyrazole nitrogen can exist in two tautomeric forms: the 1H- and 2H-isomers.[3][4] While calculations have shown that the 1H-tautomer is generally more stable, the presence of both tautomers in solution is possible and can lead to a more complex NMR spectrum.[3][4] Additionally, if your compound has hydroxyl substituents at the C4 or C6 positions, you may observe tautomerism with the corresponding pyridone forms, which are often more stable.[4]

  • Variable Temperature (VT) NMR: Acquiring NMR spectra at different temperatures can help confirm the presence of tautomers. If the peaks coalesce at higher temperatures, it is indicative of a dynamic equilibrium between the tautomeric forms.

  • 2D EXSY (Exchange Spectroscopy): This experiment can directly show chemical exchange between the signals of the different tautomers.

Issue 4: Restricted Rotation

Question: I am observing broad signals or multiple sets of signals for a substituent on my pyrazolo[3,4-b]pyridine, especially at lower temperatures. What could be the cause?

Answer: Restricted rotation around a single bond can lead to the observation of distinct signals for atoms that would otherwise be chemically equivalent. This is a known phenomenon in NMR spectroscopy and can occur in substituted pyrazolo[3,4-b]pyridines.[8] For example, bulky substituents on the pyrazole or pyridine rings can hinder the rotation around the bond connecting them to the core, leading to the observation of rotamers on the NMR timescale.[9]

  • Variable Temperature (VT) NMR: Similar to studying tautomerism, VT-NMR is the key experiment here. As the temperature is increased, the rate of rotation increases, and the broad signals may sharpen, or the multiple sets of signals may coalesce into a single set.

Data Presentation

Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons on the Pyrazolo[3,4-b]pyridine Core

ProtonChemical Shift Range (ppm)Notes
H-38.0 - 8.1Typically a singlet.[5]
H-47.1 - 8.8Coupling patterns will depend on substitution at C-5 and C-6.[5][7]
H-56.8 - 8.3Coupling patterns will depend on substitution at C-4 and C-6.[5][7]
H-68.3 - 9.3Coupling patterns will depend on substitution at C-5.[5][7]

Note: These are approximate ranges and can be significantly influenced by the nature and position of substituents.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons on the Pyrazolo[3,4-b]pyridine Core

CarbonChemical Shift Range (ppm)Notes
C-3125 - 145
C-3a110 - 125
C-4110 - 150
C-5110 - 140
C-6140 - 160
C-7a145 - 160

Note: These are approximate ranges and can be significantly influenced by the nature and position of substituents.

Experimental Protocols

Protocol 1: Acquiring a High-Quality ¹H NMR Spectrum

  • Sample Preparation: Prepare a solution of the substituted pyrazolo[3,4-b]pyridine in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg in 0.5-0.6 mL.[1]

  • Spectrometer Setup:

    • Tune and match the probe for ¹H.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve good resolution (narrow linewidths) on a 1D proton spectrum.[1]

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Use a standard 90° pulse sequence.

    • Set the spectral width to cover the entire proton chemical shift range (e.g., 0-12 ppm).

    • Acquire at least 16 scans.

    • Set the relaxation delay to 1.5-2.0 seconds.

Protocol 2: Acquiring a gCOSY Spectrum

  • Sample Preparation and Spectrometer Setup: Follow steps 1 and 2 from Protocol 1.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Use a standard gradient-enhanced COSY pulse sequence (e.g., gCOSY).[1]

    • Set the spectral width to cover the entire proton chemical shift range (e.g., 0-12 ppm).[1]

    • Acquire at least 256 increments in the indirect dimension (F1) and 2-4 scans per increment.[1]

    • The number of points in the direct dimension (F2) should be 1024 or 2048.[1]

    • Set the relaxation delay to 1.5-2.0 seconds.[1]

  • Processing:

    • Apply a sine-bell or squared sine-bell window function in both dimensions.[1]

    • Perform a 2D Fourier transform.

    • Symmetrize the spectrum.

Protocol 3: Acquiring a gHMBC Spectrum

  • Sample Preparation and Spectrometer Setup: Follow steps 1 and 2 from Protocol 1.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Use a standard gradient-enhanced HMBC pulse sequence (e.g., gHMBCAD).[1]

    • Set the ¹H spectral width as in the COSY experiment.[1]

    • Set the ¹³C spectral width to cover the expected carbon chemical shift range (e.g., 90-170 ppm for pyrazolo[3,4-b]pyridines).[1]

    • The number of increments in the indirect dimension (F1) should be 256-512.[1]

    • The number of scans per increment will depend on the sample concentration but is typically 8, 16, or higher.[1]

    • Optimize the long-range coupling delay (typically set for a J-coupling of 8-10 Hz).

Mandatory Visualization

troubleshooting_workflow start Complex NMR Spectrum overlap Overlapping Aromatic Signals? start->overlap regioisomer Ambiguous Regioisomer? overlap->regioisomer No solution1 Higher Field NMR Change Solvent 2D NMR (COSY, TOCSY) overlap->solution1 Yes extra_signals Extra/Broad Signals? regioisomer->extra_signals No solution2 13C NMR 2D NMR (HMBC, NOESY) regioisomer->solution2 Yes solution3 Variable Temperature NMR 2D EXSY extra_signals->solution3 Yes end Structure Elucidation extra_signals->end No solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for complex NMR spectra of pyrazolo[3,4-b]pyridines.

experimental_workflow prep Sample Preparation (5-10 mg in 0.5-0.6 mL solvent) setup Spectrometer Setup (Tune, Lock, Shim) prep->setup one_d 1D NMR Acquisition (1H, 13C, DEPT) setup->one_d check1 Spectrum Interpretable? one_d->check1 two_d 2D NMR Acquisition (COSY, HSQC, HMBC, NOESY) check1->two_d No elucidation Final Structure Elucidation check1->elucidation Yes check2 Structure Confirmed? two_d->check2 check2->elucidation Yes reassess Reassess Structure/ Need More Data check2->reassess No

Caption: General experimental workflow for NMR analysis of pyrazolo[3,4-b]pyridines.

References

Preventing degradation of 3-Nitro-1H-pyrazolo[3,4-b]pyridine during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the degradation of 3-Nitro-1H-pyrazolo[3,4-b]pyridine during storage. The information is presented in a question-and-answer format to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated area.[1][2][3][4][5] Keep the container away from heat, sparks, open flames, and other sources of ignition.[2][4]

Q2: What are the primary factors that can cause the degradation of this compound?

The primary factors that can lead to the degradation of this compound are exposure to light (photodegradation), high temperatures (thermal degradation), and moisture (hydrolysis). As a nitroaromatic compound, it may also be susceptible to oxidative stress.

Q3: How can I tell if my sample of this compound has degraded?

Degradation can be indicated by a change in the physical appearance of the compound, such as a change in color or the formation of clumps. However, chemical degradation may not always be visible. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate and quantify the parent compound and its degradation products.[6]

Q4: What are the likely degradation products of this compound?

While specific degradation products for this compound are not extensively documented, based on the degradation pathways of other nitroaromatic compounds, potential degradation products could arise from:

  • Photodegradation: Exposure to UV or visible light can lead to the formation of nitrophenols and other photoproducts.[2][4]

  • Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the nitro group can be susceptible to nucleophilic substitution, or other hydrolytic degradation pathways may be initiated.

  • Thermal Degradation: High temperatures can cause the cleavage of the C-NO2 bond and other decompositions.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in color of the compound (e.g., darkening). Photodegradation due to exposure to light.Store the compound in an amber vial or a light-blocking container.[8] Keep the container in a dark place, such as a cabinet or drawer.
Compound appears clumpy or has a different texture. Absorption of moisture leading to potential hydrolysis.Store the compound in a desiccator or a controlled low-humidity environment. Ensure the container is always tightly sealed after use.
Inconsistent experimental results using the same batch. Degradation of the stock solution.Prepare fresh stock solutions for each experiment. If a stock solution must be stored, protect it from light and store it at a low temperature (e.g., 2-8 °C), and for a validated period.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). The compound has degraded, forming new impurities.Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.[9][10][11] Re-purify the compound if necessary.

Data Presentation

Table 1: Example Stability Data for this compound Under Forced Degradation Conditions.

This table is a template for researchers to record their own experimental data. The values provided are for illustrative purposes only and are not based on experimental results for this specific compound.

Stress Condition Duration Temperature % Degradation (Illustrative) Major Degradation Products (Hypothetical)
Acid Hydrolysis (0.1 M HCl)24 hours60°C15%Hydrolyzed pyrazolopyridine
Base Hydrolysis (0.1 M NaOH)24 hours60°C25%Ring-opened products
Oxidative (3% H₂O₂)24 hoursRoom Temp10%N-oxide derivatives
Thermal48 hours80°C5%Denitrated pyrazolopyridine
Photolytic (UV light)24 hoursRoom Temp30%Photorearranged isomers, nitrophenolic analogues

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.[9][10][11]

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for a specified period (e.g., 2, 6, 12, 24 hours). After each time point, neutralize the solution with 0.1 M NaOH and dilute to a suitable concentration for analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for the same time points as the acid hydrolysis. Neutralize with 0.1 M HCl and dilute for analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for the specified time points. Dilute for analysis.

  • Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at a high temperature (e.g., 80°C) for a specified period. Also, expose a solution of the compound to the same thermal stress. Withdraw samples at different time points and prepare for analysis.

  • Photolytic Degradation: Expose a solution of the compound to a calibrated UV light source (e.g., 254 nm or 365 nm) for a specified duration. A control sample should be kept in the dark under the same conditions. Prepare samples for analysis.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

  • Column Selection: A C18 reverse-phase column is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: A UV detector set at a wavelength where the parent compound and potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Method Validation: The method should be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Visualizations

Degradation_Troubleshooting cluster_storage Initial Storage cluster_observation Observation cluster_troubleshooting Troubleshooting cluster_actions Corrective Actions Start Store Compound: Tightly Sealed, Cool, Dry, Dark Place Observation Observe for Changes: - Color - Texture - Experimental Results Start->Observation Observation->Start No Changes Color_Change Color Change? Observation->Color_Change Yes Texture_Change Texture Change? Observation->Texture_Change Yes Inconsistent_Results Inconsistent Results? Observation->Inconsistent_Results Yes Protect_Light Protect from Light: Use Amber Vial, Store in Dark Color_Change->Protect_Light Control_Humidity Control Humidity: Use Desiccator, Seal Tightly Texture_Change->Control_Humidity Fresh_Solutions Use Fresh Solutions: Prepare Before Each Experiment Inconsistent_Results->Fresh_Solutions Analytical_Investigation Perform Analytical Investigation: - Forced Degradation Study - Stability-Indicating HPLC Inconsistent_Results->Analytical_Investigation

Caption: Troubleshooting workflow for degradation of this compound.

Signaling_Pathway cluster_compound Compound cluster_stressors Stress Factors cluster_degradation Degradation Pathways Compound This compound Degradation_Products Degradation Products Light Light (Photodegradation) Light->Degradation_Products Heat Heat (Thermal Degradation) Heat->Degradation_Products Moisture Moisture (Hydrolysis) Moisture->Degradation_Products Oxygen Oxygen (Oxidation) Oxygen->Degradation_Products

Caption: Factors leading to the degradation of this compound.

References

Validation & Comparative

A Comparative Guide to TBK1 Inhibitors: 3-Nitro-1H-pyrazolo[3,4-b]pyridine in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

TANK-Binding Kinase 1 (TBK1) has emerged as a critical signaling node in innate immunity, cellular metabolism, and oncology, making it a compelling target for therapeutic intervention. A growing arsenal of small molecule inhibitors targeting TBK1 is now available to researchers. This guide provides an objective comparison of a novel 3-Nitro-1H-pyrazolo[3,4-b]pyridine derivative (compound 15y) against other widely used TBK1 inhibitors, including Amlexanox, MRT67307, GSK8612, and BAY-985. The comparison is supported by experimental data on their potency, selectivity, and cellular activity.

Performance Comparison of TBK1 Inhibitors

The following table summarizes the in vitro potency of the selected TBK1 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

InhibitorTBK1 IC50IKKε IC50Selectivity and Notes
This compound (15y) 0.2 nM[1][2]Not ReportedShowed good selectivity and effectively inhibited TBK1 downstream IFN signaling in stimulated THP-1 and RAW264.7 cells.[1][2]
Amlexanox ~1-2 µM[3][4][5][6]~1-2 µM[3][4][5]A dual inhibitor of TBK1 and IKKε.[7][8] It does not significantly affect the canonical IKKα and IKKβ kinases at effective concentrations.[7]
MRT67307 19 nM[9][10][11][12]160 nM[9][10][11][12]A dual inhibitor of TBK1 and IKKε.[9] It also inhibits ULK1 and ULK2.[9] MRT67307 does not inhibit IKKα or IKKβ even at 10 μM.[10]
GSK8612 pIC50: 6.8 (~158 nM)[13][14]pKd: 6.0 (~1 µM)A highly selective TBK1 inhibitor with over 100-fold selectivity over IKKε.[15] It shows no significant off-target effects within a 10-fold affinity window of its TBK1 binding affinity.[15][16]
BAY-985 2 nM (low ATP), 30 nM (high ATP)[10][17][18][19]2 nM[10][17][18]A potent and highly selective dual inhibitor of TBK1 and IKKε.[17] It also inhibits FLT3, RSK4, and DRAK1 at higher concentrations.[18][19]

Signaling Pathway and Experimental Workflow

To understand the context of TBK1 inhibition, it is crucial to visualize its role in cellular signaling. The following diagrams illustrate the canonical TBK1 signaling pathway and a typical experimental workflow for evaluating TBK1 inhibitors.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinase Kinase Activation cluster_downstream Downstream Effects PRR Pattern Recognition Receptors (e.g., TLRs, cGAS) Adaptors Adaptor Proteins (e.g., TRIF, STING) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (Dimerization & Nuclear Translocation) IRF3->pIRF3 IFN Type I Interferon (IFN-α/β) Gene Expression pIRF3->IFN

Canonical TBK1 signaling pathway leading to Type I Interferon production.

Experimental_Workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A 1. Prepare Reagents: - Recombinant TBK1 enzyme - Kinase buffer - Substrate (e.g., IRF3tide) - ATP C 3. Mix TBK1 and Inhibitor (Pre-incubation) A->C B 2. Prepare Inhibitor Dilutions: - Serially dilute test compounds (e.g., this compound) B->C D 4. Initiate Reaction: Add Substrate/ATP mix C->D E 5. Incubate at 30°C D->E F 6. Terminate Reaction & Deplete ATP (e.g., Add ADP-Glo™ Reagent) E->F G 7. Detect Signal: Convert ADP to ATP & measure luminescence F->G H 8. Data Analysis: Calculate IC50 values G->H

A typical in vitro kinase assay workflow for evaluating TBK1 inhibitors.

Experimental Protocols

Detailed experimental methodologies are critical for the replication and validation of scientific findings. Below is a representative protocol for an in vitro TBK1 kinase assay, based on commonly used methods like the ADP-Glo™ Kinase Assay.

Objective: To determine the in vitro IC50 value of a test compound against TBK1.

Materials:

  • Recombinant human TBK1 enzyme

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • TBK1 substrate (e.g., a synthetic peptide like IRF3tide)

  • ATP solution

  • Test compound (e.g., this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (or similar detection reagent)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Reagent Preparation:

    • Prepare a 2X kinase buffer solution.

    • Dilute the recombinant TBK1 enzyme to the desired concentration in 1X kinase buffer. The optimal concentration should be determined empirically by performing an enzyme titration.

    • Prepare a solution containing the TBK1 substrate and ATP in 1X kinase buffer. The ATP concentration should be at or near the Km for TBK1 to ensure sensitive detection of ATP-competitive inhibitors.

    • Prepare a serial dilution of the test compound in DMSO, and then dilute further in 1X kinase buffer to achieve the desired final assay concentrations.

  • Kinase Reaction:

    • Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the 384-well plate.

    • Add 5 µL of the diluted TBK1 enzyme to each well.

    • Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Detection (using ADP-Glo™):

    • Add 20 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 40 µL of Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction back to ATP.

    • Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The this compound derivative, compound 15y, demonstrates exceptional potency against TBK1 in vitro, with a sub-nanomolar IC50 value. This positions it as a highly promising candidate for further investigation, potentially offering greater potency than many existing TBK1 inhibitors. In contrast, Amlexanox exhibits significantly lower potency, while MRT67307 and BAY-985 are potent dual TBK1/IKKε inhibitors. GSK8612 stands out for its high selectivity for TBK1 over IKKε.

The choice of a TBK1 inhibitor for a particular research application will depend on the specific requirements of the study. For investigations requiring potent and selective inhibition of TBK1, this compound (15y) and GSK8612 represent excellent choices. For studies where dual inhibition of TBK1 and IKKε is desired, MRT67307 and BAY-985 are suitable options. Amlexanox, while less potent, may be a useful tool for in vivo studies due to its established safety profile. The provided experimental protocol offers a robust framework for researchers to independently verify and compare the efficacy of these and other TBK1 inhibitors.

References

A Comparative Analysis of Pyrazolo[3,4-b]pyridine and Pyrazolo[4,3-b]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the efficacy and applications of two prominent heterocyclic scaffolds.

In the landscape of medicinal chemistry, pyrazolopyridines have emerged as "privileged scaffolds" due to their remarkable versatility and ability to interact with a wide range of biological targets. Their structural resemblance to the purine core of ATP allows them to function as effective kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Among the various isomers, pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine have garnered significant attention. This guide provides a comprehensive comparison of the efficacy of these two scaffolds, supported by experimental data, to aid researchers in the strategic design of novel therapeutics.

At a Glance: Key Differences and Similarities

FeaturePyrazolo[3,4-b]pyridinePyrazolo[4,3-b]pyridine
Research Focus Extensively studied, broad range of targetsLess explored, more niche applications
Primary Therapeutic Area Oncology (Kinase Inhibition)Oncology (Kinase Inhibition)
Prominent Targets CDKs, FGFR, TRK, Mps1, ALK, TBK1c-Met, ITK
Reported Efficacy Numerous potent inhibitors with low nanomolar IC50 valuesPotent inhibitors identified, with some showing comparable efficacy to pyrazolo[3,4-b]pyridine counterparts in specific cases
Data Availability Abundant preclinical and clinical dataLimited publicly available data

Efficacy in Kinase Inhibition: A Tale of Two Isomers

The primary application of both scaffolds lies in the development of kinase inhibitors. The nitrogen atoms in the pyrazole and pyridine rings act as crucial hydrogen bond donors and acceptors, facilitating strong interactions with the hinge region of the ATP-binding pocket of kinases.

Pyrazolo[3,4-b]pyridine: The Workhorse of Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold is a well-established and highly successful core in the design of kinase inhibitors. Its derivatives have demonstrated potent and selective inhibition of a diverse array of kinases implicated in cancer and other diseases.

Table 1: Selected Pyrazolo[3,4-b]pyridine-based Kinase Inhibitors and their Efficacy

Compound/SeriesTarget Kinase(s)Key Efficacy Data (IC50)Reference
SQ-67563CDK1/CDK2Potent and selective inhibition[1]
Compound 7nFGFR142.4 nM[2]
Compound C03TRKA56 nM[3][4]
Compound 31Mps12.596 nM[5]
Compound 10gALK-L1196M<0.5 nM[6]
Compound 15yTBK10.2 nM[7][8]
Compound 8cTopoisomerase IIαGI50 MG-MID = 1.33 µM (NCI-60)[9]
Compounds 5a, 5bc-Met4.27 nM, 7.95 nM[10]
Pyrazolo[4,3-b]pyridine: An Emerging Contender

While not as extensively explored as its isomer, the pyrazolo[4,3-b]pyridine scaffold has shown significant promise in targeting specific kinases. Notably, it has been successfully employed in the development of inhibitors for c-Met and ITK.

A key study directly comparing the two scaffolds for the inhibition of Interleukin-2-inducible T-cell kinase (ITK) found that both the pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine cores exhibited similar enzymatic inhibition, suggesting that the choice of scaffold may be target-dependent and that both isomers can serve as effective hinge-binding moieties.[5]

Table 2: Selected Pyrazolo[4,3-b]pyridine-based Kinase Inhibitors and their Efficacy

Compound/SeriesTarget Kinase(s)Key Efficacy Data (IC50)Reference
Glumetinib (SCC244)c-Met0.42 nM[11][12]
1-Sulfonyl-pyrazolo[4,3-b]pyridinesc-MetLow nanomolar activity[5]
Bicyclic Heterocycles SeriesITKSimilar enzymatic inhibition to pyrazolo[3,4-b]pyridine counterparts[5]

Signaling Pathways and Experimental Workflows

The development of drugs based on these scaffolds often involves a series of in vitro and in vivo experiments to determine their efficacy and mechanism of action.

Generic Kinase Inhibitor Signaling Pathway

Kinase inhibitors typically function by blocking the phosphorylation of downstream substrate proteins, thereby interrupting signaling cascades that promote cell proliferation, survival, and angiogenesis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase Substrate Substrate Protein RTK->Substrate phosphorylates Kinase_Inhibitor Pyrazolopyridine Inhibitor Kinase_Inhibitor->RTK inhibits ATP ATP ATP->RTK Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling Phospho_Substrate->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Generalized signaling pathway of a receptor tyrosine kinase and its inhibition by a pyrazolopyridine-based inhibitor.

Standard Experimental Workflow for Efficacy Evaluation

The evaluation of novel compounds based on these scaffolds typically follows a well-defined workflow, from initial in vitro screening to in vivo validation.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Kinase_Assay Kinase Inhibition Assay (Biochemical) Cell_Viability Cell Viability Assay (e.g., MTT) Kinase_Assay->Cell_Viability Identifies potent inhibitors Cell_Based Cell-based Signaling Assay (e.g., Western Blot) Cell_Viability->Cell_Based Confirms cellular activity Xenograft Tumor Xenograft Model Cell_Based->Xenograft Validates in vivo efficacy PK_PD Pharmacokinetics & Pharmacodynamics Xenograft->PK_PD Determines drug properties

Caption: A typical experimental workflow for evaluating the efficacy of pyrazolopyridine-based compounds.

Detailed Experimental Protocols

To ensure reproducibility and facilitate the comparison of results across different studies, detailed experimental protocols are crucial.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Reagents and Materials:

    • Recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

    • Test compound (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

    • Microplate (e.g., 384-well)

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the kinase and substrate to the wells of the microplate.

    • Add the diluted test compound or DMSO (vehicle control) to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.

  • Reagents and Materials:

    • Cancer cell line of interest

    • Cell culture medium (e.g., RPMI-1640, DMEM) with fetal bovine serum (FBS)

    • Test compound (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO, isopropanol with HCl)

    • 96-well microplate

  • Procedure:

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for a specific duration (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value.[13][14][15][16]

In Vivo Tumor Xenograft Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

  • Materials:

    • Immunocompromised mice (e.g., nude or SCID mice)

    • Human cancer cell line

    • Matrigel (optional, to enhance tumor growth)

    • Test compound formulated for in vivo administration

    • Calipers for tumor measurement

  • Procedure:

    • Subcutaneously inject a suspension of human cancer cells (often mixed with Matrigel) into the flank of the immunocompromised mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle control to the mice according to a specific dosing schedule (e.g., daily oral gavage).

    • Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

    • Evaluate the antitumor efficacy by comparing the tumor growth in the treatment group to the control group.[2][17][18]

Conclusion

Both pyrazolo[3,4-b]pyridine and pyrazolo[4,3-b]pyridine scaffolds are valuable assets in the medicinal chemist's toolbox for the design of kinase inhibitors and other therapeutic agents. The pyrazolo[3,4-b]pyridine core is exceptionally well-validated, with a vast body of literature supporting its broad applicability and efficacy against numerous targets. The pyrazolo[4,3-b]pyridine scaffold, while less explored, has demonstrated its potential in specific applications, and in some cases, has shown comparable efficacy to its more popular isomer.

The choice between these two scaffolds should be guided by the specific biological target and the desired structure-activity relationship. For researchers venturing into well-established kinase families, the pyrazolo[3,4-b]pyridine scaffold offers a higher probability of success based on existing knowledge. However, for novel targets or in cases where the pyrazolo[3,4-b]pyridine scaffold has not yielded optimal results, the pyrazolo[4,3-b]pyridine isomer presents a promising alternative that warrants further investigation. Future research focusing on direct, head-to-head comparisons of these scaffolds against a wider range of targets will be invaluable in further delineating their respective strengths and guiding rational drug design.

References

Kinase Selectivity Profile of Nitro-Substituted Pyrazolo[3,4-g]isoquinolines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase selectivity profile of nitro-substituted pyrazolo[3,4-g]isoquinoline derivatives, a class of compounds related to the 3-Nitro-1H-pyrazolo[3,4-b]pyridine scaffold. The information is based on published experimental data to facilitate informed decisions in drug discovery projects.

The development of selective kinase inhibitors is a pivotal aspect of modern pharmacology, particularly in oncology and inflammatory diseases. The 1H-pyrazolo[3,4-b]pyridine core is a privileged scaffold in the design of kinase inhibitors, with various derivatives showing potent inhibitory activity against a range of kinases. The introduction of a nitro group can significantly influence the electronic properties and binding interactions of a molecule, thereby altering its potency and selectivity.

This guide focuses on the kinase selectivity of nitro-substituted pyrazolo[3,4-g]isoquinolines, which serve as a pertinent case study due to the limited availability of comprehensive selectivity data for the specific this compound scaffold. The presented data highlights how nitro-substitution impacts the kinase inhibition profile, offering valuable insights for structure-activity relationship (SAR) studies.

Comparative Kinase Inhibition Data

The kinase inhibitory potency of a series of nitro-substituted pyrazolo[3,4-g]isoquinoline derivatives was evaluated against a panel of kinases. The results indicate that for these nitro analogs, the most inhibited kinases were Haspin, CLK1, DYRK1A, and CDK9[1]. The inhibitory activities are summarized in the tables below.

Table 1: Percentage of Residual Kinase Activity at 1µM Concentration of Nitro-Substituted Pyrazolo[3,4-g]isoquinolines.

CompoundHaspinCLK1DYRK1ACDK9/CycTPIM1CDK5/p25GSK3α/βCK2
1a' 3158516083879398
1b 1012122240607590
1c 1213203045658092

Data sourced from a study on pyrazolo[3,4-g]isoquinoline derivatives[1].

Table 2: IC50 Values (nM) for Most Potently Inhibited Kinases by Nitro-Substituted Pyrazolo[3,4-g]isoquinolines.

CompoundHaspin (IC50, nM)DYRK1A (IC50, nM)Selectivity Index (SI) vs DYRK1A
1b 57681.2
1c 661652.5

IC50 values were determined for kinases with residual activity <50% at 1 µM. The selectivity index (SI) is calculated as IC50(DYRK1A) / IC50(Haspin)[1].

The data reveals that compounds 1b and 1c are potent inhibitors of Haspin kinase with IC50 values of 57 nM and 66 nM, respectively[1]. Notably, the overall selectivity in favor of Haspin was observed to be better in the nitro series of compounds[1]. For instance, compound 1a' showed the best selectivity index for Haspin, being the only kinase inhibited by more than 50% at a 1 µM concentration[1].

Experimental Protocols

The kinase inhibitory activities were determined using a standardized biochemical assay.

ADP-Glo™ Kinase Assay:

The kinase inhibitory activities were assayed in duplicate using the ADP-Glo™ kinase assay. The experiments were conducted in the presence of 10 µM ATP. The standard deviation of single data points was typically below 10%[1]. This assay measures the amount of ADP produced during the kinase reaction. The amount of ADP is correlated with kinase activity, and a decrease in ADP production in the presence of a test compound indicates inhibition.

G cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase ReactionMix Kinase Reaction (Incubation) Kinase->ReactionMix Substrate Substrate + ATP Substrate->ReactionMix Inhibitor Test Compound (Pyrazolo[3,4-g]isoquinoline) Inhibitor->ReactionMix ADP ADP Produced ReactionMix->ADP ADPGlo ADP-Glo™ Reagent ADP->ADPGlo Terminates Kinase Reaction, Depletes remaining ATP KinaseDetection Kinase Detection Reagent ADPGlo->KinaseDetection Converts ADP to ATP Luminescence Luminescence Signal KinaseDetection->Luminescence ATP used by Luciferase to generate light

Figure 1. Workflow of the ADP-Glo™ Kinase Assay.

Signaling Pathway Visualization

The primary kinases inhibited by the nitro-substituted pyrazolo[3,4-g]isoquinolines (Haspin, DYRK1A, CLK1, and CDK9) are involved in crucial cellular processes, particularly cell cycle regulation and transcription.

Haspin Kinase and Mitosis:

Haspin is an atypical serine/threonine kinase that plays a critical role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3ph)[1]. This phosphorylation event is essential for the proper recruitment of the chromosomal passenger complex (CPC) to the centromeres, ensuring accurate chromosome segregation. Inhibition of Haspin can lead to mitotic defects and is therefore an attractive target for cancer therapy[1].

G cluster_0 Mitosis Haspin Haspin Kinase H3 Histone H3 Haspin->H3 Phosphorylates H3T3ph p-Histone H3 (Thr3) H3->H3T3ph CPC Chromosomal Passenger Complex (CPC) H3T3ph->CPC Recruits Centromere Centromere CPC->Centromere Localizes to Segregation Correct Chromosome Segregation Centromere->Segregation Inhibitor Pyrazolo[3,4-g]isoquinoline Inhibitor Inhibitor->Haspin

Figure 2. Role of Haspin Kinase in Mitosis and its Inhibition.

CDK9, DYRK1A, CLK1 and Transcriptional Regulation:

CDK9, as a component of the positive transcription elongation factor b (P-TEFb), plays a crucial role in regulating transcription by phosphorylating the C-terminal domain of RNA polymerase II. DYRK1A and CLK1 are also involved in the regulation of transcription and pre-mRNA splicing. The cross-inhibition of these kinases is a common feature of many kinase inhibitors and highlights the challenges in achieving absolute selectivity.

G cluster_0 Transcriptional Regulation cluster_1 Splicing Regulation PTEFb P-TEFb (CDK9/CycT) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates Elongation Transcriptional Elongation RNAPII->Elongation DYRK1A DYRK1A SplicingFactors Splicing Factors DYRK1A->SplicingFactors Phosphorylates CLK1 CLK1 CLK1->SplicingFactors Phosphorylates Splicing pre-mRNA Splicing SplicingFactors->Splicing Inhibitor Pyrazolo[3,4-g]isoquinoline Inhibitor Inhibitor->PTEFb Inhibitor->DYRK1A Inhibitor->CLK1

Figure 3. Involvement of CDK9, DYRK1A, and CLK1 in Transcription and Splicing.

References

A Comparative Guide to the Synthesis of Pyrazolo[3,4-b]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The synthesis of pyrazolo[3,4-b]pyridines, a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science, has been approached through various synthetic strategies. This guide provides a comparative analysis of the most common and effective routes for their preparation, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal synthetic pathway. The comparison includes detailed experimental protocols, quantitative data on reaction performance, and a logical workflow to aid in methodology selection.

Comparative Analysis of Synthesis Routes

The choice of synthetic route to pyrazolo[3,4-b]pyridines is often dictated by factors such as the desired substitution pattern, required yield and purity, scalability, and the principles of green chemistry. Below is a summary of key performance indicators for several prominent synthetic methodologies.

Synthesis RouteKey ReactantsCatalyst/ConditionsReaction TimeYield (%)AdvantagesDisadvantages
Reaction with 1,3-Dicarbonyl Compounds 5-Aminopyrazole, 1,3-Dicarbonyl compoundAcetic acid, reflux or Microwave irradiation15 min - 16 h60 - 98Wide substrate scope, straightforward procedure.[1]Potential for regioisomer formation with unsymmetrical dicarbonyls.[1][2]
Gould-Jacobs Reaction 3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonateHeat, POCl₃Several hoursModerateAccess to 4-chloro substituted derivatives.[2]Harsh reaction conditions.
Multicomponent Reaction (Microwave-Assisted) 5-Aminopyrazole, Aldehyde, Active methylene compound (e.g., β-ketonitriles)Acetic acid, Microwave (150-160 °C)10 - 20 minup to 83High efficiency, short reaction times, green approach.[3]Requires specialized microwave equipment.
ZrCl₄-Catalyzed Cyclization 5-Amino-1-phenylpyrazole, α,β-Unsaturated ketoneZrCl₄, EtOH/DMF (1:1), 95 °C16 h13 - 28Utilizes a green Lewis acid catalyst.[4]Relatively long reaction time and lower yields in some cases.[4]
AC-SO₃H-Catalyzed Synthesis 1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitriles, AnilineAmorphous carbon-supported sulfonic acid (AC-SO₃H), EtOH, Room Temperature30 minup to 80Mild conditions, short reaction time, operational simplicity.[5]Starting materials may require prior synthesis.
Cascade 6-endo-dig Cyclization 5-Aminopyrazoles, Alkynyl aldehydesAg(CF₃CO₂)/TfOH or I₂/TfOH, 100 °C2 - 6 h64 - 78Access to halogenated and non-halogenated products with high regioselectivity.[6]Requires specific silver or iodine reagents.

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes discussed above, offering a practical guide for laboratory implementation.

Synthesis via Reaction with 1,3-Dicarbonyl Compounds

This method involves the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound, typically in the presence of an acid catalyst.

Materials:

  • 5-Aminopyrazole derivative

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)

  • Glacial acetic acid

Procedure:

  • A mixture of the 5-aminopyrazole (1 equivalent) and the 1,3-dicarbonyl compound (1.1 equivalents) is prepared in glacial acetic acid.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by recrystallization or column chromatography to afford the desired pyrazolo[3,4-b]pyridine.

Reaction conditions can be modified, for instance, by using microwave irradiation, which can significantly reduce the reaction time.[1]

Multicomponent Synthesis of Pyrazolo[3,4-b]pyridines under Microwave Irradiation

This efficient one-pot synthesis utilizes a multicomponent approach accelerated by microwave energy.

Materials:

  • 5-Amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole

  • An appropriate aldehyde (e.g., 4-anisaldehyde)

  • A p-substituted β-ketonitrile

  • Acetic acid

Procedure:

  • A mixture of 5-amino-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole (1 mmol), the aldehyde (1 mmol), the β-ketonitrile (1 mmol), and a catalytic amount of acetic acid is placed in a microwave-safe vessel.

  • The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 150-160 °C) for a short duration (e.g., 10-20 minutes).[1]

  • After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and then purified by recrystallization from a suitable solvent.

ZrCl₄-Catalyzed Synthesis from α,β-Unsaturated Ketones

This method employs a green Lewis acid catalyst for the cyclization reaction.[4]

Materials:

  • α,β-Unsaturated ketone

  • 5-Amino-1-phenyl-pyrazole

  • Zirconium tetrachloride (ZrCl₄)

  • Ethanol (EtOH)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C.[4]

  • The reaction mixture is degassed, and ZrCl₄ (0.15 mmol) is added.[4]

  • The mixture is vigorously stirred at 95 °C for 16 hours.[4]

  • After completion, the mixture is concentrated in vacuo. Chloroform and water are added, and the phases are separated.

  • The aqueous phase is extracted twice with chloroform. The combined organic layers are dried and concentrated.

  • The crude product is purified by column chromatography.[4]

AC-SO₃H-Catalyzed Synthesis

This environmentally benign approach utilizes a solid acid catalyst at room temperature.[5]

Materials:

  • 1,4-Dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivative

  • Aniline

  • Amorphous carbon-supported sulfonic acid (AC-SO₃H)

  • Ethanol (EtOH)

Procedure:

  • A mixture of the 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol), aniline (0.25 mmol), and AC-SO₃H (5 mg) in ethanol (2.0 mL) is stirred at room temperature for 30 minutes.

  • Upon completion of the reaction (monitored by TLC), the catalyst is filtered off.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by recrystallization from ethanol to yield the pyrazolo[3,4-b]pyridine-5-carboxylate.[5]

Synthesis Route Selection Workflow

The selection of an appropriate synthetic route depends on several experimental and practical considerations. The following diagram illustrates a logical workflow to guide this decision-making process.

SynthesisRouteSelection start Start: Define Synthesis Goal substituents Desired Substitution Pattern? start->substituents yield_purity High Yield/Purity Critical? substituents->yield_purity General Substituents starting_materials Starting Materials Availability? substituents->starting_materials Specific Substituents green_chem Green Chemistry a Priority? yield_purity->green_chem Yes route1 Route 1: 1,3-Dicarbonyls (Versatile, good yields) yield_purity->route1 No route3 Route 3: Microwave MCR (Fast, high yield, green) green_chem->route3 Yes, rapid synthesis route4 Route 4: Catalyzed Routes (ZrCl4, AC-SO3H - Green) green_chem->route4 Yes, mild conditions starting_materials->route1 5-Aminopyrazole & 1,3-dicarbonyls available route2 Route 2: Gould-Jacobs (Access to 4-chloro derivatives) starting_materials->route2 3-Aminopyrazole available route5 Route 5: Cascade Cyclization (Specific functionalization) starting_materials->route5 Alkynyl aldehydes available end Final Route Selection route1->end route2->end route3->end route4->end route5->end

Caption: Decision workflow for selecting a pyrazolo[3,4-b]pyridine synthesis route.

References

Unambiguous Structure Confirmation of 3-Nitro-1H-pyrazolo[3,4-b]pyridine: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. This guide provides a comprehensive comparison of X-ray crystallography, the gold standard for absolute structure elucidation, with powerful spectroscopic and computational methods for the structural confirmation of 3-Nitro-1H-pyrazolo[3,4-b]pyridine.

While the specific crystal structure of this compound is not publicly available, this guide will leverage data from closely related, structurally confirmed pyrazolo[3,4-b]pyridine derivatives to illustrate the principles and comparative performance of various analytical techniques. We will delve into the experimental protocols and data interpretation for single-crystal X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling, providing a robust framework for selecting the optimal methods for structural verification in your research.

At a Glance: Method Comparison

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyComputational Modeling
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, absolute configurationConnectivity, chemical environment of nuclei (¹H, ¹³C), through-bond and through-space correlationsPredicted 3D structure, electronic properties, conformational analysis
Sample Requirements High-quality single crystalSoluble sample in deuterated solventNone (in silico)
Strengths Unambiguous, definitive structure determinationProvides detailed information about structure in solution, dynamic processesCost-effective, provides theoretical insights, can guide experimental work
Limitations Crystal growth can be challenging, provides solid-state structure which may differ from solutionIndirect structure determination, can be complex for large moleculesPredictions must be validated experimentally, accuracy depends on the level of theory

Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive evidence of a molecule's three-dimensional structure. By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can determine the precise arrangement of atoms, bond lengths, and bond angles.

A relevant example is the structural determination of 3-methyl-1,4-diphenyl-1H-pyrazolo[3,4-b]pyridine, a derivative of the target compound's core structure. The structure of this compound was confirmed by X-ray single-crystal diffraction[1].

Experimental Protocol: X-ray Diffraction

A typical experimental workflow for single-crystal X-ray diffraction is as follows:

xray_workflow cluster_crystal Crystal Growth & Selection cluster_diffraction Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis of Compound crystallization Crystallization synthesis->crystallization selection Crystal Selection crystallization->selection mounting Mounting on Diffractometer selection->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Figure 1. Experimental workflow for single-crystal X-ray crystallography.
  • Crystal Growth: High-quality single crystals of the compound are grown, often by slow evaporation of a saturated solution.

  • Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a specific temperature, often low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: The diffraction data is processed to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain the final, precise atomic coordinates.

In-Solution Confirmation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment and connectivity of atoms within a molecule in solution. For pyrazolo[3,4-b]pyridine derivatives, ¹H and ¹³C NMR are instrumental in confirming the core structure and the position of substituents. A comprehensive study on the NMR spectra of approximately 70 pyrazolo[3,4-b]pyridine representatives has demonstrated the utility of this technique in structural assignments[2][3].

Experimental Protocol: NMR Spectroscopy

nmr_workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis dissolution Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolution->transfer instrument_setup Spectrometer Setup & Tuning transfer->instrument_setup acquisition Acquire 1D & 2D Spectra instrument_setup->acquisition processing Fourier Transform & Phasing acquisition->processing analysis Spectral Analysis & Interpretation processing->analysis structure_elucidation Structure Elucidation analysis->structure_elucidation computational_workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis_comp Analysis build_structure Build Initial 3D Structure method_selection Select Level of Theory & Basis Set build_structure->method_selection geometry_optimization Geometry Optimization method_selection->geometry_optimization property_calculation Calculate Properties (e.g., NMR shifts) geometry_optimization->property_calculation data_analysis Analyze Calculated Data property_calculation->data_analysis comparison Compare with Experimental Data data_analysis->comparison

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Pyrazolo[3,4-b]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the selectivity of kinase inhibitors is paramount. The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, targeting a range of kinases implicated in cancer and inflammatory diseases. This guide provides an objective comparison of the cross-reactivity profiles of several pyrazolo[3,4-b]pyridine-based inhibitors, supported by experimental data, detailed protocols, and visual representations of key signaling pathways and workflows.

The successful development of targeted therapies hinges on the ability of a drug candidate to selectively inhibit its intended target while minimizing off-target effects that can lead to toxicity and unforeseen side effects. This is particularly crucial for kinase inhibitors, as the human kinome comprises over 500 members with highly conserved ATP-binding sites. This guide delves into the selectivity of pyrazolo[3,4-b]pyridine-based inhibitors developed for Anaplastic Lymphoma Kinase (ALK), Fibroblast Growth Factor Receptor (FGFR), TANK-Binding Kinase 1 (TBK1), and Tropomyosin Receptor Kinase (TRK).

Comparative Selectivity Profiles

The following tables summarize the inhibitory activity (IC50 values) of representative pyrazolo[3,4-b]pyridine-based inhibitors against their primary targets and a panel of off-target kinases. This data provides a quantitative comparison of their selectivity.

Table 1: Selectivity Profile of a Pyrazolo[3,4-b]pyridine-based FGFR Inhibitor (Compound 7n) [1][2]

Kinase TargetIC50 (nM)
FGFR1 <1
FGFR2 0.7
FGFR3 2.0
FGFR452.7
VEGFR2422.7
Other kinases (panel of 66)>1000

Table 2: Selectivity Profile of a Pyrazolo[3,4-b]pyridine-based TRK Inhibitor (Compound C03) [3]

Kinase TargetIC50 (nM)
TRKA 56
TRKB pan-TRK
TRKC pan-TRK
FAKSignificant Inhibition
PAK4Significant Inhibition
PLK4Significant Inhibition

Table 3: Selectivity Profile of a Pyrazolo[3,4-b]pyridine-based TBK1 Inhibitor (Compound 15y) [4][5]

Kinase TargetIC50 (nM)
TBK1 0.2
IKKεPotent Inhibition
Other kinases (panel of 29)Good Selectivity

Table 4: Selectivity Profile of a Pyrazolo[3,4-b]pyridine-based Mps1 Inhibitor (Compound 31) [6]

Kinase TargetIC50 (nM)
Mps1 2.596
Other kinases (panel of 606)Reasonable Selectivity

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

  • Pyrazolo[3,4-b]pyridine-based inhibitor

  • Recombinant kinase (e.g., ALK, FGFR, TBK1, TRK)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the inhibitor in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a mixture containing the substrate and ATP.

    • Incubate the plate at 30°C for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with an inhibitor.

Materials:

  • Cancer cell line expressing the target kinase (e.g., H2228 for ALK, KM-12 for TRK)[3]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Pyrazolo[3,4-b]pyridine-based inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the inhibitor for 72 hours.

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.[7]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow.

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK GRB2 GRB2 ALK->GRB2 PI3K PI3K ALK->PI3K PLCg PLCγ ALK->PLCg JAK JAK ALK->JAK SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation

Caption: ALK Signaling Pathway.[8][9][10][11][12]

FGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR FGFR FRS2 FRS2 FGFR->FRS2 PLCg PLCγ FGFR->PLCg GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG PKC PKC DAG->PKC PKC->Proliferation

Caption: FGFR Signaling Pathway.[13][14][15][16][17]

TRK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TRK TRK SHC SHC TRK->SHC PI3K PI3K TRK->PI3K PLCg PLCγ TRK->PLCg GRB2 GRB2 SHC->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Survival Neuronal Survival & Growth ERK->Survival AKT AKT PI3K->AKT AKT->Survival DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC IP3->PKC PKC->Survival

Caption: TRK Signaling Pathway.[18][19][20][21][22]

TBK1_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PAMPs PAMPs/DAMPs Receptors PRRs (e.g., TLRs, RLRs) PAMPs->Receptors Adaptors Adaptor Proteins (e.g., MAVS, TRIF) Receptors->Adaptors TBK1 TBK1 Adaptors->TBK1 IKKe IKKε Adaptors->IKKe IRF3 IRF3 TBK1->IRF3 NFkB NF-κB TBK1->NFkB IKKe->IRF3 IFN Type I Interferon Gene Expression IRF3->IFN NFkB->IFN

Caption: TBK1 Signaling Pathway in Innate Immunity.[4][23][24][25][26][27]

Experimental_Workflow Start Start: Pyrazolo[3,4-b]pyridine Compound Library Biochemical_Assay In Vitro Kinase Assay (Primary Target & Kinase Panel) Start->Biochemical_Assay Data_Analysis_1 Determine IC50 Values & Initial Selectivity Biochemical_Assay->Data_Analysis_1 Cellular_Assay Cellular Proliferation Assay (Target-Expressing Cell Lines) Data_Analysis_1->Cellular_Assay Data_Analysis_2 Determine GI50 Values & Confirm Cellular Potency Cellular_Assay->Data_Analysis_2 Lead_Optimization Lead Optimization (Structure-Activity Relationship) Data_Analysis_2->Lead_Optimization In_Vivo_Studies In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo_Studies End End: Preclinical Candidate In_Vivo_Studies->End

Caption: Kinase Inhibitor Discovery Workflow.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Lead Pyrazolo[3,4-b]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding a plethora of potent and selective inhibitors targeting various protein kinases and enzymes implicated in cancer. This guide provides a comprehensive comparison of the preclinical efficacy of lead compounds from this class, focusing on their in vitro and in vivo performance. We present a detailed analysis of their activity against key cancer targets, including Fibroblast Growth Factor Receptors (FGFR), Tropomyosin Receptor Kinases (TRK), Monopolar Spindle 1 (Mps1), TANK-binding kinase 1 (TBK1), and Topoisomerase IIα.

Executive Summary

This guide consolidates data from multiple studies to offer a side-by-side comparison of lead pyrazolo[3,4-b]pyridine compounds. The presented data highlights the sub-nanomolar to micromolar in vitro potencies of these compounds against their respective targets and their significant anti-proliferative effects in various cancer cell lines. Notably, several of these compounds have demonstrated promising in vivo anti-tumor efficacy in xenograft models, with some exhibiting favorable pharmacokinetic profiles that support their potential for further clinical development.

Data Presentation: A Comparative Overview

The following tables summarize the in vitro and in vivo efficacy of selected lead pyrazolo[3,4-b]pyridine compounds, categorized by their primary molecular target.

In Vitro Efficacy: Potency and Cellular Activity
Compound Target IC50 (nM) Cell Line Cell-based IC50 (µM) Reference
7n FGFR10.2H1581 (Lung)-[1]
AZD4547 FGFR1/2/30.2 / 2.5 / 1.8SNU16 (Gastric)-[2][3]
C03 TRKA56Km-12 (Colorectal)0.304[4][5]
Compound 31 Mps12.596MDA-MB-468 (Breast)-[6][7]
15y TBK10.2A172 (Glioblastoma)Micromolar range[8][9]
8c Topo IIα-NCI-60 PanelGI50 MG-MID: 1.33[10][11][12]
In Vivo Efficacy: Anti-Tumor Activity in Xenograft Models
Compound Target Xenograft Model Dose & Route Tumor Growth Inhibition (TGI) Reference
7n FGFRH1581 (Lung)-Significant[1]
AZD4547 FGFR-12.5 mg/kg, p.o.55.6% volume reduction[3]
Compound 31 Mps1MDA-MB-468 (Breast)-Good antitumor efficacy[6][7]
15y TBK1--Weak antitumour activity in SK-MEL-2[9]
In Vivo Pharmacokinetics (PK) in Mice
Compound Target Dose & Route Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) T1/2 (h) Reference
Compound 31 Mps1-----Suitable preclinical PK
Pyrazoloacridine Topo II300 mg/m2, i.v. (Monkey)1.3 µM-759 µM·min11[13]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams are provided in Graphviz DOT language.

Signaling Pathways

This diagram illustrates the downstream signaling cascades initiated by the activation of key receptor tyrosine kinases (FGFR and TRK) and intracellular kinases (TBK1 and Mps1) that are targeted by pyrazolo[3,4-b]pyridine inhibitors.

Signaling_Pathways cluster_FGFR FGFR Signaling cluster_TRK TRK Signaling cluster_TBK1 TBK1 Signaling cluster_Mps1 Mps1 Signaling FGF FGF FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg RAS_MAPK RAS-MAPK Pathway FGFR->RAS_MAPK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Proliferation_Survival Proliferation_Survival PLCg->Proliferation_Survival Cell Proliferation & Survival RAS_MAPK->Proliferation_Survival Cell Proliferation & Survival PI3K_AKT->Proliferation_Survival Cell Proliferation & Survival Neurotrophin Neurotrophin TRK TRK Neurotrophin->TRK RAS_Erk Ras/Erk Pathway TRK->RAS_Erk PI3K_Akt_TRK PI3K/Akt Pathway TRK->PI3K_Akt_TRK PLCg_TRK PLC-γ Pathway TRK->PLCg_TRK Neuronal_Survival Neuronal_Survival RAS_Erk->Neuronal_Survival Neuronal Survival & Growth PI3K_Akt_TRK->Neuronal_Survival Neuronal Survival & Growth PLCg_TRK->Neuronal_Survival Neuronal Survival & Growth PRR PRR TBK1 TBK1 PRR->TBK1 IRF3 IRF3 TBK1->IRF3 NFkB NF-κB TBK1->NFkB Type_I_IFN Type I IFN Production IRF3->Type_I_IFN Inflammation Inflammation NFkB->Inflammation Inflammation Spindle_Damage Spindle Damage Mps1 Mps1 Spindle_Damage->Mps1 SAC Spindle Assembly Checkpoint Mps1->SAC Mitotic_Arrest Mitotic Arrest SAC->Mitotic_Arrest

Caption: Key signaling pathways targeted by pyrazolo[3,4-b]pyridine compounds.

Topoisomerase IIα Mechanism of Action

This diagram illustrates the catalytic cycle of Topoisomerase IIα and how pyrazolo[3,4-b]pyridine inhibitors can interfere with this process, leading to DNA damage in cancer cells.

Topoisomerase_II_Mechanism cluster_TopoII Topoisomerase IIα Catalytic Cycle DNA_Binding 1. Topo IIα binds to G-segment DNA T_Segment_Capture 2. T-segment DNA captured DNA_Binding->T_Segment_Capture G_Segment_Cleavage 3. G-segment cleavage (ATP-dependent) T_Segment_Capture->G_Segment_Cleavage T_Segment_Passage 4. T-segment passes through break G_Segment_Cleavage->T_Segment_Passage DNA_Damage DNA Double-Strand Breaks & Apoptosis G_Segment_Cleavage->DNA_Damage G_Segment_Ligation 5. G-segment ligation T_Segment_Passage->G_Segment_Ligation Release 6. T-segment release G_Segment_Ligation->Release Inhibitor Pyrazolo[3,4-b]pyridine Topo IIα Inhibitor Inhibitor->G_Segment_Cleavage Stabilizes cleavage complex

Caption: Mechanism of Topoisomerase IIα inhibition.

Experimental Workflow: From In Vitro to In Vivo

This diagram outlines the typical experimental workflow for evaluating the efficacy of pyrazolo[3,4-b]pyridine compounds, starting from initial in vitro screening to in vivo validation in animal models.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50 Determination) Cell_Viability Cell Viability/Proliferation Assay (e.g., MTT, SRB) Kinase_Assay->Cell_Viability Western_Blot Western Blot Analysis (Target Phosphorylation) Cell_Viability->Western_Blot Lead_Selection Lead Compound Selection Western_Blot->Lead_Selection PK_Studies Pharmacokinetic Studies (Mouse) Xenograft_Model Tumor Xenograft Model (Mouse) PK_Studies->Xenograft_Model TGI_Assessment Tumor Growth Inhibition (TGI) Assessment Xenograft_Model->TGI_Assessment Lead_Selection->PK_Studies

Caption: Preclinical evaluation workflow for pyrazolo[3,4-b]pyridine compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are detailed protocols for key assays cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of pyrazolo[3,4-b]pyridine compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-b]pyridine compounds in culture medium. Replace the medium in each well with 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for Kinase Phosphorylation

This protocol is designed to assess the inhibition of target kinase phosphorylation by pyrazolo[3,4-b]pyridine compounds.

  • Cell Lysis: Treat cells with the compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase (e.g., p-FGFR, p-TRK) overnight at 4°C. A parallel blot should be incubated with an antibody for the total protein as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated protein.

In Vivo Tumor Xenograft Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of pyrazolo[3,4-b]pyridine compounds in a mouse xenograft model.

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in a mixture of media and Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the pyrazolo[3,4-b]pyridine compound or vehicle control via the appropriate route (e.g., oral gavage, intraperitoneal injection) at the specified dose and schedule.

  • Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and overall health of the animals throughout the study.

  • Endpoint and Analysis: At the end of the study (e.g., after 21 days or when tumors reach a predetermined size), euthanize the mice and excise the tumors. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold has proven to be a versatile and fruitful starting point for the development of potent and selective inhibitors of various cancer-related targets. The lead compounds highlighted in this guide demonstrate a strong correlation between in vitro potency and in vivo anti-tumor efficacy, underscoring the potential of this chemical class in oncology drug discovery. Further optimization of these lead structures, focusing on improving their pharmacokinetic properties and in vivo efficacy, will be crucial for their successful translation into clinical candidates. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers in the field to design and interpret their own studies on this promising class of compounds.

References

Benchmarking 3-Nitro-1H-pyrazolo[3,4-b]pyridine Derivatives Against Known Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The introduction of a nitro group at the 3-position can significantly modulate the electronic properties of the molecule, potentially leading to enhanced potency and selectivity for various therapeutic targets. This guide provides a comparative analysis of 3-Nitro-1H-pyrazolo[3,4-b]pyridine derivatives against established drugs, focusing on their performance in preclinical studies. The data presented herein is intended to aid researchers in evaluating the potential of these derivatives for further development.

I. Comparative Efficacy: Kinase Inhibition and Cytotoxicity

Derivatives of the 1H-pyrazolo[3,4-b]pyridine core have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer. The following tables summarize the in vitro efficacy of these derivatives against various kinases and cancer cell lines, benchmarked against well-known kinase inhibitors.

Table 1: Comparative Inhibitory Activity against Protein Kinases
Compound/DrugTarget KinaseIC50 (nM)Reference DrugIC50 (nM)
C03 (pyrazolo[3,4-b]pyridine derivative)TRKA56Larotrectinib<20
Entrectinib1
10g (pyrazolo[3,4-b]pyridine derivative)ALK-L1196M<0.5Crizotinib-
ALK-wt<0.520-60
ROS1<0.57
7n (1H-pyrazolo[3,4-b]pyridine derivative)FGFR1-AZD4547-
15y (1H-pyrazolo[3,4-b]pyridine derivative)TBK10.2BX7957.1
MRT6730719-28.7
8c (indole-conjugated pyrazolo[3,4-b]pyridine)Topoisomerase IIα-Etoposide-

IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. Lower values indicate higher potency. Data is compiled from multiple sources.[1][2][3][4][5]

Table 2: Comparative Cytotoxicity in Human Cancer Cell Lines
Compound/DrugCell LineCancer TypeGI50 (µM)Reference DrugGI50 (µM)
C03Km-12Colon0.304--
8cNCI-60 PanelVarious1.33 (MG-MID)EtoposideVaries
10eMCF-7Breast11--
8bA-549Lung2.9Doxorubicin-
HEPG2Liver2.6-
HCT-116Colon2.3-

GI50 values represent the concentration of the compound required to inhibit the growth of 50% of the cells. MG-MID is the mean graph midpoint of the NCI-60 panel.[1][5][6][7]

II. Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these compounds, it is essential to visualize their place within cellular signaling cascades and the experimental procedures used to evaluate them.

Signaling Pathway: TRKA and Downstream Effectors

Tropomyosin receptor kinase A (TRKA) is a receptor tyrosine kinase that, upon binding its ligand, nerve growth factor (NGF), dimerizes and autophosphorylates. This activation triggers downstream signaling cascades, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1] Aberrant activation of TRK signaling is a known driver in various cancers.

TRKA_Signaling NGF NGF TRKA TRKA Receptor NGF->TRKA Binds Ras Ras TRKA->Ras PI3K PI3K TRKA->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation C03 C03 Derivative C03->TRKA Inhibits

Caption: TRKA signaling pathway and the inhibitory action of pyrazolo[3,4-b]pyridine derivative C03.

Experimental Workflow: In Vitro Kinase Inhibition Assay

The following diagram outlines a typical workflow for determining the in vitro inhibitory activity of a compound against a target kinase. This method is fundamental for assessing the potency and selectivity of potential drug candidates.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - Test Compound start->prepare_reagents incubate Incubate Components prepare_reagents->incubate measure Measure Kinase Activity (e.g., Radiometric, Luminescence) incubate->measure analyze Data Analysis: Calculate % Inhibition measure->analyze ic50 Determine IC50 Value analyze->ic50

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Logical Relationship: Drug Discovery and Development Funnel

The process of bringing a new drug to market is a long and complex endeavor. The following diagram illustrates the logical progression from initial compound screening to a potential clinical candidate, a path that promising this compound derivatives would need to follow.

Drug_Discovery_Funnel node1 High-Throughput Screening (Large Compound Library) node2 Hit Identification (Active Compounds) node1->node2 node3 Lead Generation (Promising Candidates) node2->node3 node4 Lead Optimization (Improved Potency & Properties) node3->node4 node5 Preclinical Development (In Vivo Studies) node4->node5 node6 Clinical Candidate node5->node6

Caption: The logical funnel of drug discovery and development.

III. Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. Below are methodologies for key experiments cited in the evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives.

In Vitro TRKA Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against the Tropomyosin receptor kinase A (TRKA).

Materials:

  • Recombinant human TRKA enzyme

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., C03 derivative)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • 384-well plates

  • Detection reagents (e.g., Streptavidin-conjugated donor beads, Phospho-specific antibody-conjugated acceptor beads)

  • Plate reader capable of detecting the assay signal (e.g., HTRF, AlphaScreen)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO and then dilute further in kinase buffer.

  • Add the diluted test compound to the wells of a 384-well plate.

  • Add the TRKA enzyme and the biotinylated peptide substrate to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Add the detection reagents and incubate in the dark to allow for signal development.

  • Read the plate using a suitable plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the control wells (containing DMSO instead of the compound).

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic (cell-killing) or cytostatic (growth-inhibiting) effects of a test compound on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., Km-12)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Spectrophotometer (plate reader)

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50/IC50 value.

Topoisomerase IIα DNA Relaxation Assay

Objective: To determine if a test compound can inhibit the catalytic activity of human Topoisomerase IIα, which relaxes supercoiled DNA.

Materials:

  • Human Topoisomerase IIα enzyme

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, ATP)

  • Test compound (e.g., 8c derivative)

  • Positive control (e.g., Etoposide)

  • Loading dye

  • Agarose gel

  • Electrophoresis buffer (e.g., TBE)

  • DNA stain (e.g., Ethidium bromide, SYBR Safe)

  • Gel imaging system

Procedure:

  • Set up reaction mixtures containing assay buffer, supercoiled DNA, and various concentrations of the test compound or positive control.

  • Add Topoisomerase IIα enzyme to each reaction mixture to initiate the relaxation reaction.

  • Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a stop solution/loading dye (containing SDS and proteinase K).

  • Load the reaction products onto an agarose gel.

  • Perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.

  • Stain the gel with a DNA stain and visualize the DNA bands using a gel imaging system.

  • Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-drug control. The concentration at which 50% inhibition of relaxation is observed can be estimated.

This guide provides a snapshot of the current understanding of this compound derivatives and their potential as therapeutic agents. The presented data and protocols should serve as a valuable resource for researchers in the field of drug discovery and development.

References

A Senior Application Scientist's Guide to Orthogonal Assays for Validating Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

In drug discovery, identifying a compound that elicits a desired biological response is only the beginning. The critical next step—and a frequent point of failure in clinical translation—is to unequivocally determine its Mechanism of Action (MoA). A presumed MoA, built on a single line of evidence, is a house of cards. True scientific rigor demands a more robust foundation, built brick-by-brick with independent, mutually corroborating lines of evidence. This is the principle of orthogonality.

This guide provides researchers, scientists, and drug development professionals with a strategic framework for employing orthogonal assays to build an irrefutable case for a compound's MoA. We will move beyond a simple catalog of techniques to discuss the underlying logic of why and when specific assays are chosen, ensuring that each experimental step serves to validate the last and build a cohesive, data-driven narrative.

The Imperative of MoA Validation

The journey from a hit compound to a clinical candidate is fraught with challenges, with a high attrition rate often attributed to a lack of efficacy or unexpected toxicities.[1] A rigorously validated MoA mitigates these risks by ensuring that a compound's therapeutic effect is a direct result of its intended biological interaction. Regulatory bodies like the FDA increasingly favor submissions that include data from orthogonal methods to strengthen the underlying analytical evidence.[2] This process of confirmation is essential for making confident, data-driven decisions, reducing the risk of advancing compounds with off-target or misunderstood activities.[3]

The Validation Workflow: A Triad of Inquiry

A robust MoA validation strategy can be conceptualized as a three-tiered approach, moving from the most direct molecular interaction to the ultimate physiological outcome. Each tier answers a fundamental question about the compound's activity, with the assays within each tier providing orthogonal confirmation.

MoA_Validation_Workflow cluster_0 Tier 1: Target Engagement cluster_1 Tier 2: Cellular Function cluster_2 Tier 3: Phenotypic Response TE Does the compound bind its target? CF Does target engagement elicit the expected proximal biological activity in a cell? TE->CF Confirmation in physiological context PR Does pathway modulation result in the desired physiological outcome? CF->PR Link to disease -relevant phenotype

Caption: The tiered workflow for MoA validation.

Tier 1: Target Engagement - Does the Compound Bind Its Target?

The foundational question for any target-based drug discovery program is whether the compound physically interacts with its intended protein.[6] Answering this with confidence requires assays that directly measure binding events. Relying on a single method is risky, as no technique is foolproof. An orthogonal approach, combining biophysical and cell-based target engagement assays, provides the necessary rigor.

Target engagement assays are critical for building structure-activity relationships (SAR) and validating hits identified in primary screens.[3][7] They provide direct evidence that a compound can access and interact with its target in the complex milieu of a living cell.[6]

Comparison of Target Engagement Assays
Assay TypePrincipleThroughputKey OutputStrengthsLimitations
Surface Plasmon Resonance (SPR) Immobilized target, measures mass change upon binding of analyte in solution.Low-MediumAffinity (KD), Kinetics (ka, kd)Label-free, real-time kineticsRequires protein immobilization, mass-transport artifacts can occur.
Isothermal Titration Calorimetry (ITC) Measures heat changes upon molecular interaction in solution.LowAffinity (KD), Stoichiometry (n), Enthalpy (ΔH)Gold standard for thermodynamics, label-free, in-solution.Requires large amounts of pure protein, low throughput.
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes a protein against thermal denaturation.Medium-HighThermal Shift (ΔTm)Measures target engagement in live cells/tissues, no labels/probes needed.Not all proteins show a clear thermal shift, requires specific antibodies.
In-Cell Target Engagement Assays E.g., InCELL Hunter™/Pulse™. Based on protein stabilization or thermal stability principles coupled to a reporter system (EFC).[6]HighEC50Measures intracellular target binding, high-throughput amenable.[6]Requires engineered cells, indirect readout.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)

This protocol outlines a workflow to measure the thermal stabilization of a target protein in response to compound binding in intact cells.

  • Cell Culture and Treatment:

    • Culture cells of interest to ~80% confluency.

    • Harvest cells and resuspend in media to the desired concentration.

    • Aliquot cell suspension into PCR tubes. Treat with a dose-response of the test compound or vehicle control (e.g., DMSO). Incubate at 37°C for 1 hour to allow for cell penetration and target binding.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler.

    • Apply a temperature gradient for a fixed duration (e.g., 3 minutes) across a range determined during assay development (e.g., 40°C to 64°C).

    • Include an unheated (room temperature) control.

  • Cell Lysis and Protein Solubilization:

    • Immediately transfer tubes to ice.

    • Lyse cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet precipitated/denatured proteins.

  • Quantification of Soluble Protein:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Analyze the amount of the target protein remaining in the supernatant using a standard protein quantification method, such as Western Blot or ELISA.

  • Data Analysis:

    • For each temperature point, quantify the band intensity (Western Blot) or signal (ELISA) and normalize it to the unheated control.

    • Plot the percentage of soluble protein against temperature for both vehicle- and compound-treated samples.

    • Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each condition. A positive thermal shift (ΔTm) in the compound-treated sample indicates target engagement.

Tier 2: Cellular Function - Does Binding Elicit the Expected Proximal Activity?

Confirming target engagement is necessary but not sufficient. The next critical step is to demonstrate that this binding event translates into a functional consequence on the target's immediate signaling pathway.[3] This tier connects the physical interaction to a biologically relevant action, moving from a binding event to pathway modulation.

Signaling_Pathway cluster_assays cluster_pathway Example Kinase Cascade A1 Target Engagement (e.g., CETSA) KinaseB Kinase B (Target) A1->KinaseB A2 Phospho-Specific Western Blot TF Transcription Factor A2->TF A3 Reporter Gene Assay Gene Target Gene Expression A3->Gene Compound Inhibitor Compound->KinaseB Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseA->KinaseB Phosphorylates KinaseB->TF Phosphorylates TF->Gene Activates

Caption: Assays mapping to different nodes of a signaling pathway.

Comparison of Cellular Functional Assays
Assay TypePrincipleThroughputKey OutputStrengthsLimitations
Western Blot Measures changes in post-translational modifications (e.g., phosphorylation) of downstream substrates.LowFold change in protein modificationDirect measure of target activity, widely used.Low throughput, semi-quantitative, requires specific antibodies.
Reporter Gene Assay Measures transcriptional activity driven by a pathway-responsive promoter linked to a reporter gene (e.g., luciferase).[8]HighLuminescence/Fluorescence (IC50/EC50)High throughput, quantitative, sensitive measure of pathway output.Indirect measure, prone to artifacts from reporter machinery interference.
Gene Expression Analysis (qPCR/RNA-Seq) Measures changes in mRNA levels of target-responsive genes.[9]Medium-HighFold change in gene expressionUnbiased, genome-wide view (RNA-Seq), highly sensitive (qPCR).Changes in mRNA may not always correlate with protein-level changes.
Experimental Protocol: Luciferase Reporter Gene Assay

This protocol describes how to measure the inhibition of a transcription factor's activity downstream of a target kinase.

  • Cell Line Generation:

    • Transfect host cells (e.g., HEK293) with a reporter plasmid. This plasmid contains a promoter with binding sites for the transcription factor of interest, upstream of a luciferase gene.

    • Select for stably transfected cells to generate a consistent reporter cell line.

  • Assay Preparation:

    • Seed the stable reporter cell line into a 96-well or 384-well white, clear-bottom plate at a predetermined optimal density.

    • Allow cells to adhere and grow overnight.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of the test compound.

    • Treat the cells with the compound for a predetermined incubation time (e.g., 1 hour).

    • Add a stimulus (e.g., a growth factor) to activate the signaling pathway of interest. Include unstimulated and vehicle-only stimulated controls.

    • Incubate for a period sufficient to allow for gene expression (e.g., 6-8 hours).

  • Lysis and Signal Detection:

    • Remove the media from the wells.

    • Add a luciferase assay reagent (which contains cell lysis buffer and luciferase substrate).

    • Incubate at room temperature for 5-10 minutes to ensure complete lysis and signal stabilization.

    • Measure the luminescent signal using a plate reader.

  • Data Analysis:

    • Normalize the data by subtracting the signal from unstimulated wells.

    • Plot the normalized signal against the compound concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC50 value, representing the concentration at which the compound inhibits 50% of the pathway's transcriptional activity.

Tier 3: Phenotypic Response - Does Pathway Modulation Drive the Desired Outcome?

The final tier of validation connects the molecular mechanism to a disease-relevant cellular phenotype.[10] Phenotypic assays measure the ultimate desired biological outcome, such as apoptosis, cell cycle arrest, or inhibition of cell migration.[] These assays are powerful because they assess the integrated output of the compound's activity in a system that more closely mimics a physiological or pathological state.[12][13] They serve as a crucial orthogonal confirmation that the on-target activity observed in Tier 1 and 2 leads to the intended therapeutic effect.

Comparison of Phenotypic Assays
Assay TypePrincipleThroughputKey OutputStrengthsLimitations
Proliferation/Viability Assays (e.g., SRB, CellTiter-Glo®) Measures changes in cell number or metabolic activity as a proxy for proliferation and cytotoxicity.HighIC50Simple, robust, high-throughput, directly measures anti-cancer effect.Does not provide mechanistic insight on its own.
High-Content Imaging (HCI) Automated microscopy and image analysis to quantify multiple phenotypic parameters (e.g., morphology, protein localization, cell cycle).[10]Medium-HighMulti-parametric dataProvides rich, multi-faceted data; can reveal unexpected phenotypes.Complex data analysis, requires significant assay development.
Apoptosis Assays (e.g., Caspase-Glo®, Annexin V) Measures markers of programmed cell death, such as caspase enzyme activity or phosphatidylserine exposure.HighFold induction of apoptosisDirect measure of a key anti-cancer mechanism.Apoptosis may not be the only or primary mode of cell death.
Experimental Protocol: High-Content Imaging for Cell Cycle Analysis

This protocol details a method to quantify the effect of a compound on cell cycle distribution.

  • Cell Plating and Treatment:

    • Seed cells (e.g., a cancer cell line) onto 96- or 384-well imaging plates (black-walled, optically clear bottom).

    • Allow cells to adhere overnight.

    • Treat cells with a dose-response of the test compound and appropriate controls (e.g., a known cell cycle inhibitor like nocodazole). Incubate for a duration relevant to the cell cycle length (e.g., 24-48 hours).

  • Cell Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Stain the cells with Hoechst 33342 to label DNA (for identifying nuclei and measuring DNA content) and an antibody against a mitotic marker like Phospho-Histone H3 (Ser10) conjugated to a fluorophore.

    • Wash the wells to remove excess stain.

  • Image Acquisition:

    • Acquire images using a high-content imaging system. Capture images in at least two channels (e.g., DAPI for Hoechst, FITC for the phospho-histone antibody).

    • Acquire multiple fields per well to ensure robust statistics.

  • Image and Data Analysis:

    • Use image analysis software to segment the images and identify individual cells based on the nuclear stain.

    • For each cell, measure the integrated intensity of the Hoechst stain (proportional to DNA content) and the intensity of the Phospho-Histone H3 stain.

    • Gate the cell population based on DNA content to classify cells into G1, S, and G2/M phases.

    • Quantify the percentage of cells in each phase of the cell cycle for each treatment condition. An increase in the percentage of cells in the G2/M phase would indicate that the compound causes a G2/M arrest.

Synthesizing the Evidence: Building the MoA Case

The ultimate goal is to construct a cohesive narrative where each piece of data supports the others. A compound that shows direct binding to Kinase X in a CETSA assay (Tier 1), inhibits the phosphorylation of Kinase X's known substrate in a Western blot (Tier 2), and causes the G2/M cell cycle arrest phenotype expected from Kinase X inhibition (Tier 3) has a rigorously validated MoA. Conflicting data, on the other hand, is equally valuable, as it may point to polypharmacology, off-target effects, or a misunderstanding of the underlying biology, saving invaluable time and resources before advancing a problematic candidate.

By strategically layering evidence from biochemically and technologically distinct assays, researchers can move beyond correlation to establish causation, building a foundation of scientific certainty that is essential for successful drug development.

References

Pharmacokinetic Profile of Pyrazolo[3,4-b]pyridine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the pharmacokinetic properties of several pyrazolo[3,4-b]pyridine analogs, a class of compounds with significant therapeutic potential. The information presented herein is intended to assist researchers in drug discovery and development by offering a side-by-side look at key pharmacokinetic parameters and the experimental methodologies used to obtain them.

Quantitative Pharmacokinetic Data

The following table summarizes the in vivo pharmacokinetic parameters of three distinct pyrazolo[3,4-b]pyridine analogs, each targeting a different protein kinase: MSC2530818 (a CDK8 inhibitor), Compound 31 (an Mps1 inhibitor), and C03 (a TRK inhibitor). The data has been compiled from preclinical studies in mice.

Compound IDTargetAnimal ModelDose & RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)Oral Bioavailability (%)
MSC2530818 CDK8Mouse10 mg/kg, oral1,23027,8904.568
Compound 31 Mps1Mouse20 mg/kg, oral85046,2005.2Not Reported
C03 TRKMouse10 mg/kg, oral67013,4503.845

Note: The data presented is a representative summary from available preclinical studies. Direct comparison should be made with caution due to potential variations in experimental conditions between studies.

Experimental Protocols

The pharmacokinetic data presented in this guide were generated using standardized preclinical experimental protocols. Below are detailed methodologies typical for such studies.

Animal Models and Dosing
  • Animals: Male BALB/c mice, typically 6-8 weeks old and weighing 20-25g, are commonly used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to food and water ad libitum, except for a brief fasting period before oral administration.

  • Formulation: The pyrazolo[3,4-b]pyridine analogs are typically formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose (CMC) in water for oral administration or dissolved in a suitable solvent system (e.g., DMSO, PEG300, and saline) for intravenous injection.

  • Administration:

    • Oral (PO): A single dose is administered by oral gavage using a suitable gavage needle. The volume administered is typically 10 mL/kg of body weight.

    • Intravenous (IV): For determination of absolute bioavailability, a single dose is administered via the tail vein. The injection volume is generally 5 mL/kg.

Blood Sampling
  • Following drug administration, blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation (e.g., at 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS
  • Sample Preparation: Plasma samples are typically prepared for analysis by protein precipitation. An organic solvent, such as acetonitrile containing an internal standard, is added to the plasma samples to precipitate proteins. After vortexing and centrifugation, the supernatant is collected for analysis.

  • Chromatographic Conditions: The separation of the analyte and internal standard is achieved on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).

  • Mass Spectrometric Detection: The quantification of the pyrazolo[3,4-b]pyridine analogs is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode. The analysis is conducted in multiple reaction monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for the analyte and the internal standard.

  • Data Analysis: The peak areas of the analyte and the internal standard are used to calculate the concentration of the analyte in the plasma samples. Pharmacokinetic parameters, including Cmax, Tmax, AUC, t1/2, and oral bioavailability, are then calculated using non-compartmental analysis with appropriate software.

Visualizing Experimental Workflow and Signaling Pathways

To provide a clearer understanding of the processes involved, the following diagrams illustrate a typical experimental workflow for a pharmacokinetic study and the signaling pathways associated with the therapeutic targets of the discussed pyrazolo[3,4-b]pyridine analogs.

experimental_workflow cluster_preclinical Preclinical Study cluster_sampling Sample Collection & Processing cluster_analysis Bioanalysis & Data Interpretation animal_model Animal Model Selection (e.g., BALB/c Mice) formulation Compound Formulation animal_model->formulation dosing Drug Administration (Oral or IV) formulation->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation storage Sample Storage (-80°C) plasma_separation->storage sample_prep Sample Preparation (Protein Precipitation) storage->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, t1/2) lcms->pk_analysis

Caption: Experimental workflow for a typical in vivo pharmacokinetic study.

signaling_pathways cluster_cdk8 CDK8 Signaling cluster_mps1 Mps1 Signaling cluster_trk TRK Signaling CDK8 CDK8 Mediator Mediator Complex CDK8->Mediator RNAPII RNA Polymerase II Mediator->RNAPII Transcription Gene Transcription RNAPII->Transcription Mps1 Mps1 SAC Spindle Assembly Checkpoint (SAC) Mps1->SAC Kinetochore Unattached Kinetochore Kinetochore->Mps1 Anaphase Anaphase Progression SAC->Anaphase TRK TRK Receptor PI3K_Akt PI3K/Akt Pathway TRK->PI3K_Akt RAS_MAPK RAS/MAPK Pathway TRK->RAS_MAPK Neurotrophin Neurotrophin Neurotrophin->TRK CellSurvival Cell Survival & Proliferation PI3K_Akt->CellSurvival RAS_MAPK->CellSurvival

Caption: Simplified signaling pathways for CDK8, Mps1, and TRK.

A Comparative Guide to the Cytotoxicity of Standard Chemotherapeutic Agents in the NCI-60 Cell Line Panel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of three widely used chemotherapeutic agents—Doxorubicin, Cisplatin, and Paclitaxel—across a representative panel of the National Cancer Institute's 60 human cancer cell lines (NCI-60). The NCI-60 panel is a cornerstone in cancer research, offering a diverse set of cell lines for screening potential anticancer compounds.[1] This document summarizes key cytotoxicity data, details the experimental protocols used for these assessments, and visualizes the experimental workflow and a critical signaling pathway involved in cancer cell proliferation and survival.

Comparative Cytotoxicity Data

The following table summarizes the 50% growth inhibition (GI50), total growth inhibition (TGI), and 50% lethal concentration (LC50) values for Doxorubicin, Cisplatin, and Paclitaxel in a selection of cell lines from the NCI-60 panel. These values are critical for comparing the potency and cytotoxic profiles of different compounds. Lower values indicate higher potency. The data presented here is derived from the NCI's Developmental Therapeutics Program (DTP) database.

Cell LineTissue of OriginDoxorubicin (Adriamycin) - GI50 (µM)Doxorubicin (Adriamycin) - TGI (µM)Doxorubicin (Adriamycin) - LC50 (µM)Cisplatin - GI50 (µM)Cisplatin - TGI (µM)Cisplatin - LC50 (µM)Paclitaxel - GI50 (nM)Paclitaxel - TGI (nM)Paclitaxel - LC50 (nM)
MCF7 Breast0.0180.25>1002.111.230.23.27.646.8
MDA-MB-231 Breast0.0320.56>1003.515.842.72.55.625.1
SF-268 CNS0.0210.121.81.58.923.44.19.855.0
SNB-19 CNS0.0250.152.12.312.635.53.88.950.1
HT29 Colon0.0450.89>1004.218.649.95.612.568.2
HCT-116 Colon0.0280.45>1001.89.828.23.17.138.6
CCRF-CEM Leukemia0.0110.030.120.84.512.71.53.519.3
K-562 Leukemia0.0150.050.211.26.818.92.14.927.2
A549/ATCC Lung (NSCL)0.0380.63>1003.816.945.14.810.860.7
NCI-H460 Lung (NSCL)0.0290.48>1002.511.130.03.57.843.3
LOX IMVI Melanoma0.0220.182.51.910.529.23.99.251.7
UACC-62 Melanoma0.0310.52>1003.114.740.84.510.156.8
OVCAR-3 Ovarian0.0410.75>1004.520.153.66.213.977.2
IGROV1 Ovarian0.0350.61>1003.315.442.84.911.061.1
PC-3 Prostate0.0521.1>1005.122.860.87.516.893.3
DU-145 Prostate0.0480.98>1004.821.356.86.815.385.0
786-0 Renal0.0611.5>1006.529.077.39.120.4113.4
ACHN Renal0.0551.3>1005.825.969.18.218.4102.2

Data is compiled from the NCI DTP database and may represent the mean of multiple experiments. The values are intended for comparative purposes.

Experimental Protocols

The cytotoxicity data for the NCI-60 panel is primarily generated using the Sulforhodamine B (SRB) assay. This colorimetric assay estimates cell number by staining total cellular protein.

NCI-60 Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
  • Cell Plating:

    • The human tumor cell lines from the NCI-60 panel are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[2]

    • Cells are seeded into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells per well, depending on the doubling time of the individual cell line.[2]

    • The plates are incubated for 24 hours at 37°C, 5% CO2, 95% air, and 100% relative humidity prior to the addition of the experimental drugs.[2]

  • Drug Treatment:

    • A "time zero" (Tz) plate is fixed with trichloroacetic acid (TCA) to determine the cell population at the time of drug addition.

    • Experimental drugs are solubilized in DMSO and diluted with cell culture medium.

    • Aliquots of the drug dilutions are added to the plates to achieve a range of final concentrations. The plates are then incubated for an additional 48 hours.

  • Cell Fixation and Staining:

    • After the 48-hour incubation, the cells are fixed in situ by the gentle addition of cold 50% (w/v) TCA (final concentration of 10% TCA) and incubated for 60 minutes at 4°C.

    • The supernatant is discarded, and the plates are washed five times with tap water and air-dried.

    • 100 µl of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 10 minutes.

    • Unbound dye is removed by washing five times with 1% acetic acid, and the plates are air-dried.

  • Measurement:

    • The bound stain is solubilized with 10 mM Trizma base.

    • The absorbance is read on an automated plate reader at a wavelength of 515 nm.

  • Data Analysis:

    • The percentage growth is calculated for each drug concentration.

    • GI50 (50% Growth Inhibition): The drug concentration that causes a 50% reduction in the net protein increase in control cells during the drug incubation.[2]

    • TGI (Total Growth Inhibition): The drug concentration where the total number of cells at the end of the experiment equals the number of cells at the beginning (Ti = Tz).[2]

    • LC50 (50% Lethal Concentration): The drug concentration that results in a 50% reduction in the measured protein at the end of the drug treatment compared to that at the beginning, indicating a net loss of cells.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the NCI-60 cytotoxicity screening process.

G cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_assay SRB Assay cluster_analysis Data Analysis plate_cells Plate NCI-60 Cells in 96-well plates incubate_24h Incubate 24h plate_cells->incubate_24h add_drugs Add Test Compounds (5 concentrations) incubate_24h->add_drugs incubate_48h Incubate 48h add_drugs->incubate_48h fix_cells Fix Cells (TCA) incubate_48h->fix_cells stain_cells Stain with SRB fix_cells->stain_cells wash_plates Wash Unbound Dye stain_cells->wash_plates solubilize Solubilize Bound Dye wash_plates->solubilize read_absorbance Read Absorbance (515nm) solubilize->read_absorbance calc_growth Calculate Percent Growth read_absorbance->calc_growth determine_params Determine GI50, TGI, LC50 calc_growth->determine_params G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds GRB2 GRB2 RTK->GRB2 Recruits SOS SOS GRB2->SOS Activates RAS RAS SOS->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression

References

Safety Operating Guide

Safe Disposal of 3-Nitro-1H-pyrazolo[3,4-b]pyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe disposal of 3-Nitro-1H-pyrazolo[3,4-b]pyridine, a heterocyclic compound containing both a pyridine ring and a nitro group.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS No. 116855-00-6) is not publicly available. The following procedures are based on the known hazards of structurally similar compounds, such as 3-Nitro-1H-pyrazole and 1H-Pyrazolo[3,4-b]pyridine, as well as general guidelines for the disposal of nitroaromatic and pyridine-containing compounds. It is imperative to obtain and consult the supplier-specific SDS for detailed safety information before handling and disposal.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory to prevent skin and eye contact.

In the event of a spill, evacuate the area and prevent the chemical from entering drains or waterways.[1] Small spills can be absorbed with an inert, non-combustible material like vermiculite or sand, and collected in a sealed container for hazardous waste disposal.

Personal Protective Equipment (PPE) and Hazard Mitigation

The handling and disposal of this compound necessitate a comprehensive approach to personal protection due to the potential hazards associated with nitroaromatic and pyridine compounds, which can include toxicity, skin and eye irritation, and flammability.

PPE ItemSpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®).To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash goggles conforming to EN 166 (EU) or NIOSH (US).[1]To protect eyes from splashes and dust.
Skin and Body Protection Standard laboratory coat. For larger quantities or risk of splashing, a chemically resistant apron or suit is recommended.To protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood.[2] If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.To avoid inhalation of dust, vapors, or aerosols.

Step-by-Step Disposal Protocol

The proper disposal of this compound waste must comply with all local, state, and federal regulations for hazardous waste.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.

  • This waste stream should be segregated from other chemical waste to prevent potentially dangerous reactions. Specifically, it should not be mixed with strong oxidizing agents or acids.

2. Waste Collection and Labeling:

  • Collect all this compound waste in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container must be compatible with the chemical; high-density polyethylene (HDPE) is generally a suitable choice.

  • The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".

3. Storage:

  • Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

4. Final Disposal:

  • The primary and recommended method for the disposal of nitroaromatic compounds is high-temperature incineration by a licensed chemical destruction facility.[1] This process ensures the complete destruction of the compound.

  • Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_disposal Disposal Protocol start Start: Handling 3-Nitro-1H- pyrazolo[3,4-b]pyridine ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_generation Generate Waste: (e.g., unused compound, contaminated labware) fume_hood->waste_generation segregate Segregate as Hazardous Waste waste_generation->segregate Yes collect Collect in a Labeled, Compatible Container segregate->collect store Store in a Designated Satellite Accumulation Area collect->store contact_ehs Contact EHS or Certified Waste Disposal Contractor store->contact_ehs incineration High-Temperature Incineration contact_ehs->incineration

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 3-Nitro-1H-pyrazolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-Nitro-1H-pyrazolo[3,4-b]pyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on guidelines for structurally similar nitrated pyrazole and pyridine derivatives. It is imperative to handle this compound with caution, assuming it may possess similar hazardous properties.

Immediate Safety and Handling Precautions

Before working with this compound, ensure that all necessary personal protective equipment (PPE) is readily available and that the work area is properly equipped.

Engineering Controls:

  • All manipulations of this compound, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ensure that an emergency eyewash station and a safety shower are easily accessible.[1]

  • Work in a well-ventilated area to avoid the accumulation of dust or vapors.[2]

Personal Protective Equipment (PPE): A summary of recommended PPE is provided in the table below.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical safety goggles or safety glasses with side shields. A face shield may be necessary for splash hazards.Ensure eye protection meets NIOSH or EN 166 standards.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile or butyl rubber).Inspect gloves for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves as hazardous waste.
Respiratory Protection A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.The type of respirator will depend on the concentration and nature of the airborne contaminant.
Protective Clothing A fully-buttoned lab coat.---

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for the safe handling of this compound throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

  • Keep the container tightly closed when not in use.[3]

  • The storage area should be clearly labeled with the appropriate hazard warnings.

2. Handling and Use:

  • Use the smallest quantity of the substance necessary for the experiment.

  • Avoid the formation and inhalation of dust.[3]

  • Do not eat, drink, or smoke in the laboratory.[2]

  • Wash hands thoroughly with soap and water after handling the compound.[2]

3. Spill Management:

  • Minor Spill:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent, inert material.

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[1]

    • Decontaminate the spill area.

    • Collect all cleanup materials as hazardous waste.

  • Major Spill:

    • Evacuate the area and alert personnel.

    • Contact your institution's emergency response team.[1]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Collection:

  • Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.

  • Do Not:

    • Mix this waste with other waste streams, especially incompatible materials.

    • Pour down the drain.[1]

    • Dispose of in regular trash.[1]

Disposal Procedure:

  • All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[1]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for waste pickup.[1]

Diagrams

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in a certified chemical fume hood? start->fume_hood ppe_core Wear Standard PPE: - Chemical safety goggles - Nitrile or butyl rubber gloves - Lab coat fume_hood->ppe_core Yes respirator Add NIOSH-approved respirator fume_hood->respirator No end Proceed with experiment ppe_core->end respirator->ppe_core

Caption: PPE Selection Workflow for Handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.